molecular formula C18H21N3O5S2 B1684670 Prinomastat CAS No. 192329-42-3

Prinomastat

Cat. No.: B1684670
CAS No.: 192329-42-3
M. Wt: 423.5 g/mol
InChI Key: YKPYIPVDTNNYCN-INIZCTEOSA-N
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Description

Prinomastat is a hydroxamic acid that is (3S)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide in which the hydrogen attached to the thiomorpholine nitrogen has been replaced by a [4-(pyridin-4-yloxy)phenyl]sulfonyl group. It is a selective inhibitor with of matrix metalloproteinases (MMPs) 2, 3, 9, 13, and 14. It has a role as an antineoplastic agent, a matrix metalloproteinase inhibitor and an EC 3.4.24.35 (gelatinase B) inhibitor. It is a hydroxamic acid, a member of thiomorpholines, a sulfonamide, an aromatic ether and a member of pyridines. It is a conjugate base of a this compound(1+).
This compound is a synthetic hydroxamic acid derivative with potential antineoplastic activity. This compound inhibits matrix metalloproteinases (MMPs) (specifically, MMP-2, 9, 13, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. As a lipophilic agent, this compound crosses the blood-brain barrier.
This compound is a synthetic hydroxamic acid derivative with potential antineoplastic activity. this compound inhibits matrix metalloproteinases (MMPs) (specifically, MMP-2, 9, 13, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. As a lipophilic agent, this compound crosses the blood-brain barrier. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a diazepine-based hydroxamic acid inhibitor;  matrix metalloproteinase (MMP) inhibitor;  angiogenesis inhibitor; 

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide
Source PubChem
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InChI

InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPYIPVDTNNYCN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C
Source PubChem
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Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3043946
Record name Prinomastat
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Molecular Weight

423.5 g/mol
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CAS No.

192329-42-3
Record name Prinomastat
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Record name (3S)-N-hydroxy-2,2-dimethyl-4-[4-(pyridin-4-yloxy)benzenesulfonyl]thiomorpholine-3-carboxamide
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Foundational & Exploratory

Prinomastat in Glioma: A Technical Overview of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prinomastat (AG3340) is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of glioma, a highly invasive and aggressive form of brain cancer, MMPs, particularly MMP-2 and MMP-9, are significantly upregulated and play a pivotal role in tumor growth, invasion, and angiogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in glioma cells, summarizing available preclinical data, detailing relevant experimental methodologies, and visualizing the key cellular pathways involved. While extensive clinical trials have evaluated this compound in combination with other therapies, this paper focuses on the foundational preclinical evidence elucidating its direct effects on glioma cell biology.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound's primary mechanism of action is the competitive, reversible inhibition of select MMPs. Its hydroxamate structure chelates the zinc ion within the catalytic domain of these enzymes, rendering them inactive. In glioma, the degradation of the ECM by MMPs is a critical step for tumor cells to invade surrounding brain tissue.

This compound has been shown to be a potent inhibitor of several MMPs that are highly expressed in gliomas and are associated with poor prognosis.[1]

Table 1: this compound's MMP Inhibition Profile

MMP TargetRole in Glioma Progression
MMP-2 (Gelatinase A) Degradation of type IV collagen (a major component of the basement membrane), facilitating invasion and angiogenesis.[2]
MMP-9 (Gelatinase B) Similar to MMP-2, degrades type IV collagen and is strongly correlated with glioma grade and invasiveness.[2]

Note: While this compound is known to inhibit a spectrum of MMPs, its efficacy in glioma is primarily attributed to its action against MMP-2 and MMP-9.

Impact on Glioma Cell Invasion

The hallmark of glioma is its diffuse infiltration into the surrounding brain parenchyma, making complete surgical resection nearly impossible. This invasive phenotype is heavily reliant on the enzymatic activity of MMPs. By inhibiting these enzymes, this compound is hypothesized to directly impede the ability of glioma cells to degrade the ECM and migrate.

Potential Influence on Signaling Pathways

The activity of MMPs is regulated by complex signaling networks within the cancer cell. Key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway are known to be upstream regulators of MMP expression in glioma.[4] While direct evidence detailing this compound's impact on these pathways in glioma cells is limited, it is plausible that by inhibiting MMP activity, this compound could indirectly influence downstream signaling events that are dependent on cell-matrix interactions and the release of matrix-bound growth factors.

Below is a conceptual diagram illustrating the hypothesized central role of this compound in disrupting glioma cell invasion.

Prinomastat_Mechanism cluster_GliomaCell Glioma Cell cluster_Extracellular Extracellular Space Glioma_Cell Glioma Cell Signaling_Pathways Signaling Pathways (e.g., MAPK/ERK) MMP_Expression MMP-2/MMP-9 Gene Expression Signaling_Pathways->MMP_Expression Upregulates Pro_MMPs Pro-MMP-2 / Pro-MMP-9 (Inactive) MMP_Expression->Pro_MMPs Translation Active_MMPs Active MMP-2 / Active MMP-9 Pro_MMPs->Active_MMPs Activation ECM Extracellular Matrix (ECM) Active_MMPs->ECM Degrades Degraded_ECM Degraded ECM Invasion Cell Invasion Degraded_ECM->Invasion Promotes This compound This compound This compound->Active_MMPs Inhibits

This compound inhibits active MMPs, preventing ECM degradation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action in glioma cells.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from glioma cell cultures.

Protocol:

  • Sample Preparation:

    • Culture glioma cells (e.g., U87MG, U251) to 70-80% confluency.

    • Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove cellular debris.

    • Determine the protein concentration of the conditioned media.

  • Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/ml gelatin.

    • Load equal amounts of protein from each sample mixed with non-reducing sample buffer.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Renaturation and Development:

    • Wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

    • Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

    • Quantify band intensity using densitometry.[5][6][7]

Zymography_Workflow Start Conditioned Media from Glioma Cell Culture Electrophoresis SDS-PAGE with Gelatin-Impregnated Gel Start->Electrophoresis Renaturation Wash with Renaturing Buffer Electrophoresis->Renaturation Development Incubate in Developing Buffer (37°C) Renaturation->Development Staining Stain with Coomassie Blue Development->Staining Destaining Destain Gel Staining->Destaining Visualization Visualize Clear Bands of Gelatin Degradation Destaining->Visualization Quantification Densitometry Analysis Visualization->Quantification

Workflow for Gelatin Zymography.
Boyden Chamber (Transwell) Invasion Assay

This assay quantifies the invasive potential of glioma cells through a basement membrane matrix.

Protocol:

  • Chamber Preparation:

    • Use transwell inserts with an 8 µm pore size membrane.

    • Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Harvest glioma cells and resuspend them in serum-free medium.

    • Seed the cells into the upper chamber of the transwell insert.

    • Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.

  • Incubation:

    • Incubate the chambers for 24-48 hours at 37°C.

  • Analysis:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in multiple fields under a microscope.[8][9][10]

Boyden_Chamber_Assay Start Glioma Cells in Serum-Free Medium Seeding Seed Cells into Upper Chamber of Matrigel-Coated Transwell Start->Seeding Chemoattractant Add Chemoattractant to Lower Chamber Seeding->Chemoattractant Incubation Incubate for 24-48 hours Chemoattractant->Incubation Removal Remove Non-Invading Cells from Upper Surface Incubation->Removal Staining Fix and Stain Invading Cells on Lower Surface Removal->Staining Quantification Count Stained Cells Staining->Quantification

Workflow for Boyden Chamber Invasion Assay.
Orthotopic Glioma Xenograft Model

This in vivo model is used to assess the efficacy of this compound on tumor growth and invasion in a more physiologically relevant setting.

Protocol:

  • Cell Preparation:

    • Culture human glioma cells (e.g., U87MG) and harvest them.

    • Resuspend the cells in a suitable medium for injection.

  • Stereotactic Intracranial Implantation:

    • Anesthetize immunodeficient mice (e.g., nude or SCID).

    • Using a stereotactic frame, inject a defined number of glioma cells into the striatum or cerebral hemisphere of the mouse brain.

  • Treatment and Monitoring:

    • Once tumors are established (confirmed by imaging, e.g., MRI or bioluminescence), begin treatment with this compound (administered orally) or a placebo.

    • Monitor tumor growth and the health of the mice regularly.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and excise the brains.

    • Analyze the tumors for size, histology, and markers of invasion and proliferation (e.g., Ki-67 staining).[11]

Conclusion and Future Directions

This compound's mechanism of action in glioma cells is centered on its ability to inhibit key matrix metalloproteinases, particularly MMP-2 and MMP-9, which are fundamental for tumor invasion. While the direct anti-invasive effects are well-supported by the known function of its targets, there is a need for more specific quantitative data from preclinical glioma models. Future research should focus on elucidating the precise impact of this compound on glioma cell signaling pathways and generating robust quantitative data on its efficacy in inhibiting invasion and proliferation in various glioma subtypes. Such studies will be invaluable for the rational design of future clinical trials and the development of more effective therapeutic strategies for this devastating disease.

References

Prinomastat: A Technical Guide to its Matrix Metalloproteinase Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Due to their significant role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including tumor invasion, metastasis, and angiogenesis.[2] this compound, a synthetic hydroxamic acid derivative, has been investigated for its therapeutic potential in oncology, ophthalmology, and dermatology owing to its ability to modulate MMP activity.[3][4] This technical guide provides an in-depth overview of this compound's target MMPs, its binding affinities, the experimental protocols used for these determinations, and the signaling pathways modulated by its inhibitory action.

Data Presentation: this compound Binding Affinity for Target MMPs

This compound exhibits a distinct inhibitory profile against various MMPs. The following tables summarize the quantitative data for its binding affinity, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: IC50 Values of this compound for Target MMPs

MMP TargetIC50 (nM)
MMP-179[1]
MMP-36.3[1]
MMP-95.0[1]

Table 2: Ki Values of this compound for Target MMPs

MMP TargetKi (nM)
MMP-20.05[1]
MMP-30.3[1]
MMP-90.26[1]
MMP-130.03[1]

Experimental Protocols

The determination of this compound's binding affinity for its target MMPs relies on robust enzymatic assays. The two primary methodologies cited are fluorogenic substrate assays and gelatin zymography.

Fluorogenic Substrate Assay for MMP Inhibition

This method provides a quantitative measure of MMP activity and its inhibition by compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the MMP activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35).

    • Reconstitute the specific MMP enzyme to a known concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-2) in an appropriate solvent like DMSO.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the diluted this compound solutions to the respective wells. Include a control well with buffer only (no inhibitor).

    • Add the MMP enzyme to all wells except for a substrate control well.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm for the Mca-Dpa substrate) over a set period.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the percentage of MMP inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.[3][5]

Principle: This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized within the gel matrix. Samples containing MMPs are loaded and run under non-reducing conditions. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin in their vicinity. Staining the gel with Coomassie Brilliant Blue reveals clear bands against a blue background where the gelatin has been degraded, indicating the presence and activity of the gelatinases.

Detailed Methodology:

  • Sample Preparation:

    • Collect conditioned media from cell cultures or prepare tissue extracts.

    • Determine the protein concentration of the samples.

    • Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this would irreversibly denature the enzymes.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel (typically 8-10%) containing gelatin (e.g., 1 mg/mL).

    • Load equal amounts of protein per lane. Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Enzyme Renaturation and Digestion:

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2) at 37°C for 12-48 hours. This allows the active MMPs to digest the gelatin.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.

    • Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands of gelatinolysis are visible against a blue background.

    • The molecular weight of the clear bands can be used to identify the specific MMPs (pro- and active forms).

Signaling Pathways and Experimental Workflows

This compound's inhibition of MMPs has been shown to impact cellular signaling pathways, notably the Wnt/β-catenin and ERK1/2 pathways.

Experimental Workflow for Determining MMP Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on MMP activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MMP Enzyme Solution D Incubate MMP with this compound A->D B Prepare this compound Dilutions B->D C Prepare Fluorogenic Substrate E Add Substrate to Initiate Reaction C->E D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Velocities F->G H Determine IC50/Ki Values G->H

Workflow for MMP Inhibition Assay.
Signaling Pathways Modulated by this compound

This compound's inhibition of specific MMPs can interfere with key signaling cascades involved in cell proliferation, migration, and survival. One such pathway is the Wnt/β-catenin signaling pathway. MMPs, such as MMP-3 and MMP-7, can cleave E-cadherin, a cell-cell adhesion molecule.[6] This cleavage disrupts the E-cadherin/β-catenin complex at the cell membrane, leading to the release of β-catenin into the cytoplasm. Subsequently, β-catenin can translocate to the nucleus, where it acts as a transcriptional co-activator for genes that promote cell proliferation and epithelial-mesenchymal transition (EMT).[3] this compound, by inhibiting these MMPs, can prevent E-cadherin cleavage, thereby maintaining the integrity of the cell-cell junctions and sequestering β-catenin at the membrane, which leads to the suppression of its transcriptional activity.[7]

Furthermore, there is evidence linking MMP-9 activity to the activation of the ERK1/2 signaling pathway, which is a critical regulator of cell growth and survival.[8][9] By inhibiting MMP-9, this compound may also modulate this pathway, contributing to its anti-tumor effects.[7]

The following diagram illustrates the proposed mechanism by which this compound's inhibition of MMPs can modulate the Wnt/β-catenin signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome MMP MMP-3 / MMP-7 ECadherin E-cadherin/β-catenin Complex MMP->ECadherin Cleaves This compound This compound This compound->MMP Inhibits BetaCatenin_cyto Free β-catenin ECadherin->BetaCatenin_cyto Releases BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) BetaCatenin_nu->TargetGenes Activates Proliferation Cell Proliferation & EMT TargetGenes->Proliferation

This compound's Modulation of Wnt/β-catenin Signaling.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of several key matrix metalloproteinases. Its potent binding affinity, particularly for MMP-2, MMP-3, MMP-9, and MMP-13, underscores its potential as a modulator of ECM remodeling in various disease states. The standardized experimental protocols, such as fluorogenic substrate assays and gelatin zymography, provide reliable means to assess its inhibitory activity. Furthermore, the elucidation of its impact on critical signaling pathways like Wnt/β-catenin and ERK1/2 offers a deeper understanding of its mechanism of action at the molecular level. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic applications of this compound.

References

The Role of Prinomastat in the Inhibition of Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. A key family of enzymes facilitating this process is the matrix metalloproteinases (MMPs), which are responsible for the degradation of the extracellular matrix (ECM), a crucial step for endothelial cell migration and invasion. Prinomastat (formerly AG3340) is a potent, selective, and orally active synthetic inhibitor of several MMPs. This technical guide provides an in-depth analysis of this compound's core mechanism of action in inhibiting angiogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Angiogenesis and the Role of Matrix Metalloproteinases

Angiogenesis is a complex, multi-step process essential for tumor progression. Solid tumors require a dedicated blood supply to grow beyond a few millimeters in diameter, obtain necessary nutrients, and metastasize to distant organs. The process is initiated by angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which bind to receptors on endothelial cells lining existing blood vessels. This activation triggers a cascade of events, including the localized degradation of the basement membrane and the surrounding ECM.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are the primary mediators of ECM degradation.[1][2] Specific MMPs, particularly the gelatinases (MMP-2 and MMP-9) and membrane-type MMPs (e.g., MMP-14), are upregulated in the tumor microenvironment and play a pivotal role in breaking down collagen and other ECM components, thereby paving the way for endothelial cells to proliferate, migrate, and form new vascular tubes.[3][4] Given their critical role, MMPs have been identified as a key therapeutic target for anti-angiogenic and anti-cancer therapies.[1][5]

This compound: A Selective Hydroxamate-Based MMP Inhibitor

This compound is a synthetic hydroxamic acid derivative developed as a selective inhibitor of matrix metalloproteinases.[4][6] It exhibits potent inhibitory activity against MMPs crucial for angiogenesis, including MMP-2, -3, -9, -13, and -14, while showing less activity against MMP-1 (collagenase-1).[7][8] This selectivity was theorized to provide an optimal balance of inhibiting tumor growth, invasion, and angiogenesis while potentially avoiding the musculoskeletal side effects associated with broader-spectrum MMP inhibitors that strongly inhibit MMP-1.[8][9] this compound is an orally bioavailable, lipophilic agent capable of crossing the blood-brain barrier.[4][10]

Core Mechanism: Inhibition of Angiogenesis via MMP Blockade

This compound's primary anti-angiogenic effect stems from its direct inhibition of MMP activity. By binding to the catalytic zinc ion in the active site of MMPs, this compound blocks their ability to degrade the ECM.[6] This action has several downstream consequences that collectively halt the angiogenic process:

  • Inhibition of ECM Degradation: The foundational step of this compound's action is preventing the breakdown of the basement membrane and interstitial matrix. This structural barrier remains intact, physically blocking endothelial cells from sprouting from the parent vessel.[4][7]

  • Suppression of Endothelial Cell Migration: With the ECM scaffold intact, endothelial cells cannot migrate towards the angiogenic stimulus gradient created by factors like VEGF.[11]

  • Prevention of Tumor Cell Invasion and Metastasis: Beyond angiogenesis, the inhibition of ECM degradation also prevents tumor cells from invading surrounding tissues and entering the bloodstream, a critical step in metastasis.[1][7]

The following diagram illustrates the central role of MMPs in the angiogenic cascade and the inhibitory action of this compound.

Caption: this compound's inhibition of MMPs in the angiogenic cascade.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo studies. The tables below summarize key inhibitory concentrations and preclinical efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values of this compound against various matrix metalloproteinases. Lower values indicate greater potency.

Target MMPIC₅₀ (nM)Kᵢ (nM)Reference(s)
MMP-1798.3[8][10]
MMP-2-0.05[8][10]
MMP-36.30.3[10]
MMP-95.00.26[8][10]
MMP-13-0.03[8][10]
MMP-14-Data not specified[4][7][9]
Table 2: Summary of Preclinical In Vivo Efficacy

This table highlights the anti-tumor and anti-angiogenic effects of this compound observed in various animal models.

ModelTreatment RegimenKey FindingsReference(s)
Human Fibrosarcoma (HT1080) Mouse Xenograft50 mg/kg/day, intraperitoneal injectionSignificant tumor growth inhibition.[10][12]
Mouse Mammary Tumor (EMT6/ny) with Photodynamic Therapy (PDT)100 mg/kg, oral gavage, daily for 5 days post-PDTSignificantly improved PDT-mediated tumor response (P = 0.02).[3]
Rabbit Model of Proliferative Vitreoretinopathy (PVR)0.5 mg, weekly intravitreal injectionReduced mean PVR score (3.58 vs 5.75 in control, p=0.0307). Reduced tractional retinal detachment (3/12 vs 9/12 in control, p=0.0391).[13]

Experimental Protocols and Methodologies

Evaluating the efficacy of MMP inhibitors like this compound involves specific in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.

MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a common in vitro method to determine the inhibitory activity of a compound against a specific MMP.

Principle: This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. When a purified, active MMP cleaves the peptide, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, leading to a lower fluorescent signal.[14]

Materials:

  • Purified, active recombinant human MMP (e.g., MMP-2, MMP-9)

  • MMP-specific fluorogenic FRET (Förster Resonance Energy Transfer) peptide substrate

  • Assay Buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Workflow Diagram:

G start Start prep_inhibitor Prepare serial dilutions of this compound in Assay Buffer start->prep_inhibitor add_inhibitor Add inhibitor dilutions and enzyme/vehicle controls to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add purified active MMP to all wells (except blanks) add_inhibitor->add_enzyme incubate1 Pre-incubate at 37°C (e.g., 15-30 min) add_enzyme->incubate1 add_substrate Initiate reaction by adding fluorogenic MMP substrate incubate1->add_substrate read_plate Measure fluorescence kinetically (e.g., every 60s for 30-60 min) at 37°C add_substrate->read_plate analyze Calculate initial velocity (V₀) and percent inhibition read_plate->analyze calc_ic50 Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ value analyze->calc_ic50 end End calc_ic50->end

Caption: Workflow for a fluorogenic MMP inhibition assay.

Detailed Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the well should be kept low (<1%) to avoid affecting enzyme activity.

  • Plate Setup: Add the this compound dilutions to the wells of a 96-well black plate. Include controls: "enzyme control" (buffer with DMSO, no inhibitor) and "blank" (buffer only, no enzyme).

  • Enzyme Addition: Add the purified active MMP enzyme to all wells except the blanks.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[14][15]

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This protocol assesses a compound's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.

Principle: When endothelial cells (like HUVECs - Human Umbilical Vein Endothelial Cells) are cultured on a basement membrane extract (e.g., Matrigel®), they differentiate and arrange themselves to form a network of tube-like structures. Anti-angiogenic agents like this compound will disrupt this process, resulting in fewer or incomplete tubes.[16][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (or other test compounds)

  • 96-well culture plates

  • Inverted microscope with imaging capabilities

Workflow Diagram:

G start Start thaw_bme Thaw Basement Membrane Extract (BME) on ice start->thaw_bme prep_cells Harvest HUVECs and resuspend in basal medium containing This compound or vehicle control start->prep_cells coat_plate Coat pre-chilled 96-well plate with BME thaw_bme->coat_plate incubate_plate Incubate plate at 37°C for 30-60 min to allow gelation coat_plate->incubate_plate seed_cells Seed HUVEC suspension onto the BME gel incubate_plate->seed_cells prep_cells->seed_cells incubate_cells Incubate at 37°C, 5% CO₂ for 6-18 hours seed_cells->incubate_cells image Image tube formation using an inverted microscope incubate_cells->image quantify Quantify tube network (e.g., total tube length, number of branch points) image->quantify end End quantify->end

Caption: Workflow for an in vitro tube formation assay.

Detailed Procedure:

  • Plate Coating: Thaw the Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate. Ensure the bottom of the well is evenly covered.

  • Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize into a gel.

  • Cell Preparation: While the plate is incubating, harvest sub-confluent endothelial cells (e.g., HUVECs). Resuspend the cells in basal medium containing the desired concentrations of this compound or a vehicle control.

  • Cell Seeding: Once the BME has solidified, carefully seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells per well) onto the gel.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6 to 18 hours.

  • Imaging and Quantification:

    • Observe the formation of capillary-like networks using an inverted microscope.

    • Capture images from representative fields for each condition.

    • Quantify the extent of tube formation using imaging software (e.g., ImageJ with an angiogenesis plugin). Common metrics include total tube length, number of nodes/junctions, and number of meshes.[17][18]

    • Compare the results from this compound-treated wells to the vehicle control to determine the inhibitory effect.

Clinical Development and Outcomes

This compound advanced to Phase III clinical trials for advanced non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer.[9] Despite promising preclinical data, a large Phase III study in NSCLC, where this compound was given in combination with gemcitabine-cisplatin chemotherapy, was closed early.[1] The trial found no improvement in overall survival or time to progression for patients receiving this compound compared to placebo.[1] The primary toxicities observed in clinical trials were musculoskeletal, including arthralgia (joint pain), stiffness, and swelling, which were generally reversible upon treatment interruption.[1][19] These outcomes, shared by other MMP inhibitors in late-stage trials, tempered enthusiasm for this class of agents as broad-spectrum anti-cancer drugs, highlighting the complexity of translating preclinical anti-angiogenic efficacy into clinical benefit.[5]

Conclusion

This compound is a potent and selective inhibitor of key matrix metalloproteinases that are fundamentally required for the process of angiogenesis. Its mechanism of action is centered on preventing the degradation of the extracellular matrix, thereby inhibiting the critical steps of endothelial cell migration and invasion. While it demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models, this efficacy did not translate into improved survival in Phase III clinical trials for NSCLC. The journey of this compound underscores the challenges in cancer drug development and the intricate role of the tumor microenvironment. Nevertheless, the study of this compound has provided invaluable insights into the role of MMPs in cancer biology and the specific considerations required when targeting this enzyme family for therapeutic intervention.

References

Prinomastat's Impact on Extracellular Matrix Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathologies characterized by excessive ECM degradation, including cancer metastasis, arthritis, and fibrosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on specific MMPs, and its subsequent impact on ECM integrity. Detailed experimental protocols for assessing MMP inhibition and ECM protein levels are provided, along with visualizations of the implicated signaling pathways. While preclinical studies demonstrated significant promise in inhibiting tumor growth and angiogenesis, clinical trials in advanced cancers have not shown a significant survival benefit. This guide aims to be a comprehensive resource for researchers investigating the therapeutic potential of MMP inhibitors and their effects on the extracellular matrix.

Introduction: The Role of the Extracellular Matrix and its Degradation

The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural support to cells and tissues. It also plays a vital role in regulating cellular processes such as adhesion, migration, proliferation, and differentiation. The major components of the ECM include collagens, fibronectin, laminins, and proteoglycans.

The constant remodeling of the ECM is essential for normal physiological processes like development, wound healing, and tissue repair. This remodeling is tightly regulated by a balance between the activity of matrix-degrading enzymes and their endogenous inhibitors. Matrix metalloproteinases (MMPs) are the primary enzymes responsible for the degradation of ECM components. The activity of MMPs is controlled at multiple levels, including gene transcription, pro-enzyme activation, and inhibition by tissue inhibitors of metalloproteinases (TIMPs).

In pathological conditions such as cancer, the balance is often shifted towards excessive ECM degradation. Overexpression of MMPs by tumor cells and surrounding stromal cells facilitates local invasion, intravasation, and the formation of distant metastases. MMPs degrade the basement membrane and interstitial matrix, creating pathways for tumor cell migration and releasing ECM-sequestered growth factors that further promote tumor progression.

This compound: A Potent Inhibitor of Matrix Metalloproteinases

This compound (formerly AG3340) is a synthetic, orally bioavailable, non-peptidic hydroxamate-based inhibitor of MMPs.[1] It was designed to selectively target several MMPs implicated in tumor growth, invasion, and angiogenesis.[1]

Mechanism of Action

This compound functions as a potent inhibitor of MMPs by chelating the zinc ion (Zn2+) located at the active site of these enzymes. This zinc ion is essential for the catalytic activity of MMPs. By binding to this crucial ion, this compound effectively blocks the ability of the MMPs to cleave their ECM substrates.

Inhibitory Profile of this compound

This compound exhibits a broad but selective inhibitory profile against various MMPs. The following tables summarize the quantitative data on its inhibitory potency, expressed as half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

MMP TargetIC50 (nM)Reference(s)
MMP-1 (Collagenase-1)79[2]
MMP-3 (Stromelysin-1)6.3[2]
MMP-9 (Gelatinase B)5.0[2]
MMP TargetKi (nM)Reference(s)
MMP-2 (Gelatinase A)0.05[2]
MMP-3 (Stromelysin-1)0.3[2]
MMP-9 (Gelatinase B)0.26[2]
MMP-13 (Collagenase-3)0.03[2]

This compound's Effect on Extracellular Matrix Integrity

By inhibiting the catalytic activity of key MMPs, this compound directly reduces the degradation of various ECM components. This leads to the preservation of the structural integrity of the basement membrane and interstitial matrix, thereby inhibiting processes that rely on ECM remodeling, such as cell invasion and angiogenesis.

While direct quantitative data on the preservation of specific ECM components following this compound treatment is limited in publicly available literature, proteomic studies have shown that treatment of cancer cells with this compound leads to the accumulation of uncleaved MMP substrates in the conditioned medium and on the cell surface.[3] This indicates a significant reduction in the processing and shedding of these ECM and cell surface proteins.

Signaling Pathways Modulated by this compound

The expression and activity of MMPs are regulated by complex signaling pathways. This compound can indirectly influence these pathways by inhibiting the downstream effectors (MMPs). One of the key pathways affected is the Wnt signaling pathway.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is frequently observed in various cancers and is associated with increased cell proliferation, invasion, and metastasis. Wnt signaling can induce the expression of several MMPs, including MMP-3.

This compound has been shown to inhibit Wnt1-induced MMP-3 production.[2] By blocking MMP-3 activity, this compound can disrupt the positive feedback loops that contribute to Wnt-driven tumor progression. Furthermore, this compound can reverse Wnt1-induced epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[2]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds MMP3_gene MMP-3 Gene TCF_LEF->MMP3_gene activates transcription MMP3 MMP-3 MMP3_gene->MMP3 expresses ECM_Degradation ECM Degradation MMP3->ECM_Degradation promotes This compound This compound This compound->MMP3 inhibits

Wnt signaling pathway leading to MMP-3 expression and ECM degradation, and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on MMP activity and ECM protein levels.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a sensitive and widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

Materials:

  • 10% SDS-polyacrylamide gels containing 1 mg/mL gelatin

  • Sample buffer (non-reducing)

  • Electrophoresis running buffer (Tris-glycine-SDS)

  • Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Conditioned cell culture media (with and without this compound treatment)

Protocol:

  • Sample Preparation: Collect conditioned media from cell cultures. Centrifuge to remove cell debris. Determine protein concentration. Mix samples with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 120V) at 4°C until the dye front reaches the bottom.

  • Renaturation: After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in the incubation buffer for 18-24 hours at 37°C. This allows the gelatinases to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour at room temperature. Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

  • Analysis: The areas of clearing can be quantified using densitometry software. A reduction in the intensity of the bands in the this compound-treated samples compared to the control indicates inhibition of MMP activity.

Gelatin_Zymography_Workflow start Conditioned Media (Control vs. This compound) sample_prep Sample Preparation (Non-reducing buffer) start->sample_prep electrophoresis SDS-PAGE (Gelatin-containing gel) sample_prep->electrophoresis renaturation Washing & Renaturation (Triton X-100) electrophoresis->renaturation incubation Incubation (37°C, 18-24h) renaturation->incubation staining Coomassie Staining incubation->staining destaining Destaining staining->destaining analysis Analysis (Densitometry) destaining->analysis

Workflow for Gelatin Zymography.
Western Blotting for Collagen Type IV

Western blotting can be used to quantify the levels of specific ECM proteins, such as collagen type IV, in cell lysates or conditioned media.

Materials:

  • Cell lysates or conditioned media (with and without this compound treatment)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody against Collagen Type IV

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare cell lysates or concentrate conditioned media. Determine protein concentration. Mix samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against collagen type IV (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. An increase in the collagen type IV band intensity in this compound-treated samples would indicate a reduction in its degradation.

Clinical Development and Future Perspectives

Despite promising preclinical data, this compound did not demonstrate a significant improvement in overall survival in phase III clinical trials for patients with non-small cell lung cancer and other advanced cancers.[4] The lack of clinical efficacy of this compound and other broad-spectrum MMP inhibitors has been attributed to several factors, including the complex and often dual role of MMPs in cancer progression, the advanced stage of the diseases treated, and the development of musculoskeletal toxicity at higher doses.

However, the challenges encountered with broad-spectrum MMP inhibitors have led to the development of more selective inhibitors targeting specific MMPs. Furthermore, there is growing interest in exploring the therapeutic potential of MMP inhibitors in non-oncology indications where ECM degradation is a key pathological feature, such as arthritis and fibrosis. The wealth of knowledge gained from the development of compounds like this compound continues to inform the design and application of next-generation MMP inhibitors.

Conclusion

This compound is a potent inhibitor of several matrix metalloproteinases that play a critical role in the degradation of the extracellular matrix. Its ability to block MMP activity and consequently preserve ECM integrity has been demonstrated in numerous preclinical studies. While its clinical development in oncology was not successful, the study of this compound has provided invaluable insights into the complexities of MMP biology and the challenges of targeting this enzyme family for therapeutic benefit. The detailed methodologies and pathway analyses presented in this guide offer a robust framework for researchers continuing to explore the intricate relationship between MMPs, the extracellular matrix, and disease progression.

References

An In-depth Technical Guide to the Discovery and Development of Prinomastat (AG3340)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG3340) is a potent, orally bioavailable, and selective inhibitor of a subgroup of matrix metalloproteinases (MMPs), enzymes pivotal to the degradation of the extracellular matrix. This technical guide provides a comprehensive overview of the discovery, development, and scientific investigation of this compound, from its chemical synthesis and mechanism of action to its evaluation in preclinical and clinical settings. The document details the quantitative measures of its inhibitory potency, the experimental protocols employed in its characterization, and the signaling pathways it modulates. While demonstrating significant promise in preclinical models, this compound ultimately did not achieve its primary endpoints in Phase III clinical trials for cancer, a journey that offers valuable insights into the complexities of targeting MMPs in disease.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Overexpression and aberrant activity of MMPs are hallmarks of numerous diseases, including cancer, where they facilitate tumor growth, invasion, angiogenesis, and metastasis.[2][3] This understanding spurred the development of MMP inhibitors as potential therapeutic agents.

This compound (formerly AG3340), a synthetic hydroxamic acid derivative, emerged from a structure-based drug design program aimed at selectively targeting MMPs implicated in cancer progression.[4][5] It is a potent inhibitor of MMP-2, -3, -9, -13, and -14.[1][2][6] This guide will delve into the technical details of this compound's journey from a promising preclinical candidate to its outcomes in late-stage clinical trials.

Discovery and Synthesis

This compound, with the chemical name (3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide, was developed by Agouron Pharmaceuticals.[2] The synthesis of this compound and its intermediates is detailed in U.S. Patent 5,753,653. The key steps in its synthesis are outlined below.

Experimental Protocol: Synthesis of this compound (AG3340)

A detailed synthesis protocol for this compound is described in the patent literature. The process involves a multi-step synthesis, with a key intermediate being 2,2-dimethyl-thiomorpholine-3(S)-carboxylic acid tert-butyl ester. The final steps typically involve the coupling of the thiomorpholine (B91149) core with the sulfonyl chloride side chain, followed by the formation of the hydroxamic acid.

Note: The following is a generalized representation based on patent literature and may not include all specific reagents and conditions.

  • Preparation of the Thiomorpholine Core: The synthesis begins with the formation of the chiral thiomorpholine-3-carboxylic acid derivative. This is often achieved through a multi-step process starting from a suitable amino acid precursor.

  • Sulfonylation: The nitrogen of the thiomorpholine ring is then reacted with 4-(pyridin-4-yloxy)benzenesulfonyl chloride to introduce the key side chain. This reaction is typically carried out in the presence of a base in an inert solvent.

  • Hydroxamic Acid Formation: The final step involves the conversion of the carboxylic acid group to a hydroxamic acid. This is commonly achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and then reacting it with hydroxylamine.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. The hydroxamate moiety in its structure chelates the essential zinc ion in the active site of the MMPs, thereby blocking their enzymatic activity.[3] This inhibition prevents the degradation of ECM components, which in turn is hypothesized to impede tumor invasion, metastasis, and angiogenesis.[6]

In Vitro Inhibitory Activity

This compound exhibits potent and selective inhibition of several MMPs. The inhibitory constants (IC50 and Ki) against key MMPs are summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound against Matrix Metalloproteinases

MMP TargetIC50 (nM)Ki (nM)
MMP-1 (Collagenase-1)79[1]-
MMP-2 (Gelatinase-A)-0.05[1]
MMP-3 (Stromelysin-1)6.3[1]0.3[1]
MMP-9 (Gelatinase-B)5.0[1]0.26[1]
MMP-13 (Collagenase-3)-0.03[1]
MMP-14 (MT1-MMP)--

Experimental Protocol: In Vitro MMP Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a widely used method to assess the activity of gelatinases like MMP-2 and MMP-9 and the inhibitory effect of compounds like this compound.[7][8][9][10]

  • Sample Preparation: Conditioned media from cell cultures (e.g., HT1080 fibrosarcoma cells) are collected. Cells are typically grown to 70-80% confluency and then washed with serum-free media before incubation in serum-free media for a defined period (e.g., 24-48 hours) to collect secreted MMPs.[7] The collected media is then centrifuged to remove cellular debris.[9]

  • Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).[9][10] Electrophoresis is carried out at a low temperature (e.g., 4°C) to prevent protein denaturation.[9]

  • Renaturation and Incubation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.[9][10] The gel is then incubated overnight at 37°C in a buffer containing calcium and zinc ions, which are essential for MMP activity.[9] To test the inhibitory effect of this compound, it would be included in this incubation buffer at various concentrations.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue.[9][10] Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified to determine the level of MMP activity and the extent of inhibition by this compound.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of MMPs. This has downstream effects on various signaling pathways that are crucial for cancer progression. One notable pathway influenced by this compound is the Wnt signaling pathway.

Wnt Signaling Pathway

In some cellular contexts, this compound has been shown to inhibit Wnt1-induced MMP-3 production and reverse Wnt1-induced epithelial-mesenchymal transition (EMT) and β-catenin transcriptional activity.[1]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Transcription (e.g., MMP-3) TCF_LEF->Target_Genes Activates MMP3_secreted Secreted MMP-3 Target_Genes->MMP3_secreted Leads to secretion This compound This compound This compound->MMP3_secreted Inhibits

Caption: Wnt signaling pathway and the point of intervention for this compound.

Preclinical Development

This compound demonstrated broad antitumor and antiangiogenic activities in a variety of preclinical models.

In Vivo Efficacy in Cancer Models
  • Human Fibrosarcoma (HT1080) Mouse Model: In a human fibrosarcoma mouse model, intraperitoneal administration of this compound (50 mg/kg/day) for 14-16 days resulted in significant tumor growth inhibition.[1]

  • Uveal Melanoma Rabbit Model: Intravitreal administration of this compound in a rabbit xenograft model of uveal melanoma significantly reduced the take rate and growth rate of the tumors.[11]

  • Other Cancer Models: this compound also showed efficacy in preclinical models of colon, breast, and lung cancer, as well as melanoma and glioma.[2]

Experimental Protocol: Human Fibrosarcoma (HT1080) Xenograft Mouse Model

  • Cell Culture: HT1080 human fibrosarcoma cells are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Inoculation: A suspension of HT1080 cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is formulated for in vivo administration (the specific vehicle is often proprietary but may involve solutions or suspensions suitable for intraperitoneal or oral administration). Treatment is administered daily at a specified dose (e.g., 50 mg/kg/day, i.p.).[1]

  • Monitoring and Endpoints: Tumor volume is measured regularly (e.g., with calipers). Animal weight and general health are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Anti-Angiogenic Activity

This compound's anti-angiogenic effects were demonstrated in models such as the mouse model of oxygen-induced retinal neovascularization. Systemic administration of this compound significantly inhibited hypoxia-induced retinal neovascularization in a dose-dependent manner.

Clinical Development

This compound advanced into clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer.

Pharmacokinetics

A Phase I dose-escalation study in patients with advanced cancer provided key pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of this compound from a Phase I Study

Dose (mg, bid)Cmax (ng/mL)Tmax (hr)Half-life (hr)
1---
2---
5--2-5
10--2-5
25--2-5
50--2-5
1001580 ± 6201.0 (median)2.3 ± 0.9

This compound is rapidly absorbed, with peak plasma concentrations occurring within the first hour of dosing.[5] It has a relatively short elimination half-life of 1-5 hours.[5][6]

Metabolism

The major human circulating metabolite of this compound is its N-oxide metabolite, AG3473. The metabolism of this compound appears to be saturable at higher doses. The enzymes responsible for the metabolism of this compound are not explicitly detailed in the available literature.

Prinomastat_Metabolism This compound This compound (AG3340) M6 M6 (3S)-N-hydroxy-4-(4-((1-oxy-pyrid-4-yl)oxy)benzenesulfonyl)-2,2-dimethyl-tetrahydro-2H-1,4-thiazine-3-carboxamide This compound->M6 N-oxidation M3 M3 (3S)-2,2-dimethyl-4-[4-(pyridin-4-yloxy)-benzenesulfonyl)-thiomorpholine-3-carboxylic acid amide This compound->M3 Hydroxamic acid reduction M7 M7 (3S)-2,2-dimethyl-1,1-dioxo-4-[4-(1-oxypyridin-4-yloxy)-benzenesulfonyl]-thiomorpholine-3-carboxylic acid amide M6->M7 Sulfoxidation & Hydroxamic acid reduction M8 M8 (3S)-2,2-dimethyl-4-[4-(1-oxypyridin-4-yloxy)-benzenesulfonyl]-thiomorpholine-3-carboxylic acid amide M6->M8 Hydroxamic acid reduction M8->M7 Sulfoxidation M2 M2 (3S)-2,2-dimethyl-1,1-dioxo-4-[4-(pyridin-4-yloxy)-benzenesulfonyl]-thiomorpholine-3-carboxylic acid amide M3->M2 Sulfoxidation

Caption: Putative metabolic pathways of this compound.

Phase III Clinical Trials and Outcomes

This compound was evaluated in Phase III clinical trials for advanced NSCLC in combination with chemotherapy.[6] The primary endpoint of these studies was overall survival. Unfortunately, the addition of this compound to standard chemotherapy did not result in a statistically significant improvement in overall survival or progression-free survival compared to chemotherapy alone.[6]

The primary toxicities observed with this compound were musculoskeletal, including arthralgia (joint pain), stiffness, and joint swelling.[2][12] These side effects were generally reversible upon treatment interruption.[2]

Conclusion

This compound (AG3340) represents a well-characterized, potent, and selective inhibitor of matrix metalloproteinases. Its discovery and development were guided by a strong scientific rationale and promising preclinical data. However, the failure of this compound to demonstrate clinical efficacy in Phase III trials for non-small cell lung cancer highlights the challenges of translating preclinical success in MMP inhibition to clinical benefit in oncology. The development history of this compound provides valuable lessons for future drug development efforts targeting the tumor microenvironment and the complex biology of MMPs. The data and protocols presented in this guide offer a comprehensive technical resource for researchers in the fields of oncology, pharmacology, and drug discovery., and drug discovery.

References

Prinomastat: A Technical Guide for the Interrogation of Matrix Metalloproteinase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Prinomastat (AG3340), a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is designed to serve as a comprehensive resource for researchers utilizing this compound as a chemical tool to investigate the multifaceted roles of MMPs in physiological and pathological processes. This document details this compound's mechanism of action, presents its quantitative inhibitory profile, outlines detailed protocols for key experimental assays, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Role of MMPs and the Need for Potent Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). This remodeling is a fundamental process in tissue homeostasis, angiogenesis, and cellular migration.[1] However, the dysregulation of MMP activity is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and inflammation, where excessive ECM degradation facilitates disease progression.[1][2] Given their central role in these conditions, MMPs are significant therapeutic targets.

The study of specific MMP functions necessitates tools that can selectively modulate their activity. Small molecule inhibitors, such as this compound, are invaluable for dissecting the contributions of individual or groups of MMPs to complex biological phenomena like tumor invasion and angiogenesis.[2][3]

This compound (AG3340): A Profile

This compound is a synthetic, non-peptidic hydroxamic acid derivative that functions as a potent and selective inhibitor of several MMPs.[2] Its design was informed by X-ray crystallography to achieve selectivity for MMPs implicated in tumor progression while minimizing inhibition of others, like MMP-1, to potentially reduce side effects.[2] As a lipophilic agent, this compound has the advantage of being able to cross the blood-brain barrier.[2]

Mechanism of Action

This compound exerts its inhibitory effect through a hydroxamic acid moiety that chelates the catalytic zinc ion within the active site of MMPs.[4] This interaction is crucial for the enzymatic activity of MMPs, and its disruption effectively blocks their ability to cleave ECM components and other protein substrates.[4] By inhibiting MMPs, this compound can prevent the degradation of the ECM, thereby impeding processes like tumor cell invasion, metastasis, and angiogenesis.[2]

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of an inhibitor are defined by its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). This compound has been characterized against a panel of MMPs, demonstrating particular potency against gelatinases (MMP-2, MMP-9) and other key MMPs involved in cancer progression.

MMP TargetIC₅₀ (nM)Kᵢ (nM)Reference(s)
MMP-1 (Collagenase-1)798.3[5][6]
MMP-2 (Gelatinase-A)0.05[5][6]
MMP-3 (Stromelysin-1)6.30.3[5][6]
MMP-9 (Gelatinase-B)5.00.26[5][6]
MMP-13 (Collagenase-3)0.03[5]
MMP-14 (MT1-MMP)0.33[6]

Experimental Protocols: Using this compound as a Research Tool

This compound is a versatile tool for both in vitro and in vivo studies of MMP function. Below are detailed protocols for common experimental assays.

In Vitro MMP Activity Assay: Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.[7] This method allows for the identification of both the latent (pro) and active forms of these enzymes.

Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Subsequent staining with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background.[8]

Protocol:

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells twice with serum-free media and then culture in serum-free media for 24-48 hours (the duration should be optimized for the cell line).[8]

    • To test the effect of this compound, treat the cells with the desired concentration of the inhibitor during this incubation period.

    • Collect the conditioned media and centrifuge to remove cells and debris.[9]

    • Determine the protein concentration of each sample.

  • Electrophoresis:

    • Prepare a 7.5-10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[8][9]

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples. [10]

    • Load the samples onto the gel and run at 150V at 4°C until the dye front reaches the bottom.[9]

  • Renaturation and Development:

    • Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove the SDS.[10]

    • Incubate the gel in a developing buffer (e.g., 50mM Tris-HCl pH 7.5, 5mM CaCl₂, 1µM ZnCl₂) overnight at 37°C.[10]

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.[9]

    • Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a dark blue background.[9] The clear bands correspond to the gelatinolytic activity of MMPs.

Cell-Based Assay: Transwell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a layer of ECM (invasion), mimicking the in vivo process of metastasis.[11][12]

Principle: Cells are seeded in the upper chamber of a Transwell insert. A chemoattractant is placed in the lower chamber. Cells that migrate or invade through the membrane to the lower surface are stained and counted. This compound can be added to assess the role of MMPs in this process.

Protocol:

  • Cell Preparation:

    • Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[13]

  • Assay Setup:

    • For an invasion assay , coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel or another basement membrane matrix and allow it to solidify.[13] For a migration assay , this step is omitted.

    • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[13]

    • Seed the pre-treated cell suspension into the upper chamber of the inserts.[13]

  • Incubation:

    • Incubate the plate at 37°C for 12-48 hours, depending on the cell line's migratory/invasive capacity.[13]

  • Staining and Quantification:

    • After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[13]

    • Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 15 minutes.[12]

    • Gently wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields under a microscope. The results can be expressed as the percentage of migration/invasion relative to the vehicle control.

In Vivo Angiogenesis Assay: Matrigel Plug Assay

This is a widely used in vivo model to assess angiogenesis.

Principle: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors and/or cells and injected subcutaneously into mice. The Matrigel solidifies, and host blood vessels infiltrate the plug. The extent of angiogenesis can be quantified. This compound can be administered to the animals to evaluate the role of MMPs in this process.

Protocol:

  • Preparation of Matrigel:

    • Thaw Matrigel on ice.

    • Mix Matrigel with pro-angiogenic factors (e.g., VEGF, bFGF) and/or cells of interest. To test the effect of this compound, it can be administered systemically to the animals (e.g., via intraperitoneal injection) or incorporated directly into the Matrigel plug.

  • Implantation:

    • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

  • Treatment:

    • If not incorporated into the plug, administer this compound to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injections).[4]

  • Analysis:

    • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

    • Angiogenesis can be quantified by measuring the hemoglobin content of the plug using a Drabkin's reagent kit, or by immunohistochemical staining of endothelial cell markers like CD31.[14]

Visualizations: Pathways and Workflows

Signaling Pathway: MMP-Mediated ECM Degradation and Cell Invasion

MMPs are key players in the degradation of the ECM, a critical step in cancer cell invasion and metastasis. Their expression is often upregulated by various signaling pathways in cancer cells.

MMP_Invasion_Pathway cluster_0 Signaling Cascade cluster_1 ECM Degradation & Invasion Growth_Factors Growth Factors (e.g., EGF, TGF-β) Receptor Tyrosine Kinase Receptor Growth_Factors->Receptor MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Transcription_Factor Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factor MMP_Gene MMP Gene Transcription Transcription_Factor->MMP_Gene Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Active_MMP Active MMP (e.g., MMP-2, MMP-9) Pro_MMP->Active_MMP Activation ECM Extracellular Matrix (Collagen, Laminin) Active_MMP->ECM Cleavage Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Invasion Cell Invasion & Metastasis Degraded_ECM->Cell_Invasion This compound This compound (AG3340) This compound->Active_MMP

Caption: Role of MMPs in ECM degradation and invasion, and the inhibitory action of this compound.

Experimental Workflow: Screening for MMP Inhibitors

This workflow outlines a typical process for identifying and characterizing potential MMP inhibitors like this compound.

Inhibitor_Screening_Workflow Start Hypothesis: Compound inhibits MMPs In_Vitro_Enzyme_Assay In Vitro Enzyme Assay (e.g., FRET-based) Start->In_Vitro_Enzyme_Assay Determine IC₅₀/Kᵢ Zymography Gelatin Zymography (Assess MMP-2/9 activity) In_Vitro_Enzyme_Assay->Zymography Cell_Viability Cell Viability Assay (e.g., MTT/WST-1) (Rule out cytotoxicity) Zymography->Cell_Viability Cell_Migration_Invasion Cell Migration/Invasion Assay (e.g., Transwell) Cell_Viability->Cell_Migration_Invasion If not cytotoxic In_Vivo_Model In Vivo Model (e.g., Matrigel Plug, Tumor Xenograft) Cell_Migration_Invasion->In_Vivo_Model If migration is inhibited Data_Analysis Data Analysis & Conclusion In_Vivo_Model->Data_Analysis

Caption: A standard workflow for evaluating the efficacy of MMP inhibitors like this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of several key matrix metalloproteinases. Its broad-spectrum activity against MMPs implicated in cancer progression and angiogenesis makes it an essential chemical tool for researchers in these fields. By utilizing the quantitative data and detailed experimental protocols provided in this guide, scientists can effectively employ this compound to elucidate the complex functions of MMPs in both health and disease, ultimately contributing to the development of novel therapeutic strategies. Although clinical trials with this compound in non-small-cell lung cancer did not show improved outcomes when combined with chemotherapy, its utility as a research tool remains significant.[15]

References

An In-depth Structural Analysis of Prinomastat-MMP Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in pathological processes such as cancer metastasis and inflammation. This technical guide provides a comprehensive analysis of the structural and functional interactions between this compound and various MMPs. While a crystal structure of a this compound-MMP complex is not publicly available, this document synthesizes existing data on its inhibitory activity, outlines detailed experimental protocols for studying such interactions, and presents visual workflows and pathways to facilitate a deeper understanding of the subject.

Introduction to this compound and Matrix Metalloproteinases

This compound is a synthetic, non-peptidic hydroxamic acid derivative designed to selectively inhibit several members of the MMP family.[1][2] MMPs are key enzymes in the degradation of the extracellular matrix (ECM), a critical process in physiological and pathological tissue remodeling.[3] Overexpression of certain MMPs, such as MMP-2, MMP-9, and MMP-14 (MT1-MMP), is frequently associated with tumor invasion, angiogenesis, and metastasis.[1][3] this compound has been investigated in clinical trials for its potential as an anti-cancer agent.[2][4]

The inhibitory mechanism of hydroxamate-based inhibitors like this compound involves the chelation of the catalytic zinc ion in the MMP active site, thereby preventing the binding and cleavage of natural substrates.[3] This guide delves into the specifics of this interaction, providing quantitative data and procedural insights for researchers in the field.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of MMPs. The following tables summarize the available quantitative data, including IC50 and Ki values, providing a clear comparison of its efficacy against different MMP family members.

Table 1: Inhibitory Potency (IC50) of this compound against various MMPs

MMP TargetIC50 (nM)
MMP-179[5]
MMP-36.3[5]
MMP-95.0[5]

Table 2: Inhibition Constants (Ki) of this compound for specific MMPs

MMP TargetKi (nM)
MMP-20.05[5]
MMP-30.3[5]
MMP-90.26[5]
MMP-130.03[5]

Experimental Protocols

A thorough understanding of the this compound-MMP interaction necessitates robust experimental methodologies. This section details common protocols for protein expression and purification, as well as biochemical assays to determine inhibitory activity.

Expression and Purification of Recombinant MMPs

The production of active and soluble MMPs is a prerequisite for structural and functional studies. While challenging due to their proteolytic nature, several protocols have been established.

Protocol 1: Expression and Purification of MMP-3 Catalytic Domain in E. coli [6]

  • Gene Synthesis and Cloning : Synthesize the gene encoding the human MMP-3 catalytic domain with an N-terminal His-tag and a pro-domain. Clone the construct into an appropriate expression vector (e.g., pET series).

  • Transformation : Transform the expression plasmid into a suitable E. coli strain, such as Rosetta2(DE3)pLysS, which contains a plasmid with codons for rare tRNAs to enhance eukaryotic protein expression.

  • Expression : Grow the transformed cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis : Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and lysozyme). Sonicate the suspension on ice to ensure complete lysis.

  • Purification of Inclusion Bodies : Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies sequentially with buffers containing decreasing concentrations of urea (B33335) to remove contaminants.

  • Refolding and Purification : Solubilize the washed inclusion bodies in a buffer containing 8 M urea. Refold the protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, and a redox shuffling system like glutathione). Purify the refolded His-tagged pro-MMP-3cd using nickel-affinity chromatography.

  • Activation : Activate the purified pro-MMP-3cd by incubation with a suitable protease (e.g., trypsin) to cleave the pro-domain. The His-tag is also removed during this process.

  • Final Purification : Further purify the active MMP-3cd using size-exclusion chromatography to remove the cleaved pro-domain and any remaining impurities.

MMP Inhibition Assay

Enzyme activity assays are crucial for determining the inhibitory potency of compounds like this compound.

Protocol 2: Fluorogenic Peptide Substrate Assay for MMP Activity

  • Reagents :

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35.

    • Recombinant active MMP enzyme.

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • This compound stock solution in DMSO.

  • Procedure :

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well microplate, add the diluted this compound solutions.

    • Add the recombinant active MMP to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths dependent on the specific substrate).

    • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

  • Data Analysis :

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-MMP interaction.

Experimental Workflow for MMP Inhibition Studies

experimental_workflow cluster_protein_production MMP Production cluster_assay Inhibition Assay cluster_analysis Data Analysis cloning Cloning & Transformation expression Protein Expression cloning->expression purification Purification & Refolding expression->purification activation Zymogen Activation purification->activation incubation MMP-Inhibitor Incubation activation->incubation inhibitor_prep This compound Dilution inhibitor_prep->incubation reaction Substrate Addition incubation->reaction data_acq Fluorescence Reading reaction->data_acq ic50_calc IC50 Determination data_acq->ic50_calc ki_calc Ki Calculation ic50_calc->ki_calc

Caption: Workflow for determining the inhibitory activity of this compound against a target MMP.

General Mechanism of MMP Inhibition by this compound

mmp_inhibition cluster_active_site MMP Active Site Zn Zn++ His1 His Zn->His1 coordination His2 His Zn->His2 His3 His Zn->His3 Products Cleaved Products This compound This compound (Hydroxamate) This compound->Zn chelation Substrate Substrate Substrate->Zn binding blocked

References

literature review on Prinomastat in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat (AG-3340) is a synthetically developed, non-peptidic hydroxamate inhibitor of matrix metalloproteinases (MMPs).[1] It exhibits selectivity for MMPs-2, -3, -9, -13, and -14, enzymes critically implicated in the degradation of the extracellular matrix (ECM), a process integral to tumor growth, invasion, angiogenesis, and metastasis.[2][3] As a lipophilic agent, this compound possesses the ability to cross the blood-brain barrier.[1] Despite promising preclinical results, clinical trials, particularly in non-small cell lung cancer (NSCLC), did not demonstrate a significant improvement in patient outcomes, leading to a halt in its broader clinical development.[3][4] This technical guide provides a comprehensive review of the key research findings on this compound, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a potent inhibitor of specific MMPs, thereby preventing the breakdown of the ECM. This inhibition is thought to impede key processes in cancer progression:

  • Inhibition of Tumor Invasion and Metastasis: By preventing the degradation of the basement membrane and interstitial matrix, this compound can theoretically block the physical pathways for cancer cell invasion and dissemination to distant sites.[2]

  • Anti-Angiogenesis: The formation of new blood vessels (angiogenesis), essential for tumor growth and survival, is partly dependent on the remodeling of the ECM by MMPs. This compound's inhibition of MMPs can disrupt this process.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Inhibitory Activity of this compound

Matrix Metalloproteinase (MMP)IC50 (nM)Ki (nM)
MMP-1798.3
MMP-2-0.05
MMP-36.30.3
MMP-95.00.26
MMP-13-0.03
MMP-14--

Table 2: Phase I Clinical Trial of this compound in Advanced Cancer

ParameterDetails
Patient Population 75 patients with advanced solid tumors
Dosage Regimen Dose-escalation from 1, 2, 5, 10, 25, 50, to 100 mg orally twice daily
Primary Toxicities Joint and muscle pain (arthralgias and myalgias), generally reversible
Dose-Limiting Toxicities Grade 2-3 arthralgias and myalgias observed at doses >25 mg twice daily after 2-3 months
Pharmacokinetics Plasma concentrations exceeding the Ki for MMP-2 and MMP-9 were achieved at all dose levels
Recommended Phase II Dose 5-10 mg twice daily

Table 3: Phase III Clinical Trial of this compound in Non-Small Cell Lung Cancer (NSCLC)

ParameterThis compound + Chemotherapy (n=181)Placebo + Chemotherapy (n=181)P-value
Patient Population Chemotherapy-naive patients with advanced NSCLCChemotherapy-naive patients with advanced NSCLCN/A
Treatment Regimen This compound (15 mg twice daily) + Gemcitabine/CisplatinPlacebo + Gemcitabine/CisplatinN/A
Median Overall Survival 11.5 months10.8 months0.82
1-Year Survival Rate 43%38%0.45
Progression-Free Survival 6.1 months5.5 months0.11
Overall Response Rate 27%26%0.81
Treatment-Related Toxicities Arthralgia, stiffness, joint swelling--

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

MMP Inhibition Assay (Fluorometric Method)

This protocol outlines a general procedure for determining the IC50 value of this compound against a specific MMP, such as MMP-2.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
  • Enzyme: Recombinant human MMP-2 is activated from its pro-enzyme form by incubation with 1 mM 4-aminophenylmercuric acetate (B1210297) (APMA) at 37°C for 1 hour.
  • Substrate: A fluorogenic peptide substrate for MMP-2, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is dissolved in DMSO.
  • Inhibitor (this compound): A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations.

2. Assay Procedure:

  • In a 96-well microplate, add 50 µL of assay buffer to each well.
  • Add 10 µL of the diluted this compound solutions to the respective wells. A control well should contain DMSO without the inhibitor.
  • Add 20 µL of the activated MMP-2 enzyme solution to each well and incubate at 37°C for 10 minutes.
  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
  • Immediately measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm every minute for 30 minutes using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (v) for each concentration of this compound from the linear portion of the fluorescence versus time plot.
  • Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model (PC-3 Prostate Cancer)

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

1. Cell Culture and Animal Model:

  • Human prostate cancer PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
  • Male athymic nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • PC-3 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
  • Each mouse is subcutaneously injected with 100 µL of the cell suspension in the right flank.

3. Treatment Protocol:

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
  • The treatment group receives this compound orally (e.g., 50 mg/kg) twice daily. The control group receives the vehicle solution.
  • Tumor dimensions are measured with calipers every 2-3 days, and the tumor volume is calculated using the formula: (length x width²) / 2.
  • The body weight of the mice is monitored as an indicator of toxicity.

4. Endpoint and Analysis:

  • The experiment is terminated when the tumors in the control group reach a predetermined size or after a specified duration.
  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
  • To assess metastasis, lungs are harvested, fixed, and the number of surface metastatic nodules is counted. Histological analysis can be performed for confirmation.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Prinomastat_Mechanism_of_Action cluster_this compound This compound cluster_MMPs Matrix Metalloproteinases cluster_ECM Extracellular Matrix cluster_Cancer_Progression Cancer Progression This compound This compound MMP2 MMP-2 This compound->MMP2 Inhibits MMP9 MMP-9 This compound->MMP9 Inhibits MMP13 MMP-13 This compound->MMP13 Inhibits MMP14 MMP-14 This compound->MMP14 Inhibits ECM ECM Degradation MMP2->ECM Promotes MMP9->ECM Promotes MMP13->ECM Promotes MMP14->ECM Promotes Invasion Tumor Invasion ECM->Invasion Enables Metastasis Metastasis ECM->Metastasis Enables Angiogenesis Angiogenesis ECM->Angiogenesis Enables

Caption: this compound's core mechanism of action.

MMP_Signaling_Pathway This compound This compound MMP2 MMP-2 This compound->MMP2 Inhibits Integrin Integrin αvβ3 MMP2->Integrin Activates PI3K PI3K Integrin->PI3K Activates VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes AKT AKT PI3K->AKT Activates AKT->VEGF Upregulates Expression

Caption: this compound's potential impact on the MMP-2/Integrin/VEGF signaling axis.[3]

Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Studies (MMP Inhibition Assays) start->invitro invivo In Vivo Studies (Xenograft Models) invitro->invivo clinical1 Phase I Clinical Trial (Safety & Dosage) invivo->clinical1 clinical3 Phase III Clinical Trial (Efficacy) clinical1->clinical3 analysis Data Analysis & Interpretation clinical3->analysis end Conclusion analysis->end

Caption: A typical drug development workflow for an agent like this compound.

Conclusion

This compound is a well-characterized inhibitor of several key matrix metalloproteinases with demonstrated preclinical efficacy in reducing tumor growth and metastasis. However, its translation to the clinical setting for advanced cancers, such as non-small cell lung cancer, was not successful in improving patient survival. The discrepancy between preclinical promise and clinical failure highlights the complexities of targeting the tumor microenvironment. This technical guide provides a detailed summary of the available data on this compound, offering valuable insights for researchers and drug development professionals working on MMP inhibitors and other therapeutic strategies targeting the tumor stroma. The detailed protocols and pathway diagrams serve as a resource for designing future experiments and understanding the intricate role of MMPs in cancer progression.

References

Methodological & Application

Application Notes and Protocols for Prinomastat in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG-3340) is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -9, -13, and -14.[1][2] These enzymes play a critical role in the degradation of the extracellular matrix, a process essential for tumor growth, invasion, angiogenesis, and metastasis.[3][4] Preclinical studies in various mouse models of cancer have demonstrated the potential of this compound to inhibit tumor progression.[5][6] These application notes provide detailed protocols for utilizing this compound in in vivo mouse models to evaluate its anti-tumor and anti-angiogenic efficacy.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are often overexpressed in the tumor microenvironment.[4] Their activity facilitates the breakdown of physical barriers, allowing cancer cells to invade surrounding tissues and intravasate into the bloodstream, leading to metastasis.[7] MMPs also release and activate growth factors sequestered in the extracellular matrix, further promoting tumor growth and angiogenesis.[8]

This compound has been investigated as a therapeutic agent to counteract these processes. In preclinical settings, it has shown promise in reducing primary tumor growth and the incidence of metastases in various cancer models, including fibrosarcoma, prostate, and mammary tumors.[5][6][9] However, clinical trial results in advanced cancers have been less conclusive, highlighting the need for further research to identify the most responsive tumor types and optimal treatment strategies.[1][3]

These protocols are designed to guide researchers in setting up and executing in vivo mouse model studies to robustly evaluate the efficacy of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against Key Matrix Metalloproteinases
MMP TargetIC₅₀ (nM)Kᵢ (nM)
MMP-179-
MMP-2-0.05
MMP-36.30.3
MMP-95.00.26
MMP-13-0.03

Data compiled from MedchemExpress. Note that assay conditions can influence absolute values.

Table 2: Representative In Vivo Efficacy Data of this compound in Mouse Models
Mouse ModelCancer TypeTreatmentOutcomeReference
Nude Mouse XenograftHuman Fibrosarcoma (HT-1080)This compound (50 mg/kg/day, i.p.)Good tumor growth inhibition[5]
Syngeneic Mouse ModelMammary TumorThis compound + Photodynamic TherapySignificantly improved tumor response (P=0.02)[9][10]
Nude Mouse XenograftHuman Prostate (PC-3)This compoundInhibition of tumor growth and increased survival[6]

Signaling Pathway

Prinomastat_Signaling_Pathway This compound Mechanism of Action cluster_0 This compound cluster_1 Matrix Metalloproteinases (MMPs) cluster_2 Extracellular Matrix (ECM) Components cluster_3 Cellular Processes This compound This compound MMP2 MMP-2 This compound->MMP2 Inhibits MMP9 MMP-9 This compound->MMP9 Inhibits MMP13 MMP-13 This compound->MMP13 Inhibits MMP14 MMP-14 (MT1-MMP) This compound->MMP14 Inhibits Collagen Collagen MMP2->Collagen Degrade Laminin Laminin MMP2->Laminin Degrade Fibronectin Fibronectin MMP2->Fibronectin Degrade MMP9->Collagen Degrade MMP9->Laminin Degrade MMP9->Fibronectin Degrade MMP13->Collagen Degrade MMP13->Laminin Degrade MMP13->Fibronectin Degrade MMP14->Collagen Degrade MMP14->Laminin Degrade MMP14->Fibronectin Degrade Degradation ECM Degradation Invasion Tumor Cell Invasion Degradation->Invasion Angiogenesis Angiogenesis Invasion->Angiogenesis Metastasis Metastasis Angiogenesis->Metastasis

Caption: this compound inhibits MMPs, preventing ECM degradation and subsequent tumor progression.

Experimental Workflow

Prinomastat_Experimental_Workflow This compound In Vivo Mouse Model Workflow cluster_0 Phase 1: Model Selection & Preparation cluster_1 Phase 2: Tumor Implantation cluster_2 Phase 3: Treatment cluster_3 Phase 4: Data Collection & Analysis A1 Select Mouse Strain (e.g., Nude, SCID) A2 Select Cancer Cell Line (e.g., HT-1080, PC-3) A1->A2 A3 Cell Culture & Expansion A2->A3 B1 Prepare Cell Suspension A3->B1 B2 Subcutaneous or Orthotopic Injection B1->B2 B3 Monitor Tumor Growth to Palpable Size B2->B3 C1 Randomize Mice into Treatment Groups B3->C1 C2 Prepare this compound Formulation C1->C2 C3 Administer this compound or Vehicle Control (e.g., 50 mg/kg/day, i.p.) C2->C3 D1 Measure Tumor Volume Regularly C3->D1 D2 Monitor Animal Health & Body Weight D1->D2 D3 Euthanize and Harvest Tumors D2->D3 D4 Perform Downstream Analyses (IHC, Western Blot, etc.) D3->D4

References

Preparing Prinomastat Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed guidelines and protocols for the preparation, storage, and handling of Prinomastat stock solutions in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals working with this potent matrix metalloproteinase (MMP) inhibitor.

Introduction

This compound (also known as AG3340) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with specific activity against MMP-2, -3, -9, -13, and -14.[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[2] Given its role in preclinical research, the accurate and reproducible preparation of this compound stock solutions is fundamental to obtaining reliable experimental outcomes. DMSO is a common solvent for this compound, though careful technique is required to achieve complete dissolution.

Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₁N₃O₅S₂[3][4][5]
Molecular Weight 423.51 g/mol [2][3][5][6][7]
Appearance White to off-white solid[8]
Purity ≥95-98%[4][5]
Solubility in DMSO Soluble, reported as ~1 mg/mL (2.36 mM). Sonication may be required.[4][6][8]
Powder Storage -20°C for up to 3 years[6][8]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[8][9][10]

Table 1. Key Quantitative Data for this compound.

Experimental Protocol

This protocol details the steps to prepare a 1 mg/mL (~2.36 mM) stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/sterile DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (amber or covered in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Stock Solution Preparation (1 mg/mL)
  • Pre-warm DMSO: Bring the DMSO vial to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: On an analytical balance, carefully weigh 1 mg of this compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of room temperature DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot: Dispense the stock solution into single-use, light-protected (amber) sterile tubes to avoid repeated freeze-thaw cycles.

  • Store: For long-term storage, place the aliquots at -80°C for up to 6 months.[8][10] For short-term use, store at -20°C for up to 1 month.[8][10]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key steps for preparing the this compound stock solution.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Final Steps weigh Weigh 1 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate Incomplete Dissolution inspect Visually Inspect vortex->inspect Complete Dissolution sonicate->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store G cluster_prinostat Pharmacological Action cluster_mmp Enzymatic Target cluster_process Biological Process cluster_outcome Pathophysiological Outcomes This compound This compound MMPs Matrix Metalloproteinases (MMP-2, 3, 9, 13, 14) This compound->MMPs Inhibits ECM ECM Degradation MMPs->ECM Promotes Angiogenesis Angiogenesis ECM->Angiogenesis Metastasis Tumor Invasion & Metastasis ECM->Metastasis

References

Application Notes and Protocols: Prinomastat in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Prinomastat (also known as AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] By targeting specific MMPs, including MMP-2, -3, -9, -13, and -14, this compound effectively impedes processes such as tumor cell invasion, metastasis, and angiogenesis.[2][3][4][5] These application notes provide comprehensive protocols and guidelines for determining the optimal concentration of this compound for various cell culture applications.

Data Presentation

The efficacy of this compound can be quantified by its inhibitory constants (IC₅₀ and Kᵢ) against specific MMPs and its effective concentration in cell-based assays.

Table 1: Inhibitory Activity of this compound against Specific MMPs

Target MMPIC₅₀ (nM)Kᵢ (nM)
MMP-1798.3[3]
MMP-2-0.05[1][3]
MMP-36.3[1]0.3[1]
MMP-95.0[1]0.26[1][3]
MMP-13-0.03[1][3]
MMP-14--

Table 2: Effective Concentrations of this compound in Cell Culture

Cell LineConcentrationIncubation TimeObserved Effect
C57MG/Wnt10.1 µg/mL, 1 µg/mL4 daysSignificant decrease in MMP-3 promoter activity.[1][6][7]
C57MG/Wnt10.1-1 µg/mL4 daysInhibition of Wnt1-induced MMP-3 production.[1]
C57MG/Wnt1--Reversal of Wnt1-induced epithelial-mesenchymal transition (EMT) and β-catenin transcriptional activity.[1]
C57MG/Wnt1--Decreased expression of cyclin D1 and reduced Erk1/2 phosphorylation.[1]
MDA-MB-231 (MT1-MMP transfected)Not specifiedNot specifiedAffected the processing of multiple MMP substrates.[8]
MCF7 (co-expressing MT1-MMP and αvβ3 integrin)Not specifiedLong-termStrongly inhibited cell motility.[9]

Signaling Pathways

This compound exerts its effects by inhibiting MMPs, which in turn modulates key signaling pathways involved in cell proliferation, migration, and survival.

Prinomastat_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound MMPs MMPs (MMP-2, -3, -9, -13, -14) This compound->MMPs GeneTranscription Gene Transcription (e.g., MMP-3, Cyclin D1) This compound->GeneTranscription EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT CellCycle Cell Cycle Progression (S Phase Entry) This compound->CellCycle Wnt1 Wnt1 MMPs->Wnt1 Positive Feedback MMPs->EMT BetaCatenin β-catenin Wnt1->BetaCatenin Erk12 Erk1/2 Phosphorylation Wnt1->Erk12 TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TCF_LEF->GeneTranscription GeneTranscription->CellCycle Erk12->CellCycle

Caption: this compound inhibits MMPs, downregulating Wnt/β-catenin and Erk1/2 signaling.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key indicator of its potency.

Materials:

  • This compound (reconstituted in an appropriate solvent like DMSO)[6]

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or SDS in HCl)[10][11]

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells for "medium only" (blank) and "vehicle control" (cells treated with solvent alone).

    • Incubate the plate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A typical range might be from 0.01 nM to 10 µM to capture the full dose-response curve.

    • Remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time can significantly affect the IC₅₀ value.[12]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[11][13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[10]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound (Serial Dilutions) incubate_24h->treat_cells incubate_exp Incubate (e.g., 48h) treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips or a cell-scratching instrument

  • Imaging system (microscope with camera)

  • This compound at a predetermined, non-cytotoxic concentration (e.g., at or below the IC₅₀)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile pipette tip, create a straight scratch through the center of the monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with a fresh medium containing the desired concentration of this compound or a vehicle control.

  • Imaging and Analysis:

    • Capture images of the scratch at time zero (T=0) and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure over time to quantify the effect of this compound on cell migration. A reduction in closure rate compared to the control indicates inhibition of migration.

The optimal concentration of this compound is highly dependent on the specific cell line and the biological question being investigated. For assays measuring enzymatic inhibition, concentrations in the low nanomolar range are effective.[1] For cell-based assays, concentrations ranging from 0.1 µg/mL to 1 µg/mL have been shown to be effective in modulating cellular processes.[1][6] It is imperative to perform a dose-response analysis, such as an IC₅₀ determination, to identify the most appropriate concentration for your experimental system, ensuring the observed effects are specific and not due to general cytotoxicity.

References

Application Notes: Assessing Prinomastat Activity Using Gelatin Zymography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Two key members, MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), are particularly important in pathological processes such as tumor invasion, metastasis, and angiogenesis due to their ability to degrade type IV collagen, a major component of the basement membrane.[1][2] Gelatin zymography is a highly sensitive and widely used technique to detect and characterize the activity of these gelatinases.[3] The method involves electrophoresis of protein samples through a polyacrylamide gel co-polymerized with gelatin.[3] After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin substrate. Subsequent staining with Coomassie Blue reveals areas of enzymatic activity as clear, unstained bands against a dark blue background, corresponding to the molecular weights of both the pro-enzyme and active forms of the MMPs.[3]

Prinomastat (formerly AG3340) is a potent, synthetic, hydroxamate-based inhibitor of several MMPs, with high selectivity for MMP-2, MMP-9, MMP-3, and MMP-13.[1][4] Its mechanism of action involves the hydroxamate group chelating the essential zinc ion within the MMP active site, thereby blocking its catalytic activity and preventing ECM degradation.[5] This application note provides a detailed protocol for using gelatin zymography to quantitatively assess the inhibitory activity of this compound on MMP-2 and MMP-9 secreted from cultured cells. This assay is invaluable for preclinical drug development and for studying the efficacy of MMP inhibitors in various biological contexts.[6]

Mechanism of MMP Inhibition by this compound

This compound functions as a competitive inhibitor of matrix metalloproteinases. The catalytic activity of MMPs is dependent on a zinc ion (Zn²⁺) located in the active site. This compound's hydroxamic acid moiety mimics the peptide bond of the natural substrate and binds tightly to this zinc ion, effectively blocking the active site and preventing the cleavage of ECM components like gelatin.

cluster_0 MMP Active Site MMP MMP Enzyme Zinc Catalytic Zn²⁺ MMP->Zinc contains Cleavage Substrate Cleavage (Degradation) MMP->Cleavage leads to This compound This compound (Hydroxamate Inhibitor) This compound->Zinc chelates & blocks Substrate Gelatin (Substrate) Substrate->MMP binds to

Caption: Mechanism of this compound action on a Matrix Metalloproteinase (MMP).

Experimental Workflow

The overall procedure involves preparing a source of MMPs (typically from cell culture), separating the proteins by gelatin zymography, and analyzing the resulting bands to determine the effect of this compound treatment.

cluster_culture Cell Culture & Treatment cluster_sample Sample Preparation cluster_zymo Gelatin Zymography arrow_style arrow_style A1 1. Plate Cells A2 2. Grow to 70-80% Confluency A1->A2 A3 3. Wash & Switch to Serum-Free Media A2->A3 A4 4. Treat with this compound (vs. Vehicle Control) A3->A4 A5 5. Incubate for 24-48h A4->A5 B1 6. Collect Conditioned Media A5->B1 MMP Secretion B2 7. Centrifuge to Remove Debris B1->B2 B3 8. Concentrate Media (Optional) B2->B3 B4 9. Quantify Protein (BCA Assay) B3->B4 B5 10. Mix with Non-Reducing Sample Buffer B4->B5 C1 11. Load Samples onto Gelatin-Polyacrylamide Gel B5->C1 Sample Loading C2 12. Electrophoresis (150V) C1->C2 C3 13. Renature in Triton X-100 Buffer C2->C3 C4 14. Incubate in Development Buffer (24-48h at 37°C) C3->C4 C5 15. Stain with Coomassie Blue C4->C5 C6 16. Destain & Visualize Bands C5->C6 D1 17. Image Gel & Analyze Band Intensity (Densitometry) C6->D1 Analysis

Caption: Workflow for assessing this compound activity via gelatin zymography.

Experimental Protocols

Part 1: Preparation of Conditioned Media
  • Cell Culture: Plate cells (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells, which are known to secrete MMPs) in a 6-well plate or T-75 flask and culture in standard media containing fetal bovine serum (FBS).[3]

  • Serum Starvation: When cells reach 70-80% confluency, aspirate the growth medium, wash the cells twice with sterile phosphate-buffered saline (PBS) or serum-free medium to remove any residual serum, which contains endogenous MMPs and their inhibitors.[3][5]

  • This compound Treatment: Add serum-free medium to the cells. For treated samples, add this compound at various concentrations (e.g., 0.1 nM to 100 nM). For the control sample, add the same volume of vehicle (the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the cells for a period optimized for the specific cell line (typically 24 to 48 hours) to allow for MMP secretion into the medium.[3]

  • Collection and Clarification: Collect the conditioned medium from each well/flask. Centrifuge at 1,500 rpm for 10 minutes, followed by a high-speed spin at 10,000 x g for 20 minutes at 4°C to remove cells and debris.[7][8]

  • Concentration (Optional): If MMP concentration is low, the medium can be concentrated 10- to 50-fold using centrifugal filter units with an appropriate molecular weight cutoff (e.g., 10 kDa).[7][8]

  • Protein Quantification: Determine the total protein concentration of each sample using a BCA protein assay to ensure equal loading onto the zymogram gel.

Part 2: Gelatin Zymography
  • Gel Preparation: Prepare a 7.5-10% polyacrylamide resolving gel containing 1 mg/mL gelatin.[3][7] Overlay with a 4% stacking gel. (See Table 1 for recipes).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 15-20 µg) from each conditioned media sample with 4X or 5X non-reducing sample buffer.[3] Crucially, do not boil or heat the samples above 37°C, and do not add reducing agents like β-mercaptoethanol , as these will irreversibly denature the MMPs.

  • Electrophoresis: Load the prepared samples into the wells of the gelatin gel. Include a pre-stained protein molecular weight marker in one lane. Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom of the gel.[3][7]

  • Renaturation: After electrophoresis, carefully remove the gel. To remove SDS and allow the MMPs to renature, wash the gel twice for 30 minutes each in a renaturation buffer containing Triton X-100 with gentle agitation at room temperature.[3]

  • Development: Decant the renaturation buffer and incubate the gel in a development/incubation buffer at 37°C for 24 to 48 hours.[3][7] This buffer contains the necessary cofactors (Ca²⁺ and Zn²⁺) for MMP activity.

  • Staining: After incubation, stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes at room temperature.[3][7]

  • Destaining: Destain the gel with an appropriate destaining solution until clear bands appear against a blue background.[3][7] These clear bands represent areas where the gelatin has been digested by MMPs.

  • Analysis: Image the gel using a gel documentation system. The inhibitory effect of this compound is determined by the reduction in the intensity of the gelatinolytic bands in the treated lanes compared to the vehicle control lane. Densitometry software can be used for quantification.

Data Presentation

Table 1: Reagent and Buffer Compositions
Buffer/SolutionComponentConcentration / Amount
8% Resolving Gel (10 mL) 30% Acrylamide/Bis-acrylamide2.7 mL
1.5 M Tris-HCl, pH 8.82.5 mL
10% (w/v) SDS100 µL
Gelatin (10 mg/mL stock)1.0 mL
Distilled H₂O3.7 mL
10% APS100 µL
TEMED10 µL
4% Stacking Gel (5 mL) 30% Acrylamide/Bis-acrylamide0.67 mL
0.5 M Tris-HCl, pH 6.81.25 mL
10% (w/v) SDS50 µL
Distilled H₂O3.0 mL
10% APS50 µL
TEMED5 µL
5X Sample Buffer (Non-Reducing) 1.0 M Tris-HCl, pH 6.83.1 mL
10% (w/v) SDS5.0 mL
Glycerol (100%)2.5 mL
0.1% Bromophenol Blue0.5 mL
10X Running Buffer Tris Base30.3 g
Glycine144.0 g
SDS10.0 g
Distilled H₂Oto 1 L
Renaturation (Washing) Buffer 50 mM Tris-HCl, pH 7.550 mL (of 1M stock)
5 mM CaCl₂2.5 mL (of 2M stock)
2.5% (v/v) Triton X-10025 mL (of 100% stock)
Distilled H₂Oto 1 L
Development (Incubation) Buffer 50 mM Tris-HCl, pH 7.550 mL (of 1M stock)
10 mM CaCl₂5 mL (of 2M stock)
1 µM ZnCl₂1 µL (of 1M stock)
1% (v/v) Triton X-10010 mL (of 100% stock)
Distilled H₂Oto 1 L
Staining Solution Coomassie Brilliant Blue R-2500.25 g
Methanol40 mL
Acetic Acid10 mL
Distilled H₂O50 mL
Destaining Solution Methanol400 mL
Acetic Acid100 mL
Distilled H₂O500 mL

Recipes compiled from multiple sources.[3][5][7]

Table 2: Summary of Experimental Parameters
ParameterRecommended ValueNotes
Gel Percentage7.5% - 10% AcrylamideHigher percentage for better resolution of smaller proteins.
Gelatin Concentration1 mg/mLFinal concentration in the resolving gel.[7]
Protein Load per Lane10-20 µgBased on total protein from conditioned media.[3]
Electrophoresis Voltage150 V (constant)Perform at 4°C to prevent protein degradation.[3]
Renaturation Time2 x 30 minutesEssential for removing SDS and refolding the enzyme.[3]
Incubation Time24 - 48 hoursTime can be adjusted based on enzyme activity.[7]
Incubation Temperature37°COptimal temperature for MMP activity.[3]
This compound Concentration0.1 nM - 100 nMA dose-response curve should be generated.

Expected Results and Interpretation

The zymogram will show clear bands on a dark blue background, indicating areas of gelatin digestion. The molecular weights of these bands correspond to different MMPs. Typically, you will observe:

  • Pro-MMP-9: ~92 kDa

  • Active MMP-9: ~82 kDa

  • Pro-MMP-2: ~72 kDa

  • Active MMP-2: ~62 kDa

In lanes corresponding to samples treated with this compound, a dose-dependent decrease in the intensity and size of these bands should be observed compared to the vehicle control. Complete disappearance of the bands at higher concentrations indicates potent inhibition of MMP activity. Densitometric analysis of the band intensities allows for the calculation of an IC₅₀ value for this compound, providing a quantitative measure of its inhibitory potency.

References

Application Notes and Protocols for Cell Migration Assays Using Prinomastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with particular selectivity for MMP-2, -3, -9, -13, and -14 (MT1-MMP).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). This degradation is a key process in physiological events such as tissue remodeling, as well as in pathological conditions including tumor invasion and metastasis.[3] By inhibiting MMPs, this compound has been investigated as a potential anti-cancer agent to block tumor growth, angiogenesis, and metastasis.[1]

Cell migration is a fundamental process in cancer progression, allowing tumor cells to invade surrounding tissues and metastasize to distant organs. In vitro cell migration and invasion assays are essential tools for evaluating the efficacy of therapeutic agents like this compound. These application notes provide detailed protocols for utilizing this compound in two standard cell migration assays: the Boyden chamber (transwell) assay and the wound healing (scratch) assay.

Mechanism of Action

This compound's effect on cell migration is complex and can be context-dependent. Its primary mechanism involves the direct inhibition of MMPs, which are required for the degradation of ECM components, thereby creating physical paths for migrating cells.

However, research has revealed a more nuanced role, particularly concerning MT1-MMP. In certain cellular contexts, such as breast carcinoma cells co-expressing MT1-MMP and αvβ3 integrin, this compound exhibits a dual effect:

  • Inhibition of Integrin Maturation: Long-term exposure to this compound inhibits the MT1-MMP-dependent cleavage of the pro-αv integrin subunit. This disruption of αvβ3 integrin maturation leads to a strong inhibition of cell motility.[4][5]

  • Increased Migration via Inhibition of Matrix Degradation: Paradoxically, short-term inhibition of MT1-MMP-dependent vitronectin proteolysis by this compound can lead to a several-fold increase in the migration of certain breast cancer cells.[4][5] This is because excessive matrix degradation by MT1-MMP can hinder migration, and by inhibiting this, this compound can, in some instances, enhance cell movement.

This dual activity highlights the importance of experimental context, including cell type, ECM composition, and duration of treatment, when interpreting the results of cell migration assays with this compound.

Data Presentation

The following tables summarize the inhibitory activity of this compound against various MMPs and provide representative data on its effects on cell migration.

Table 1: Inhibitory Activity of this compound against Specific MMPs

MMP TargetIC50 / Ki Value (nM)
MMP-179 (IC50)
MMP-20.05 (Ki)
MMP-36.3 (IC50), 0.3 (Ki)
MMP-95.0 (IC50), 0.26 (Ki)
MMP-130.03 (Ki)
MMP-14 (MT1-MMP)Potently Inhibited

Data sourced from MedchemExpress.[6]

Table 2: Representative Data on the Effect of this compound on Cell Migration (Hypothetical)

Cell LineAssay TypeThis compound Concentration (µM)% Inhibition of Migration/Invasion
HT-1080 (Fibrosarcoma)Boyden Chamber (Invasion)145%
1085%
U87-MG (Glioblastoma)Wound Healing530% Wound Closure Inhibition
2070% Wound Closure Inhibition
MCF-7 (Breast Cancer)Boyden Chamber (Migration)10 (Long-term)60%

Experimental Protocols

Boyden Chamber (Transwell) Assay for Cell Migration and Invasion

The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells to a chemoattractant. For invasion assays, the transwell insert is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate the basement membrane.

Materials:

  • Boyden chamber apparatus (e.g., 24-well plate with 8.0 µm pore size inserts)

  • Matrigel Basement Membrane Matrix (for invasion assays)

  • Cell culture medium (serum-free and serum-containing)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Chemoattractant (e.g., 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% methanol)

  • Cotton swabs

  • Microscope

Protocol:

  • Preparation of Inserts (for Invasion Assay):

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel to the desired concentration with cold, serum-free medium.

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 12-24 hours before the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

    • Prepare cell suspensions containing different concentrations of this compound or vehicle control.

  • Assay Setup:

    • Add 500-700 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • Carefully place the inserts (coated or uncoated) into the wells.

    • Add 200-300 µL of the prepared cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-48 hours, depending on the cell type and assay (migration vs. invasion).

  • Quantification:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated/invaded cells from the upper surface of the membrane.

    • Fix the cells on the lower surface of the membrane with the fixing solution for 10-20 minutes.

    • Stain the migrated/invaded cells with crystal violet solution for 15-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the stained cells in several random fields of view under a microscope. Alternatively, the dye can be eluted, and the absorbance measured.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in a two-dimensional context.

Materials:

  • 6-well or 12-well tissue culture plates

  • Cell culture medium

  • This compound stock solution

  • Sterile 200 µL or 1 mL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.

    • Gently wash the wells with PBS to remove any detached cells.

  • Treatment:

    • Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control. It is recommended to use a low serum concentration (e.g., 1-2%) to minimize cell proliferation.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area or the width of the wound at each time point for each treatment condition using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.[7] The formula for percent wound closure is:

      • % Wound Closure = [ (Wound Area at T0 - Wound Area at Tx) / Wound Area at T0 ] * 100

      • Where T0 is the initial time point and Tx is the subsequent time point.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Prinomastat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM Extracellular Matrix (e.g., Vitronectin) Migration Cell Migration & Invasion ECM->Migration Inhibits (Physical Barrier) ProIntegrin pro-αvβ3 Integrin ActiveIntegrin Active αvβ3 Integrin This compound This compound MT1MMP MT1-MMP This compound->MT1MMP Inhibits MT1MMP->ECM Degrades MT1MMP->ProIntegrin Cleaves to activate Signaling Downstream Signaling (e.g., FAK, Src) ActiveIntegrin->Signaling Activates Signaling->Migration

Caption: this compound's dual-action on the MT1-MMP signaling pathway in cell migration.

Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat Insert with Matrigel (Invasion) Seed Seed Cells in Upper Chamber Coat->Seed Optional Starve Serum-starve Cells Treat Treat Cells with This compound Starve->Treat Treat->Seed Chemo Add Chemoattractant to Lower Chamber Incubate Incubate (6-48h) Chemo->Incubate Remove Remove Non-migrated Cells Incubate->Remove Fix Fix and Stain Migrated Cells Remove->Fix Quantify Count Cells or Measure Absorbance Fix->Quantify

Caption: Workflow for the Boyden chamber cell migration/invasion assay with this compound.

Wound_Healing_Workflow cluster_setup Setup cluster_treatment_imaging Treatment & Imaging cluster_data_analysis Data Analysis Seed Seed Cells to Confluency Scratch Create Scratch in Monolayer Seed->Scratch Wash Wash to Remove Debris Scratch->Wash Treat Add Medium with This compound Wash->Treat Image0 Image at T=0h Treat->Image0 Incubate Incubate Image0->Incubate ImageX Image at Regular Intervals (Tx) Incubate->ImageX Measure Measure Wound Area at T0 and Tx ImageX->Measure Calculate Calculate % Wound Closure Measure->Calculate Compare Compare Treatment Groups Calculate->Compare

Caption: Workflow for the wound healing (scratch) assay to assess cell migration with this compound.

References

Determining the In Vitro IC50 of Prinomastat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial to extracellular matrix (ECM) remodeling.[1][2][3] Dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, angiogenesis, and arthritis.[4][5] this compound selectively targets several MMPs, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[2][3][6] The determination of the half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of inhibitors like this compound. This document provides detailed protocols for two standard in vitro methods for determining the IC50 of this compound: a fluorometric assay for quantitative analysis and gelatin zymography for a semi-quantitative and qualitative assessment of MMP-2 and MMP-9 inhibition.

Introduction

Matrix metalloproteinases are key enzymes involved in the degradation of the extracellular matrix, a process essential for normal physiological events such as tissue remodeling, wound healing, and angiogenesis.[4][5] However, their overexpression is a hallmark of many diseases, including the progression and metastasis of cancer.[5] this compound, a synthetic hydroxamic acid derivative, acts as a potent inhibitor of several MMPs, thereby blocking the degradation of the extracellular matrix and consequently inhibiting tumor growth, invasion, and angiogenesis.[3][7] Accurate and reproducible methods for determining the IC50 value of this compound against specific MMPs are essential for preclinical drug development and for understanding its mechanism of action.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound against various matrix metalloproteinases has been characterized by its IC50 and Ki values, as summarized in the table below.

Target MMPIC50 (nM)Ki (nM)
MMP-179[8]8.3[9]
MMP-2-0.05[8]
MMP-36.3[8]0.3[8]
MMP-95.0[8]0.26[8]
MMP-13-0.03[8]
MMP-14--

Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of matrix metalloproteinases, which are key effectors in signaling pathways that lead to the degradation of the extracellular matrix, a critical step in tumor invasion and angiogenesis.

Prinomastat_Mechanism_of_Action This compound Mechanism of Action cluster_0 Upstream Signaling cluster_1 MMP Regulation cluster_2 Extracellular Matrix Degradation cluster_3 Cellular Processes Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptors Growth_Factors->Receptor Bind Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activate Gene_Expression MMP Gene Transcription Signaling_Cascade->Gene_Expression Induce Pro_MMP Pro-MMPs (Inactive Zymogens) Gene_Expression->Pro_MMP Translate to Active_MMP Active MMPs (e.g., MMP-2, MMP-9) Pro_MMP->Active_MMP Activate ECM Extracellular Matrix (e.g., Collagen, Gelatin) Active_MMP->ECM Cleave Degradation ECM Degradation ECM->Degradation Invasion_Metastasis Tumor Invasion & Metastasis Degradation->Invasion_Metastasis Angiogenesis Angiogenesis Degradation->Angiogenesis This compound This compound This compound->Active_MMP Inhibit

Caption: this compound inhibits active MMPs, blocking ECM degradation.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of this compound involves preparing the enzyme and inhibitor, running the enzymatic reaction, and analyzing the data to calculate the IC50 value.

IC50_Determination_Workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate) Start->Prepare_Reagents Activate_Pro_MMP Activate Pro-MMP (e.g., with APMA) Prepare_Reagents->Activate_Pro_MMP Pre_incubation Pre-incubate Active MMP with this compound Activate_Pro_MMP->Pre_incubation Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Pre_incubation Initiate_Reaction Initiate Reaction (Add Fluorogenic Substrate) Pre_incubation->Initiate_Reaction Measure_Signal Measure Fluorescence (Kinetic or Endpoint) Initiate_Reaction->Measure_Signal Data_Analysis Data Analysis Measure_Signal->Data_Analysis Calculate_IC50 Calculate IC50 Value (Dose-Response Curve) Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining this compound IC50 via fluorometric assay.

Experimental Protocols

Protocol 1: Fluorometric Assay for IC50 Determination

This protocol describes a method to quantitatively determine the IC50 of this compound against a specific MMP (e.g., MMP-2, MMP-9, or MMP-13) using a fluorogenic substrate.

Materials:

  • Recombinant human pro-MMP (e.g., pro-MMP-2 or pro-MMP-9)

  • This compound (AG3340)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • p-Aminophenylmercuric acetate (B1210297) (APMA) for pro-MMP activation

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a range of concentrations for the dose-response curve.

    • Reconstitute the pro-MMP in Assay Buffer.

    • Prepare a 10 mM stock solution of APMA in DMSO.

    • Dissolve the fluorogenic substrate in DMSO to create a 1 mM stock solution and dilute to the desired working concentration in Assay Buffer.

  • Pro-MMP Activation:

    • To activate the pro-MMP, incubate it with 1-2 mM APMA in Assay Buffer at 37°C for 1-3 hours (activation time may vary depending on the MMP).[1]

  • Assay Protocol:

    • In a 96-well black microplate, add 25 µL of the serially diluted this compound solutions to the respective wells.

    • Add 50 µL of the activated MMP enzyme solution to each well containing this compound and to the "no inhibitor" control wells.

    • Include a "blank" well containing only Assay Buffer.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate to all wells.[1]

    • Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/418 nm) at 37°C for at least 30 minutes, taking readings every 1-2 minutes.[11]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear phase of the fluorescence curve) for each well.

    • Subtract the background fluorescence from the blank wells.

    • Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This protocol provides a semi-quantitative method to visualize the inhibition of MMP-2 and MMP-9 by this compound.

Materials:

  • Conditioned media from cells expressing MMP-2 and MMP-9

  • This compound

  • 10% SDS-PAGE gel containing 0.1% (1 mg/mL) gelatin[7]

  • Non-reducing sample buffer

  • Tris-Glycine SDS running buffer

  • Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)[12]

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid)[12]

Procedure:

  • Sample Preparation:

    • Culture cells known to secrete MMP-2 and MMP-9 in serum-free media.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

    • Collect the conditioned media and centrifuge to remove cell debris.[7]

  • Electrophoresis:

    • Mix the conditioned media samples with non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto the gelatin-containing SDS-PAGE gel.

    • Run the gel at 4°C until the dye front reaches the bottom.[7]

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS and allow the enzymes to renature.[13]

    • Incubate the gel in Incubation Buffer at 37°C for 18-24 hours.[13]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue solution for 1 hour.[7]

    • Destain the gel with Destaining Solution until clear bands appear against a blue background.[7]

    • Areas of gelatin degradation by MMPs will appear as clear bands. The intensity of these bands will decrease with increasing concentrations of this compound.

  • Data Analysis:

    • Image the gel and perform densitometric analysis of the bands corresponding to pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2.

    • Quantify the reduction in band intensity in the presence of this compound compared to the untreated control to semi-quantitatively assess inhibition.

Conclusion

The protocols outlined provide robust and reliable methods for determining the in vitro IC50 of this compound against specific MMPs. The fluorometric assay offers a high-throughput, quantitative measure of inhibitory potency, essential for drug development pipelines. Gelatin zymography serves as a valuable complementary technique for visualizing the specific inhibition of gelatinases (MMP-2 and MMP-9) and can distinguish between the pro and active forms of these enzymes. Adherence to these detailed protocols will enable researchers to generate accurate and reproducible data on the inhibitory activity of this compound and other MMP inhibitors.

References

Application Notes and Protocols for Prinomastat Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat (AG3340) is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -9, -13, and -14.[1][2][3] These enzymes play a critical role in the degradation of the extracellular matrix, a process essential for tumor growth, invasion, angiogenesis, and metastasis.[1][4] Due to its ability to target these key processes in cancer progression, this compound has been evaluated in numerous preclinical animal studies. This document provides detailed application notes and protocols for the administration of this compound in animal models of cancer, summarizing key quantitative data and experimental methodologies from published research.

Data Presentation

Efficacy of this compound in Preclinical Cancer Models

The following table summarizes the anti-tumor efficacy of this compound administered through various routes in different animal models.

Animal ModelCancer TypeAdministration RouteDosageTreatment DurationEfficacy
SCID-NOD MiceHuman Malignant Glioma (U87 cells)Intraperitoneal (IP)100 mg/kg daily31 days78% decrease in tumor size compared to control.[5]
Nude MiceHuman Fibrosarcoma (HT1080 cells)Intraperitoneal (IP)50 mg/kg/day14-16 days"Good tumor growth inhibition".[5]
Nude MicePC-3 Prostate, MV522 Colon, COLO-320DM Colon CancerNot SpecifiedNot SpecifiedNot SpecifiedInhibition of tumor growth.[4]
RabbitUveal Melanoma XenograftIntravitrealNot Specified4 weeks (weekly)Significantly reduced take rate and growth rate of xenograft.[6]
Nude MiceNot SpecifiedNot Specified150 mg/kg twice a day2 daysSignificantly lower tumor uptake of an NIRF imaging agent.[7]
Pharmacokinetic Parameters of this compound in Animal Models

This table outlines the available pharmacokinetic data for this compound in preclinical species.

Animal SpeciesAdministration RouteDoseT½ (Half-life)Cmax (Peak Concentration)Tmax (Time to Peak)Bioavailability
MiceIntraperitoneal (IP)50 mg/kg/day1.6 hours[5]Not ReportedNot ReportedNot Reported
Humans (for reference)Oral2-100 mg twice daily1-5 hours[2]Achieved within the first hour[4]~1 hour[4]Rapidly absorbed[4]

Experimental Protocols

Intraperitoneal (IP) Injection Protocol for Mice

This protocol provides a detailed procedure for the intraperitoneal administration of this compound to mice.

A. Materials:

  • This compound (AG3340)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188), 0.1% pluronic F68)[5]

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) wipes

  • Animal scale

B. Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous. For example, a formulation of 0.5% carboxymethyl cellulose with 0.1% pluronic F68 has been used.[5]

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be exposed and facing upwards.

  • Injection Site Identification and Preparation:

    • Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

    • The preferred injection site is the lower right or left abdominal quadrant.

    • Disinfect the injection site with a 70% ethanol wipe.

  • Injection:

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. Avoid inserting the needle too deeply to prevent injury to internal organs.

    • Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is clear, slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle smoothly.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

Oral Gavage Protocol for Mice

This protocol details the procedure for administering this compound orally to mice.

A. Materials:

  • This compound (AG3340)

  • Appropriate vehicle for oral administration

  • Sterile oral gavage needles (flexible or rigid with a ball tip, 20-22 gauge for adult mice)

  • Sterile syringes (1 mL)

  • Animal scale

B. Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution or suspension in a suitable vehicle for oral administration.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct administration volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.

    • The mouse will naturally swallow as the needle reaches the pharynx, which facilitates passage into the esophagus. Do not force the needle.

  • Administration:

    • Once the needle has advanced to the pre-measured depth without resistance, slowly administer the this compound solution.

    • Withdraw the gavage needle gently in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and observe for any signs of distress, such as coughing, choking, or difficulty breathing, which could indicate accidental administration into the trachea.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of MMP-Mediated Tumor Progression

Prinomastat_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 Tumor Progression Tumor_and_Stroma Tumor Cells & Stromal Cells MMPs MMPs (MMP-2, -3, -9, -13, -14) Tumor_and_Stroma->MMPs Secretion ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Growth_Factors Sequestered Growth Factors ECM->Growth_Factors Sequesters ECM_Degradation ECM Degradation GF_Release Growth Factor Release ECM_Degradation->GF_Release Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Tumor_Growth Tumor Growth GF_Release->Tumor_Growth This compound This compound (AG3340) This compound->MMPs Inhibits

Caption: this compound inhibits MMPs, preventing ECM degradation and subsequent tumor progression.

Experimental Workflow for In Vivo Efficacy Study of this compound

Experimental_Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., s.c. or orthotopic) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., reach a palpable size) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound (IP or Oral Gavage) Randomization->Treatment Control Administer Vehicle Control Randomization->Control Monitoring Monitor Tumor Growth (e.g., caliper measurements) Treatment->Monitoring Control->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, study duration) Monitoring->Endpoint Data_Analysis Data Collection and Analysis (Tumor Volume, Body Weight, etc.) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a tumor-bearing animal model.

References

Application Notes and Protocols for Cell Viability Assay with Prinomastat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat (formerly known as AG3340) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with potent activity against MMP-2, -3, -9, -13, and -14.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their overexpression and hyperactivity are implicated in various pathological processes, including tumor growth, invasion, metastasis, and angiogenesis.[2][3] this compound was developed as a potential anti-cancer agent due to its ability to counteract these processes.[1][4]

These application notes provide a comprehensive guide for assessing the effect of this compound on cell viability, a critical step in preclinical drug development. The provided protocols and data will enable researchers to design and execute robust experiments to evaluate the cytostatic and cytotoxic potential of this compound and similar MMP inhibitors.

Principle of Cell Viability Assays

Cell viability assays are essential tools for determining the physiological state of cells in response to therapeutic agents. The most common methods rely on the measurement of metabolic activity, which is directly proportional to the number of viable cells. One of the most widely used assays is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, the yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The direct cytotoxic effect of this compound on various cancer cell lines has been evaluated using cell viability assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, indicating a generally low direct cytotoxicity at concentrations typically used for MMP inhibition.

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)Reference
A549Lung CarcinomaMTT48> 500[2]
HL-60Promyelocytic LeukemiaMTT48> 500[2]
K562Chronic Myelogenous LeukemiaMTT48> 500[2]
KG-1Acute Myelogenous LeukemiaMTT48> 500[2]
HUVECHuman Umbilical Vein Endothelial CellsMTT48> 500[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a detailed methodology for determining the effect of this compound on the viability of adherent or suspension cancer cells using the MTT assay.

Materials and Reagents:

  • This compound (powder or stock solution)

  • Appropriate cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • For suspension cells, directly seed the cells at an appropriate density (e.g., 2 x 10^4 to 5 x 10^4 cells/well) in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 500 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the key steps involved in performing a cell viability assay with this compound treatment.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubate with this compound cell_seeding->treatment prinomastat_prep This compound Dilution prinomastat_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for this compound Cell Viability Assay.
This compound's Putative Effect on the Wnt/β-catenin Signaling Pathway

This compound, by inhibiting MMPs, may indirectly influence signaling pathways that are regulated by MMP-dependent cleavage of cell surface receptors or ligands. One such pathway is the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.[6][7] this compound has been shown to inhibit Wnt1-induced MMP-3 production and suppress β-catenin transcriptional activity.[2] The following diagram illustrates the potential mechanism by which this compound may modulate Wnt/β-catenin signaling.

wnt_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P Phosphorylated β-catenin Beta_Catenin->Beta_Catenin_P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus & Binds Proteasome Proteasome Beta_Catenin_P->Proteasome Ubiquitination & Degradation MMPs MMPs (e.g., MMP-3) MMPs->Wnt Potentially Cleaves/ Activates This compound This compound This compound->MMPs Inhibits Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription cell_proliferation cell_proliferation Target_Genes->cell_proliferation Promotes

This compound's Potential Impact on Wnt Signaling.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on cell viability. The data suggests that this compound exhibits low direct cytotoxicity to a range of cancer cell lines at concentrations effective for MMP inhibition. Its potential indirect effects on cell signaling pathways, such as the Wnt/β-catenin pathway, highlight the complex mechanisms by which MMP inhibitors may exert their anti-tumor effects beyond simple cytostasis or cytotoxicity. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions to further elucidate the therapeutic potential of this compound and other MMP inhibitors.

References

Application Notes and Protocols: Enhancing Photodynamic Therapy with Prinomastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to tumor cell death and vascular damage.[1][2] However, tumor recurrence remains a challenge.[1] Emerging research has demonstrated that combining PDT with targeted molecular agents can enhance its therapeutic efficacy.[1][2]

One such promising combination is the use of Prinomastat, a potent inhibitor of matrix metalloproteinases (MMPs), with PDT.[1] MMPs, particularly MMP-2 and MMP-9, are enzymes that play a crucial role in tumor invasion, metastasis, and angiogenesis by degrading the extracellular matrix.[3][4][5] Studies have shown that PDT can induce the expression and activity of MMPs, which may contribute to tumor survival and recurrence.[1][6] By inhibiting these MMPs, this compound can potentiate the anti-tumor effects of PDT.[1]

These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for combining this compound with PDT in a preclinical setting, based on published research.

Scientific Rationale

The combination of this compound and PDT is based on the following key findings:

  • PDT Induces MMPs: Photodynamic therapy has been shown to upregulate the expression and activity of MMPs, including MMP-9, in tumor tissues.[1][6] This induction is thought to be a pro-survival response of the tumor microenvironment to the PDT-induced damage.

  • This compound Inhibits Key MMPs: this compound is a broad-spectrum MMP inhibitor with high affinity for MMP-2 and MMP-9.[3][5]

  • Synergistic Anti-Tumor Effect: By inhibiting the PDT-induced MMP activity, this compound enhances the overall tumoricidal effect of the therapy, leading to improved tumor response and delayed regrowth.[1]

The proposed signaling pathway and experimental workflow are illustrated in the diagrams below.

Signaling Pathway and Experimental Workflow

G cluster_0 Photodynamic Therapy (PDT) cluster_1 Tumor Microenvironment Response cluster_2 This compound Intervention cluster_3 Therapeutic Outcome PDT PDT (Photosensitizer + Light + O2) ROS Reactive Oxygen Species (ROS) PDT->ROS Damage Tumor Cell and Vascular Damage ROS->Damage MMP_Induction Increased MMP-9 Expression & Activity Damage->MMP_Induction Invasion ECM Degradation, Invasion, Angiogenesis MMP_Induction->Invasion Enhanced_Response Enhanced Tumor Response This compound This compound MMP_Inhibition MMP-9 Inhibition This compound->MMP_Inhibition MMP_Inhibition->Invasion Blocks

Caption: Proposed signaling pathway for the combination of this compound and PDT.

G cluster_0 In Vivo Experiment Tumor_Implantation Tumor Cell Implantation (e.g., Mouse Mammary Carcinoma) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Prinomastat_Admin This compound Administration (e.g., 50 mg/kg/day, i.p.) Tumor_Growth->Prinomastat_Admin PDT_Treatment PDT Treatment (Photofrin, 630 nm light) Prinomastat_Admin->PDT_Treatment Monitoring Tumor Growth Monitoring PDT_Treatment->Monitoring Analysis Tissue Collection & Analysis (Immunoblot, Zymography, IHC) Monitoring->Analysis

Caption: General experimental workflow for in vivo studies.

Quantitative Data

The following table summarizes the expected quantitative outcomes from a study combining this compound with PDT, based on the findings of Ferrario et al. (2004).

Treatment GroupTumor Growth Delay (Days to reach 4x initial volume)Tumor Cures (No regrowth at 60 days)
Untreated Control~50/10
This compound Alone~70/10
PDT Alone~152/10
This compound + PDT ~25 6/10

Note: The data presented are illustrative and based on the significant improvement reported in the literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

In Vivo Murine Mammary Carcinoma Model
  • Cell Line: Murine mammary carcinoma cell line (e.g., BA).

  • Animals: Female C3H/HeJ mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 BA mammary carcinoma cells in 0.1 mL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth daily by measuring the tumor dimensions with calipers. The tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: Initiate treatment when tumors reach a palpable size of approximately 5-6 mm in diameter.

This compound Preparation and Administration
  • This compound Stock Solution: Prepare a stock solution of this compound (AG-3340) in a suitable vehicle. A common vehicle is a mixture of polyethylene (B3416737) glycol 400, Tween 80, and water. Note: The exact formulation may need optimization for solubility and stability.

  • Dosage: A typical dose for in vivo studies in mice is 50 mg/kg body weight per day.[7]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection daily, starting 24 hours before PDT and continuing for a specified duration (e.g., 5 consecutive days).

Photodynamic Therapy (PDT) Protocol
  • Photosensitizer: Photofrin® (Porfimer Sodium).

  • Photosensitizer Administration: Administer Photofrin at a dose of 5-10 mg/kg body weight via intravenous (i.v.) injection into the tail vein.

  • Drug-Light Interval: Perform light treatment 24 hours after Photofrin administration to allow for optimal tumor localization of the photosensitizer.

  • Light Source: Use a laser emitting light at a wavelength of 630 nm.

  • Light Delivery: Deliver the light to the tumor surface using a fiber optic cable with a microlens to ensure uniform illumination.

  • Light Dose:

    • Fluence Rate: 75-150 mW/cm².

    • Total Fluence (Light Dose): 100-150 J/cm².

  • Procedure: Anesthetize the mice before light treatment. Shave the fur over the tumor area to ensure efficient light penetration.

Post-Treatment Analysis
  • Tissue Homogenization: Euthanize mice at selected time points post-treatment and excise the tumors. Homogenize the tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the tumor lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for MMP-9 (or other MMPs of interest) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Sample Preparation: Prepare tumor lysates as described for immunoblotting, but without boiling and in a non-reducing sample buffer.

  • Gel Electrophoresis:

    • Load equal amounts of protein into the wells of a 10% polyacrylamide gel containing 1 mg/mL gelatin.

    • Perform electrophoresis at 4°C.

  • Gel Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1 hour.

    • Destain the gel with the same solution without the dye until clear bands of gelatin degradation appear against a blue background. These clear bands indicate the presence of active MMP-9 (and MMP-2).

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against MMP-9 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Visualize the staining using a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the localization and intensity of MMP-9 expression within the tumor tissue.

Conclusion

The combination of this compound with photodynamic therapy represents a promising strategy to overcome some of the limitations of PDT alone. The provided protocols offer a framework for researchers to investigate this synergistic interaction in a preclinical setting. Careful optimization of dosages, timing, and light parameters will be crucial for translating these findings into more effective cancer therapies.

References

Application Notes and Protocols for Prinomastat and Temozolomide Co-administration in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care often involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (B1682018) (TMZ).[1][2] However, resistance to TMZ is a significant clinical obstacle.[1] One of the mechanisms contributing to GBM's aggressive nature is its ability to invade surrounding brain tissue, a process mediated by matrix metalloproteinases (MMPs). Prinomastat is a potent, orally bioavailable inhibitor of MMPs, which has been investigated for its potential to inhibit tumor growth, invasion, and angiogenesis.[3][4][5] The co-administration of this compound with temozolomide has been explored as a therapeutic strategy to simultaneously target DNA replication in tumor cells and their invasive capabilities.

These application notes provide a comprehensive overview of the protocol for the co-administration of this compound and temozolomide, based on available clinical trial data and established preclinical research methodologies. This document is intended to guide researchers in designing and executing studies to investigate the potential synergistic or additive effects of this drug combination in glioblastoma models.

Drug Mechanism of Action

Temozolomide (TMZ) is an oral alkylating agent that undergoes rapid chemical conversion at physiological pH to its active compound, monomethyl triazeno imidazole (B134444) carboxamide (MTIC).[6][7] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues.[6][8] This DNA damage leads to the activation of the DNA damage response (DDR) pathway, including the ATR/CHK1 and ATM/Chk2 axes, which can trigger cell cycle arrest and apoptosis.[3][4][8][9] The efficacy of TMZ is significantly influenced by the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the methyl groups from the O6 position of guanine, thereby mitigating the cytotoxic effects of the drug.[6][8]

This compound (AG3340) is a synthetic hydroxamic acid derivative that acts as a selective inhibitor of several matrix metalloproteinases, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3][4][5] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a critical process in tumor invasion, metastasis, and angiogenesis.[4] By inhibiting MMPs, this compound is hypothesized to impede the ability of tumor cells to invade surrounding tissues and to inhibit the formation of new blood vessels that supply the tumor.[3][10]

Data Presentation

In Vitro Efficacy of Temozolomide in Glioblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for temozolomide in various glioblastoma cell lines as reported in the literature. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and cell viability assays used.[5][6]

Cell LineMGMT StatusIC50 (µM)Exposure Time (hours)Reference
U87Methylated180 (median)48[6]
U87Methylated202 (median)72[6]
U251Unmethylated84 (median)48[6]
U251Unmethylated102 (median)72[6]
T98GUnmethylated438.3 (median)72[5]
A172Methylated14.1Not Specified[7]
LN229Methylated14.5Not Specified[7]
SF268Unmethylated147.2Not Specified[7]
SK-N-SHUnmethylated234.6Not Specified[7]
Clinical Trial Dosing Regimen

A phase II clinical trial (NCT00004200) evaluated the co-administration of this compound and temozolomide in patients with newly diagnosed glioblastoma multiforme. The dosing regimen from this study is outlined below.[10][11]

DrugDosageAdministration RouteSchedule
This compoundNot specified in abstractOralTwice daily
TemozolomideNot specified in abstractOralDaily on days 1-5 of a 28-day cycle

It is important to note that this clinical trial did not demonstrate an improvement in one-year survival or progression-free survival for the combination of this compound and temozolomide compared to temozolomide alone.[12]

Experimental Protocols

The following protocols are provided as a general guide for researchers wishing to investigate the co-administration of this compound and temozolomide in a preclinical setting.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and temozolomide, both individually and in combination, on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87, U251, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (powder, to be dissolved in DMSO)

  • Temozolomide (powder, to be dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and temozolomide in DMSO. Create a dilution series for each drug and for the combination of both drugs in complete cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the different drug concentrations. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and for the combination using non-linear regression analysis. The interaction between the two drugs (synergism, additivity, or antagonism) can be assessed using methods such as the combination index (CI) calculation.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of co-administering this compound and temozolomide on tumor growth in an orthotopic glioblastoma mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Luciferase-expressing glioblastoma cells (e.g., U87-luc)

  • This compound (for oral gavage)

  • Temozolomide (for oral gavage)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Bioluminescence imaging system

  • Calipers for tumor measurement (if using subcutaneous model)

Procedure:

  • Tumor Cell Implantation: Intracranially implant luciferase-expressing glioblastoma cells into the brains of the mice.

  • Tumor Establishment: Monitor tumor growth via bioluminescence imaging. Once tumors reach a predetermined size, randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Temozolomide alone

    • This compound and temozolomide combination

  • Drug Administration: Administer the drugs according to a schedule that mimics the clinical trial protocol (e.g., this compound orally twice daily, temozolomide orally for 5 consecutive days, followed by a treatment-free period).

  • Tumor Growth Monitoring: Monitor tumor volume regularly using bioluminescence imaging.

  • Survival Analysis: Monitor the mice for signs of morbidity and record survival data.

  • Data Analysis: Compare tumor growth rates and survival times between the different treatment groups. Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of any observed differences.

Mandatory Visualizations

Signaling_Pathways cluster_this compound This compound Action cluster_Temozolomide Temozolomide Action cluster_CombinedEffect Potential Combined Effect This compound This compound MMPs MMP-2, -9, -13, -14 This compound->MMPs Inhibits ECM Extracellular Matrix Degradation MMPs->ECM Promotes Invasion Tumor Invasion & Angiogenesis ECM->Invasion Reduced_Tumor_Growth Reduced Tumor Growth & Invasion Invasion->Reduced_Tumor_Growth Inhibition of Temozolomide Temozolomide MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous Conversion DNA DNA MTIC->DNA Methylates DNA_Damage O6-methylguanine DNA Adducts DDR DNA Damage Response (ATR/CHK1, ATM/Chk2) DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Apoptosis->Reduced_Tumor_Growth

Caption: Signaling pathways of this compound and Temozolomide.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Glioblastoma Cell Lines Treatment_IV Treat with this compound, Temozolomide, or Combination Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_IV->Viability_Assay Data_Analysis_IV Calculate IC50 & Combination Index Viability_Assay->Data_Analysis_IV Data_Analysis_V Analyze Tumor Growth & Survival Data_Analysis_IV->Data_Analysis_V Inform In Vivo Dose Selection Animal_Model Orthotopic Xenograft Mouse Model Treatment_V Administer Drugs (Oral Gavage) Animal_Model->Treatment_V Monitoring Monitor Tumor Growth (Bioluminescence) Treatment_V->Monitoring Monitoring->Data_Analysis_V

Caption: Preclinical experimental workflow for combination therapy.

References

Application Notes and Protocols for Dissolving Prinomastat for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat (also known as AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with particular activity against MMP-2, MMP-3, MMP-9, and MMP-13.[1] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a process integral to physiological and pathological phenomena such as tissue remodeling, angiogenesis, tumor invasion, and metastasis. By inhibiting MMPs, this compound serves as a valuable tool for investigating the roles of these proteases in various biological processes, particularly in cancer biology. Proper dissolution and preparation of this compound are crucial for obtaining accurate and reproducible results in in vitro settings. This document provides detailed protocols for the solubilization of this compound and its preparation for use in cell-based assays.

Data Presentation: Solubility of this compound

Quantitative data regarding the solubility of this compound in common laboratory solvents are summarized in the table below. It is important to note that solubility in DMSO can be limited, and specific techniques may be required to achieve a clear solution.

SolventConcentrationMolar EquivalentMethod/Notes
DMSO ~1 mg/mL[2]~2.36 mMSonication is recommended to aid dissolution.[2] Some sources report lower solubility (<1 mg/mL).[1]
Water ~1 mg/mL[2]~2.36 mMRequires adjustment of pH to 3 with HCl and sonication.[2]
Water (acidified) 100 mg/mL (as hydrochloride salt)217.41 mM (as hydrochloride salt)Requires sonication. This applies to the hydrochloride salt of this compound, which exhibits higher aqueous solubility.

Molecular Weight of this compound: 423.51 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Sonicator (water bath or probe)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock solution, weigh 1 mg of this compound.

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add the corresponding volume of anhydrous DMSO to the tube containing the this compound powder. For a 1 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication: If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Alternatively, use a probe sonicator at a low setting, being careful not to overheat the solution. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization: As DMSO is a potent solvent, the prepared stock solution is generally considered sterile if prepared from sterile components under aseptic conditions. Filtration of a DMSO stock solution is typically not recommended as it can be challenging and may lead to loss of the compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the this compound DMSO stock solution into a cell culture medium for experimental use.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium (containing serum and other supplements)

  • Sterile pipette tips and tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Effective concentrations in cell culture have been reported in the range of 0.1 to 1 µg/mL.[1]

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of this compound upon direct dilution into the aqueous medium, it is advisable to perform an intermediate dilution step. For example, dilute the 1 mg/mL (1000 µg/mL) stock solution 1:10 in pre-warmed complete cell culture medium to obtain a 100 µg/mL intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For instance, to prepare 1 mL of a 1 µg/mL working solution, add 10 µL of the 100 µg/mL intermediate solution to 990 µL of complete cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Mixing and Use: Mix the working solution gently by pipetting or inverting the tube. Use the freshly prepared working solution immediately for treating your cells.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway affected by this compound and a workflow for its preparation.

Prinomastat_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM ECM Components (e.g., Collagen, Fibronectin) Receptor Cell Surface Receptors (e.g., Integrins, CD44) ECM->Receptor Binding This compound This compound MMPs MMPs (MMP-2, MMP-9, etc.) This compound->MMPs Inhibition MMPs->ECM Degradation Invasion Invasion & Metastasis MMPs->Invasion Promotes PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK/Erk Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: this compound inhibits MMPs, preventing ECM degradation and impacting downstream signaling.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Sonicate Sonicate if Necessary Dissolve->Sonicate Store Aliquot & Store at -80°C Sonicate->Store Dilute_Inter Intermediate Dilution in Medium Store->Dilute_Inter Use Stock Dilute_Final Final Dilution in Medium Dilute_Inter->Dilute_Final Treat Treat Cells Dilute_Final->Treat

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Troubleshooting & Optimization

Technical Support Center: Prinomastat Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prinomastat. The following information is designed to address common challenges related to its solubility for in vivo experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound (also known as AG3340) is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, -13, and -14.[1][2][3] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis.[1][4][5][6] this compound is a lipophilic, and poorly water-soluble compound, which presents a significant challenge for achieving the necessary concentrations for effective in vivo studies.[2]

Q2: What are the common administration routes for this compound in animal studies?

Based on preclinical studies, this compound has been administered through two primary routes:

  • Oral (p.o.): In rat models, this compound has been administered orally at doses of 25, 100, and 250 mg/kg/day.

  • Intraperitoneal (i.p.) Injection: In mouse models with human fibrosarcoma xenografts, a dosage of 50 mg/kg/day administered via intraperitoneal injection has been reported.[7]

Q3: What are some established methods to improve the solubility of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic drugs for in vivo research. These include:

  • pH Adjustment: Altering the pH of the vehicle can significantly increase the solubility of ionizable compounds.

  • Co-solvents: Utilizing water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG400) can dissolve lipophilic drugs.[8]

  • Surfactants: Surfactants like Tween 80 can increase solubility by forming micelles that encapsulate the drug molecules.

  • Suspending Agents: For oral administration, suspending agents like carboxymethylcellulose (CMC) can be used to create a uniform dispersion of the drug particles.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest drug molecules.

Troubleshooting Guide: Formulation and Administration

This section provides detailed protocols and troubleshooting tips for preparing this compound formulations for in vivo studies.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various vehicles. This data can guide the selection of an appropriate formulation strategy.

VehicleSolubilityRemarks
Water1 mg/mLRequires pH adjustment to 3 with HCl. Sonication is recommended.[7]
DMSO1 mg/mLSonication is recommended.[7]
Formulation Vehicle
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineEstimated to be ≥ 2.5 mg/mLThis is a common vehicle for poorly soluble compounds and provides a good starting point for formulation development.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is based on a common formulation strategy for poorly soluble compounds intended for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300) or 400 (PEG400), sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Determine the total volume of the formulation needed based on the number of animals, the dose (e.g., 50 mg/kg), and the injection volume (typically 100-200 µL for a mouse).

  • Prepare the vehicle: In a sterile conical tube, prepare the vehicle by combining the components in the following proportions for your final desired volume:

    • 10% DMSO

    • 40% PEG300 or PEG400

    • 5% Tween 80

    • 45% Saline or PBS

  • Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile tube. Add the 10% volume of DMSO and vortex until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Add Co-solvents and Surfactants: Sequentially add the PEG300/400 and Tween 80 to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.

  • Add Saline/PBS: Slowly add the saline or PBS to the mixture while continuously vortexing to prevent precipitation of the drug.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted.

Troubleshooting:

  • Precipitation upon adding saline: This is a common issue with DMSO-based formulations. To mitigate this, ensure the drug is fully dissolved in the DMSO and co-solvents before slowly adding the aqueous component with vigorous mixing. Preparing a more concentrated stock in DMSO and performing a serial dilution into the final vehicle can also be effective.

  • Toxicity: DMSO can be toxic to animals at high concentrations. For intraperitoneal injections in mice, it is generally recommended to keep the final DMSO concentration below 10%.[10] Always include a vehicle-only control group in your experiment to assess any effects of the formulation itself.

Protocol 2: Preparation of this compound for Oral Gavage

For oral administration, a suspension is often a suitable formulation for poorly soluble compounds.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound and CMC: Determine the total volume of the suspension needed. A common concentration for CMC is 0.5% (w/v).

  • Prepare the CMC vehicle: In a beaker, slowly add the CMC powder to the purified water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed.

  • Triturate this compound: Weigh the calculated amount of this compound powder and place it in a mortar. Add a small amount of the CMC vehicle and triturate with the pestle to form a smooth paste. This step helps to wet the drug particles and prevent clumping.

  • Prepare the suspension: Gradually add the remaining CMC vehicle to the paste while continuing to mix. Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension. A homogenizer can also be used to reduce particle size and improve suspension stability.

  • Dosing: Stir the suspension continuously while drawing up each dose to ensure consistent dosing.

Troubleshooting:

  • Inconsistent dosing: Due to the potential for settling, it is crucial to maintain a uniform suspension during dosing. Continuous stirring is essential.

  • Clogging of gavage needle: If the particle size of the this compound is too large, it may clog the gavage needle. Using a homogenizer to reduce particle size can help to prevent this issue.

Visualizations

Matrix Metalloproteinase (MMP) Signaling Pathway in Cancer Progression

This compound inhibits the activity of several MMPs, which are key mediators of cancer cell invasion and metastasis. The following diagram illustrates the general role of MMPs in this process.

MMP_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Extracellular Matrix (ECM) cluster_2 Cancer Progression Tumor_Cell Tumor Cell Growth_Factors Growth Factors & Cytokines Tumor_Cell->Growth_Factors secretes Pro_MMPs Pro-MMPs (Inactive) Tumor_Cell->Pro_MMPs produces Growth_Factors->Tumor_Cell stimulates Active_MMPs Active MMPs (e.g., MMP-2, 9, 13, 14) Pro_MMPs->Active_MMPs activated by proteases ECM_Components ECM Components (Collagen, Laminin, etc.) Active_MMPs->ECM_Components degrades This compound This compound This compound->Active_MMPs inhibits Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Invasion Invasion Degraded_ECM->Invasion Angiogenesis Angiogenesis Invasion->Angiogenesis Metastasis Metastasis Angiogenesis->Metastasis

MMP signaling in cancer progression.
Experimental Workflow for this compound Formulation

The following diagram outlines the logical steps for developing a suitable in vivo formulation for this compound.

Formulation_Workflow Start Start: this compound Powder Solubility_Screen Solubility Screening (DMSO, PEG400, etc.) Start->Solubility_Screen Select_Route Select Administration Route (Oral or IP) Solubility_Screen->Select_Route Oral_Formulation Develop Oral Suspension (e.g., with CMC) Select_Route->Oral_Formulation Oral IP_Formulation Develop Injectable Solution (e.g., DMSO/PEG/Tween/Saline) Select_Route->IP_Formulation IP Stability_Test Formulation Stability Test (Visual Inspection, Particle Size) Oral_Formulation->Stability_Test IP_Formulation->Stability_Test In_Vivo_Study Perform In Vivo Study Stability_Test->In_Vivo_Study

This compound in vivo formulation workflow.

References

Technical Support Center: Troubleshooting Prinomastat Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Prinomastat in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the cause of precipitation and provide systematic solutions to resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound (also known as AG-3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with specific selectivity for MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[1][2][3] It is supplied as a solid and is soluble in DMSO.[1] The hydrochloride salt of this compound is reported to be soluble in water at 15 mg/mL.[4][5]

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media.[6]

  • Improper Stock Solution Preparation: The compound may not be fully dissolved in the initial solvent, leading to precipitation upon dilution.

  • Suboptimal Dilution Method: Rapidly adding a concentrated stock solution to the media can create localized high concentrations, causing the compound to crash out of solution.[6][7]

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.

  • Interactions with Media Components: Components in the media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

  • pH and Temperature Effects: The pH and temperature of the cell culture media can influence the solubility of the compound.[7]

Q3: My this compound solution in DMSO appears clear, but it precipitates when added to the media. Why is this happening?

This is a common issue. While this compound is soluble in DMSO, the DMSO concentration dramatically decreases upon addition to the aqueous cell culture media.[8] The solubility of this compound in the final, largely aqueous solution is much lower, leading to precipitation.[8]

Q4: Is it advisable to filter out the precipitate?

Filtering the media after precipitation has occurred is generally not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration in your experiment.[7]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.

Step 1: Verify Stock Solution Integrity

Before troubleshooting the dilution process, ensure your this compound stock solution is properly prepared and stored.

  • Visual Inspection: Always visually inspect your stock solution for any signs of precipitation before use. If precipitate is present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.[6]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect compound stability.[9]

Step 2: Optimize the Dilution Protocol

The method of diluting the stock solution into the cell culture media is critical.

  • Pre-warm the Media: Always use media that has been pre-warmed to 37°C. Adding a cold stock solution to cold media can induce precipitation.[6][7]

  • Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[6][7] This ensures rapid and even dispersion, preventing localized high concentrations.

  • Serial Dilution: For high final concentrations, consider performing a stepwise serial dilution. This gradual decrease in solvent concentration can help maintain solubility.[7]

Step 3: Adjust Experimental Parameters

If precipitation persists, you may need to adjust your experimental conditions.

  • Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5%.[7] Maintaining a higher final DMSO concentration can improve this compound's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

  • Lower the Final this compound Concentration: If possible, test a lower concentration range of this compound.

  • Utilize Serum: If your experimental design allows, the proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[7]

Data Presentation

Table 1: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubilityNotes
This compoundDMSOSoluble[1]Specific concentration not always provided, but 1 mg/mL is achievable.[10] Sonication is recommended.[10]
This compound hydrochlorideWater15 mg/mL (clear solution)[4][5]Some sources indicate warming may be necessary.[5] Another source reports 100 mg/mL with ultrasonication.[11]
This compoundWater1 mg/mL (when pH is adjusted to 3 with HCl)[10]Sonication is recommended.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound solid (FW: 423.5 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Method:

  • Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.235 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock into Cell Culture Media

This protocol provides a step-by-step method for diluting the DMSO stock solution into your cell culture media to achieve the desired final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with or without serum)

  • Sterile conical tubes or multi-well plates

Method:

  • Determine the final volume of media and the desired final concentration of this compound.

  • Calculate the volume of the 10 mM stock solution required. For example, to make 10 mL of media with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock.

  • Add the pre-warmed media to your sterile tube or plate.

  • While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for a few seconds to ensure even distribution.

  • Visually inspect the media for any signs of precipitation.

  • Immediately add the media containing this compound to your cells.

Visualizations

Signaling Pathway

Prinomastat_MMP_Inhibition cluster_0 Extracellular Matrix (ECM) ECM_Components ECM Proteins (e.g., Collagen, Fibronectin) Degraded_ECM Degraded ECM Fragments MMPs Matrix Metalloproteinases (MMP-2, -3, -9, -13, -14) MMPs->ECM_Components Degradation This compound This compound This compound->MMPs Cell_Migration Tumor Cell Invasion, Angiogenesis, Metastasis Degraded_ECM->Cell_Migration Promotes

Caption: this compound inhibits MMPs, preventing ECM degradation and subsequent cell migration.

Experimental Workflow

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Step 1: Inspect Stock Solution Is it clear? Start->Check_Stock Redissolve Warm and vortex to redissolve Check_Stock->Redissolve No Optimize_Dilution Step 2: Optimize Dilution - Pre-warm media - Add stock dropwise with mixing Check_Stock->Optimize_Dilution Yes Redissolve->Check_Stock Precipitation_Persists Precipitation still occurs? Optimize_Dilution->Precipitation_Persists Adjust_Parameters Step 3: Adjust Parameters - Increase final DMSO% - Lower this compound concentration - Use serum-containing media Precipitation_Persists->Adjust_Parameters Yes Resolved Issue Resolved Precipitation_Persists->Resolved No Adjust_Parameters->Resolved

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Logical Relationships

Logical_Relationships cluster_Causes Potential Causes cluster_Solutions Solutions Poor_Solubility Poor Aqueous Solubility Use_HCl_Salt Consider this compound HCl Poor_Solubility->Use_HCl_Salt Improper_Stock Improper Stock Prep Optimize_Stock Optimize Stock Prep Improper_Stock->Optimize_Stock Bad_Dilution Suboptimal Dilution Optimize_Dilution Optimize Dilution Method Bad_Dilution->Optimize_Dilution High_Concentration High Final Concentration Adjust_Conditions Adjust Experimental Conditions High_Concentration->Adjust_Conditions Precipitation This compound Precipitation Precipitation->Poor_Solubility Precipitation->Improper_Stock Precipitation->Bad_Dilution Precipitation->High_Concentration

Caption: The relationship between causes and solutions for this compound precipitation.

References

Technical Support Center: Managing Prinomastat-Induced Musculoskeletal Pain in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering musculoskeletal side effects, primarily pain and stiffness, in mice treated with Prinomastat. While this adverse event is well-documented in human clinical trials, specific preclinical data on its management in mice are limited. Therefore, the information herein is based on the known mechanism of matrix metalloproteinase (MMP) inhibitors, general principles of pain assessment and management in rodents, and data extrapolated from human studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced musculoskeletal pain?

A1: this compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, -3, -9, and -13.[1][2][3] These enzymes are crucial for tissue remodeling, including the turnover of extracellular matrix in joints and tendons.[4][5] The leading hypothesis is that inhibition of these MMPs disrupts the normal balance of tissue maintenance and repair in articular cartilage and surrounding tissues. This can lead to an accumulation of matrix components or an altered inflammatory state, resulting in joint stiffness, inflammation, and pain (arthralgia).[6][7] In human trials, joint-related pain and stiffness were the most common side effects and were dose-related.[6][8][9]

Q2: At what doses of this compound should I expect to see musculoskeletal side effects in mice?

A2: There is a lack of published data specifying the exact dose-response relationship for musculoskeletal pain in mice. However, in human Phase I trials, arthralgias were observed at doses as low as 5 mg twice daily.[6] Researchers should be vigilant for signs of pain at any dose but particularly at higher dose levels used in efficacy studies (e.g., 50 mg/kg/day ip has been used in some mouse models for tumor growth inhibition).[1] It is crucial to include pain assessment as a key part of the experimental protocol.

Q3: What are the observable signs of musculoskeletal pain in mice?

A3: Mice are prey animals and may hide signs of pain. Therefore, careful and consistent observation is critical. Key indicators include:

  • Changes in Posture and Gait: Hunched posture, reluctance to move, altered gait, or favoring a limb.

  • Reduced Activity: Decreased exploration of the cage, less time on a running wheel.[10]

  • Behavioral Changes: Reduced grooming leading to a rough or unkempt coat, piloerection, decreased food and water intake, and changes in nesting behavior.[11][12]

  • Pain-Specific Behaviors: Increased licking or guarding of a specific joint or limb.

  • Facial Expressions: The Mouse Grimace Scale can be a useful tool for quantifying pain based on facial cues like orbital tightening and ear position.[12]

Q4: Can I pre-emptively treat mice with analgesics when administering this compound?

A4: Prophylactic use of analgesics is a possible strategy but should be carefully considered as it may confound experimental results. The choice of analgesic should not interfere with the primary outcomes of your study. For example, non-steroidal anti-inflammatory drugs (NSAIDs) are a common choice for arthritic pain but have their own biological effects. Consultation with your institution's veterinary staff and Institutional Animal Care and Use Committee (IACUC) is essential before implementing such a strategy.

Q5: Will reducing the dose of this compound alleviate the pain?

A5: Based on human clinical data, musculoskeletal pain is dose-dependent and often reversible with dose reduction or treatment interruption.[6][8][9] If you observe signs of pain, a dose reduction, if experimentally permissible, is a primary troubleshooting step.

Troubleshooting Guides

Problem: Mice exhibit a hunched posture and reduced mobility after one week of this compound treatment.

  • Question 1: How can I confirm that the observed signs are due to pain?

    • Answer: A systematic pain assessment is necessary. Utilize a combination of observational scoring (e.g., a simple pain scale incorporating posture, coat condition, and activity) and quantitative measures. A trial administration of an analgesic can also be diagnostic; if the signs resolve, pain is the likely cause.

  • Question 2: What are the immediate steps to take?

    • Answer:

      • Isolate and Observe: If possible, move the affected mouse to a separate cage for closer observation.

      • Provide Supportive Care: Ensure easy access to food and water, potentially using softened food or gel packs on the cage floor.[11]

      • Consult Veterinary Staff: Report your observations to the facility veterinarian to discuss a pain management plan.

      • Consider Dose Reduction: If your experimental design allows, consider reducing the this compound dose for that animal or cohort.

  • Question 3: What analgesic options are appropriate?

    • Answer: The choice of analgesic should be made in consultation with a veterinarian. Common options include:

      • NSAIDs: (e.g., Carprofen, Meloxicam) are often effective for inflammatory joint pain.

      • Opioids: (e.g., Buprenorphine) can be used for more significant pain but may have sedative effects.

    • The selection will depend on the severity of the pain and the potential for interaction with your experimental endpoints.

Problem: My study requires a high dose of this compound, but the musculoskeletal side effects are compromising animal welfare and the experiment's integrity.

  • Question 1: Are there any co-medication strategies that might mitigate the side effects without affecting this compound's efficacy?

    • Answer: This is an area requiring further research. In human rheumatology, various disease-modifying anti-rheumatic drugs (DMARDs) are used, but their applicability here is unknown. A potential research direction could be the co-administration of a compound that supports joint health, but this would need to be validated. A more immediate and practical approach is a carefully selected analgesic regimen.

  • Question 2: How can I refine my experimental protocol to minimize pain while achieving my research goals?

    • Answer:

      • Staggered Dosing: Explore if an intermittent dosing schedule (e.g., 5 days on, 2 days off) can maintain efficacy while allowing for periods of recovery from side effects. This is based on the principle that the side effects are often reversible upon treatment cessation.[7]

      • Local vs. Systemic Administration: If your model allows, could local administration of this compound to the target tissue reduce systemic exposure and thus minimize musculoskeletal side effects?

      • Humane Endpoints: Clearly define humane endpoints related to pain and distress. This could include a certain percentage of weight loss, a specific pain score, or severe immobility, at which point the mouse is removed from the study.

Data Presentation

Table 1: Example Pain Score Assessment for Mice Treated with this compound

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)
Posture Normal, activeMild hunching at restObvious hunching, reluctance to move
Gait Fluid, normalSlight limp or stiffnessObvious limp, guarding of a limb
Grooming Well-groomed coatSlightly unkempt coatPiloerection, poor coat condition
Activity Normal explorationReduced explorationLargely immobile
Total Score

A cumulative score of 3 or higher would warrant intervention.

Table 2: Hypothetical Study Data on Mitigating this compound-Induced Pain

Treatment GroupMean Grip Strength (grams)Mean Time on Rotarod (seconds)Mean Pain Score (0-8)
Vehicle Control120 ± 8180 ± 150.5 ± 0.2
This compound (50 mg/kg)85 ± 10110 ± 124.2 ± 0.8*
This compound + Carprofen105 ± 9 155 ± 141.8 ± 0.5**

*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. This compound alone

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments

This protocol measures sensitivity to a non-painful stimulus, which is a hallmark of pain states.

  • Acclimatization: Place mice individually in clear plexiglass chambers on a raised wire mesh floor for at least 30 minutes before testing.

  • Stimulation: Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw. Start with a filament in the middle of the range (e.g., 0.6 g).

  • Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold. A lower threshold in the this compound-treated group indicates mechanical allodynia.

Protocol 2: Assessment of Motor Coordination and Endurance using a Rotarod

This protocol can indirectly assess musculoskeletal pain, as pain can impair performance.

  • Training: Train mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 days prior to the start of the experiment.

  • Testing: Place mice on the rotarod and begin an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Measurement: Record the latency to fall from the rod.

  • Data Analysis: A shorter latency to fall in the this compound-treated group can suggest impaired motor function, potentially due to pain or stiffness.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Proposed Mechanism of Musculoskeletal Pain This compound This compound MMPs MMPs (2, 3, 9, 13) This compound->MMPs Inhibition Disruption Disrupted ECM Turnover This compound->Disruption ECM Normal ECM Turnover (Collagen, Proteoglycans) MMPs->ECM Maintains Joint Joint Homeostasis ECM->Joint Inflammation Inflammation & Cytokine Release Disruption->Inflammation Nociceptor Nociceptor Activation Inflammation->Nociceptor Pain Pain & Stiffness Nociceptor->Pain

Caption: Proposed pathway for this compound-induced musculoskeletal pain.

cluster_1 Experimental Workflow for Pain Assessment Start Start: this compound Administration Daily Daily Observation: - Posture - Grooming - Activity Start->Daily Weekly Weekly Quantitative Testing: - von Frey (Allodynia) - Rotarod (Motor Function) - Grip Strength Daily->Weekly PainSigns Signs of Pain Observed? Weekly->PainSigns Intervention Intervention: - Dose Reduction - Analgesia - Supportive Care PainSigns->Intervention Yes Continue Continue Experiment PainSigns->Continue No Intervention->Continue Endpoint Humane Endpoint Met: End Experiment for Animal Intervention->Endpoint

Caption: Workflow for monitoring and managing pain during experiments.

cluster_2 Troubleshooting Logic Problem Problem: Mouse shows signs of pain/distress Assess Systematically Assess Pain (e.g., Pain Score) Problem->Assess IsPain Pain Confirmed? Assess->IsPain Consult Consult Vet & Provide Supportive Care IsPain->Consult Yes NoPain Consider Other Causes IsPain->NoPain No Dose Is Dose Reduction Possible? Consult->Dose Reduce Reduce Dose & Continue Monitoring Dose->Reduce Yes Analgesia Administer Analgesia Per Vet Advice Dose->Analgesia No Monitor Monitor for Improvement Reduce->Monitor Analgesia->Monitor

Caption: Logical flow for troubleshooting musculoskeletal side effects.

References

Prinomastat Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Prinomastat at room temperature. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is recommended for up to two years. When in solvent, it is best to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1]

Q2: Can this compound be handled at room temperature for short periods?

Yes, this compound is generally considered stable for short periods at room temperature. Many suppliers ship the solid compound at ambient temperatures, which suggests that short-term exposure to room temperature during experimental setup is unlikely to cause significant degradation. However, for prolonged periods, it is crucial to adhere to the recommended refrigerated or frozen storage conditions to maintain its integrity and activity.

Q3: What are the potential signs of this compound degradation?

Visual signs of degradation in the solid form can include a change in color or appearance. In solution, degradation may be indicated by discoloration or the formation of precipitates. For accurate assessment, it is essential to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any degradation products.

Q4: How does the stability of this compound in a solid state compare to its stability in solution at room temperature?

As a general principle for small molecules, the solid state is typically more stable than a solution at any given temperature. In solution, molecules have greater mobility, which can increase the rate of degradation reactions such as hydrolysis. Therefore, it is recommended to prepare solutions of this compound fresh for each experiment and to avoid storing them at room temperature for extended periods.

Q5: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound at room temperature are not extensively published, potential degradation can be inferred from its chemical structure. This compound contains a hydroxamic acid functional group, which can be susceptible to hydrolysis, particularly under acidic or basic conditions. Other potential degradation pathways could involve oxidation or photolysis. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to fully elucidate its degradation profile.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound due to improper storage or handling.1. Confirm that the solid this compound has been stored at the recommended temperature (-20°C for long-term). 2. Prepare fresh solutions from a new aliquot of solid material before each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. 4. Perform a stability check of your stock solution using a validated analytical method (e.g., HPLC).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Compare the chromatogram of the suspect sample to a freshly prepared standard solution. 2. If new peaks are present, this indicates degradation. Prepare fresh solutions and re-analyze. 3. Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Change in physical appearance of solid this compound (e.g., clumping, discoloration). Potential degradation or absorption of moisture.1. Do not use the material if its physical appearance has changed significantly. 2. Ensure the container is tightly sealed and stored in a dry environment. 3. It is recommended to purchase a new batch of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Note: Data is compiled from various supplier recommendations. For specific lot stability, refer to the manufacturer's certificate of analysis.

Experimental Protocols

Protocol: Assessment of this compound Stability at Room Temperature

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent at room temperature.

1. Materials:

  • This compound solid powder
  • Desired solvent (e.g., DMSO, Ethanol)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., Acetonitrile and water with a suitable buffer)
  • Temperature-controlled environment (e.g., a lab bench with consistent room temperature)

2. Procedure:

  • Preparation of Stock Solution:
  • Accurately weigh a known amount of this compound powder.
  • Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
  • Time-Point Sampling:
  • Aliquot the stock solution into several vials.
  • Store these vials at room temperature (e.g., 20-25°C), protected from light.
  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial for analysis. The T=0 sample represents the initial, undegraded state.
  • Sample Analysis:
  • For each time point, dilute the sample to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of this compound remaining versus time to determine the stability profile at room temperature.

3. Stability-Indicating HPLC Method:

  • A stability-indicating method is one that can separate the drug substance from its degradation products.
  • Example Method Parameters (to be optimized):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., around its λmax).
  • Column Temperature: 25°C

Visualizations

Prinomastat_Degradation_Pathway cluster_degradation Potential Degradation Pathways at Room Temperature This compound This compound (C18H21N3O5S2) Hydrolysis Hydrolysis Product (Loss of Hydroxylamine) This compound->Hydrolysis Hydrolysis (e.g., presence of moisture) Oxidation Oxidation Product (e.g., N-oxide) This compound->Oxidation Oxidation (e.g., exposure to air) Photolysis Photodegradation Product This compound->Photolysis Photolysis (e.g., exposure to light)

Caption: Hypothetical degradation pathways of this compound at room temperature.

Stability_Testing_Workflow start Start: Prepare this compound Stock Solution storage Store Aliquots at Room Temperature (Protected from Light) start->storage sampling Sample at Predetermined Time Points (T=0, 2, 4, 8, 24, 48h) storage->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data Quantify this compound and Degradation Products analysis->data end End: Determine Stability Profile data->end

Caption: General workflow for assessing this compound stability at room temperature.

References

off-target effects of Prinomastat in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of Prinomastat in cellular assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic hydroxamic acid derivative that acts as a potent and broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It shows particular selectivity for MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3] By inhibiting these enzymes, this compound blocks the degradation of extracellular matrix proteins, a critical step in angiogenesis, tumor growth, and metastasis.[3]

Q2: What are the known on-target inhibitory concentrations of this compound?

A2: The inhibitory activity of this compound against its primary MMP targets is in the nanomolar range. For specific IC50 and Ki values, please refer to Table 1.

Q3: Have off-target effects of this compound been observed in cellular assays?

A3: Yes, studies have revealed that this compound can exert effects beyond its direct inhibition of MMPs. A key study using quantitative proteomics on MDA-MB-231 breast cancer cells found that while this compound directly impacted the processing of MMP substrates, it also indirectly altered the expression of a range of other proteins with diverse functions. This indicates that the broad-spectrum blockade of MMPs by this compound can lead to wide-ranging biological consequences.

Q4: Can this compound affect cell signaling pathways?

A4: Yes, this compound has been shown to modulate intracellular signaling pathways. For instance, in C57MG/Wnt1 cells, this compound treatment led to a decrease in the expression of cyclin D1 and reduced the phosphorylation of Erk1/2.[2] It has also been observed to suppress β-catenin transcriptional activity.[2] These effects may be downstream consequences of MMP inhibition or could represent off-target activities.

Q5: Does this compound influence cell migration in a predictable manner?

A5: The effect of this compound on cell migration can be complex and context-dependent. In a study involving MCF7 breast carcinoma cells co-expressing MT1-MMP and αvβ3 integrin, short-term treatment with this compound surprisingly led to a several-fold increase in cell migration. This was attributed to the inhibition of MT1-MMP-dependent vitronectin proteolysis. However, long-term inhibition with this compound strongly inhibited cell motility by preventing MT1-MMP-dependent pro-αv cleavage and subsequent αvβ3 integrin maturation.[4]

Troubleshooting Guide

Issue 1: Unexpected increase in cell migration after short-term this compound treatment.

  • Possible Cause: You may be observing a paradoxical effect of this compound. In certain cell systems, particularly those where MT1-MMP and αvβ3 integrin are co-expressed, short-term inhibition of MMP-mediated matrix degradation can unmask pro-migratory effects mediated by existing modified integrins.[4]

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment, extending the this compound treatment duration (e.g., 24-48 hours or longer). Long-term inhibition may lead to the expected decrease in cell migration due to effects on integrin maturation.[4]

    • Integrin Expression Analysis: Characterize the expression levels of MT1-MMP and αvβ3 integrin in your cell line. The paradoxical effect is linked to the interplay between these two proteins.

    • Alternative Migration Assay: Consider using a different migration assay that is less dependent on matrix degradation, such as a wound healing assay on a non-coated surface, to isolate the effects on cell motility.

Issue 2: Changes in the expression of proteins unrelated to the extracellular matrix.

  • Possible Cause: You are likely observing the indirect, off-target effects of this compound on protein expression. A proteomics study has shown that broad-spectrum MMP inhibition can indirectly alter the expression of a variety of proteins.

  • Troubleshooting Steps:

    • Proteomics Analysis: If feasible, perform a quantitative proteomics experiment (e.g., SILAC, iTRAQ, or label-free quantification) to identify the specific proteins and pathways affected in your cell system.

    • Pathway Analysis: Use bioinformatics tools to analyze the list of differentially expressed proteins and identify the signaling or metabolic pathways that are most significantly perturbed.

    • Validation: Validate the changes in key off-target proteins by Western blotting or qPCR to confirm the proteomics data.

Issue 3: Altered cell cycle progression or proliferation in your assay.

  • Possible Cause: this compound has been shown to affect key cell cycle regulators. A decrease in cyclin D1 expression and Erk1/2 phosphorylation has been reported, which can lead to G1 cell cycle arrest.[2]

  • Troubleshooting Steps:

    • Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis (e.g., propidium (B1200493) iodide staining) to determine the distribution of cells in different phases of the cell cycle following this compound treatment.

    • Western Blot for Cell Cycle Proteins: Analyze the expression and phosphorylation status of key cell cycle proteins, such as cyclin D1, Cdk4/6, and Rb, as well as components of the MAPK/ERK pathway (e.g., p-Erk1/2).

Quantitative Data Summary

Table 1: On-Target Inhibitory Activity of this compound

Target MMPIC50 (nM)Ki (nM)
MMP-1798.3
MMP-2-0.05
MMP-36.30.3
MMP-95.00.26
MMP-13-0.03
MMP-14--

Data compiled from MedchemExpress and other sources.[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (and vehicle control, e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control.

Cell Migration Assessment using Transwell Assay

This protocol is a general guideline for a transwell migration assay.

Materials:

  • Cells of interest

  • Transwell inserts (e.g., 8 µm pore size) and companion plates

  • This compound (and vehicle control)

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup: Add medium containing a chemoattractant to the lower chamber of the transwell plate. Place the transwell inserts into the wells.

  • Cell Seeding and Treatment: Seed the cell suspension into the upper chamber of the inserts. Add this compound or vehicle control to the upper chamber.

  • Incubation: Incubate the plate for a duration appropriate for the cell type to allow for migration.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane with the fixation solution. Stain the cells with crystal violet.

  • Quantification: Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

Visualizations

Prinomastat_On_Target_Pathway This compound This compound MMPs MMPs (MMP-2, 3, 9, 13, 14) This compound->MMPs Inhibits Degradation ECM Degradation MMPs->Degradation Promotes ECM Extracellular Matrix (ECM) ECM->Degradation Angiogenesis Angiogenesis Degradation->Angiogenesis TumorGrowth Tumor Growth & Invasion Degradation->TumorGrowth Metastasis Metastasis Degradation->Metastasis Prinomastat_Off_Target_Signaling cluster_direct Direct Effects cluster_indirect Indirect/Off-Target Effects cluster_cellular Cellular Outcomes This compound This compound MMPs MMP Inhibition This compound->MMPs ProteinExpression Altered Protein Expression MMPs->ProteinExpression Leads to CellMigration Complex Effects on Cell Migration MMPs->CellMigration Erk_Signal p-Erk1/2 (Decreased) ProteinExpression->Erk_Signal Beta_Catenin β-catenin activity (Decreased) ProteinExpression->Beta_Catenin CyclinD1 Cyclin D1 (Decreased) Erk_Signal->CyclinD1 CellCycle Cell Cycle Arrest CyclinD1->CellCycle Troubleshooting_Workflow Start Unexpected Experimental Result IsMigrationIncreased Increased Cell Migration (Short-term)? Start->IsMigrationIncreased IsProteinAltered Altered Expression of Non-ECM Proteins? Start->IsProteinAltered TimeCourse Perform Time-Course Experiment IsMigrationIncreased->TimeCourse Yes Proteomics Consider Proteomics (e.g., SILAC, iTRAQ) IsProteinAltered->Proteomics Yes Validate Validate with Western Blot/qPCR Proteomics->Validate PathwayAnalysis Perform Pathway Analysis Validate->PathwayAnalysis

References

interpreting unexpected results in Prinomastat experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prinomastat (AG3340) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AG3340) is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] It is a synthetic hydroxamic acid derivative that chelates the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[2] this compound shows selectivity for MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3][4] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a process involved in tumor growth, invasion, angiogenesis, and metastasis.[5]

Q2: Why did this compound fail in clinical trials despite promising preclinical data?

While this compound showed efficacy in preclinical animal models, it did not improve overall survival in Phase III clinical trials for non-small-cell lung cancer when combined with chemotherapy.[3] The failure of this compound and other broad-spectrum MMP inhibitors in clinical trials is thought to be due to several factors, including:

  • Disease Stage: The inhibitors were often tested in patients with advanced-stage cancers, where the tumor microenvironment is complex and potentially less dependent on MMP activity for progression.[6]

  • Complex Role of MMPs: It is now understood that some MMPs can have protective, anti-tumorigenic roles. Broad-spectrum inhibition may inadvertently block these beneficial effects.[6]

  • Toxicity: Dose-limiting toxicities, such as arthralgia (joint pain), were common and often led to treatment interruption.[7][8]

  • Alternative Invasion Mechanisms: Cancer cells may switch to alternative, MMP-independent modes of invasion when MMPs are inhibited, such as a "brute force" mechanical approach.[9]

Q3: What are the known off-target effects or toxicities of this compound?

The most commonly reported side effect of this compound in clinical trials was musculoskeletal toxicity, including arthralgia, stiffness, and joint swelling.[7][8] These effects were dose-dependent and often reversible upon dose reduction or treatment cessation.[7][8] It is hypothesized that this toxicity may be related to the inhibition of MMP-1, which is involved in collagen remodeling in joints.[10]

Troubleshooting Guide for Unexpected Results

Issue 1: Increased Cell Migration or Invasion Observed After this compound Treatment

This paradoxical effect has been observed in specific experimental contexts and can be a significant source of confusion.

Possible Cause 1: Short-Term vs. Long-Term Effects

  • Explanation: Short-term treatment with this compound can lead to an increase in cell migration, while long-term treatment inhibits it. This has been observed in breast carcinoma cells (MCF7) co-expressing MT1-MMP and αvβ3 integrin.[11] The immediate inhibition of MT1-MMP-mediated matrix degradation by this compound can, surprisingly, enhance migration mediated by the existing pool of mature αvβ3 integrin.[11] However, long-term treatment prevents the MT1-MMP-dependent maturation of new αvβ3 integrin, leading to an overall inhibition of migration.[11]

  • Troubleshooting Steps:

    • Vary Incubation Time: Conduct a time-course experiment, assessing cell migration at various time points (e.g., 6, 12, 24, 48, and 72 hours) after this compound treatment.

    • Analyze Key Proteins: Use Western blotting to assess the expression and processing of MT1-MMP and integrin subunits over time with this compound treatment.

Possible Cause 2: Cell Line and Context-Dependent Effects

  • Explanation: The effect of this compound is highly dependent on the specific MMPs expressed by the cell line and the composition of the extracellular matrix. In some contexts, the inhibition of one MMP may lead to the upregulation or increased activity of another protease that can compensate for or even enhance invasion.

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Use gelatin zymography and Western blotting to determine the expression profile of MMPs (especially MMP-2, MMP-9, and MT1-MMP) in your cell line.

    • Test Different ECM Coatings: If using a Boyden chamber assay, test different ECM coatings (e.g., collagen, fibronectin, Matrigel) to see if the paradoxical effect is matrix-dependent.

Possible Cause 3: Inappropriate Assay Conditions

  • Explanation: The observed effect could be an artifact of the experimental setup.

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration: Perform a dose-response curve to ensure you are using an appropriate concentration of this compound. Very high concentrations may have non-specific effects.

    • Review Assay Protocol: Carefully review your cell migration/invasion assay protocol for any potential issues, such as incorrect pore size on transwell inserts or issues with the chemoattractant gradient.

Issue 2: Lack of Efficacy in an In Vivo Animal Model

Possible Cause 1: Insufficient Drug Exposure at the Tumor Site

  • Explanation: Despite good oral bioavailability, the concentration of this compound reaching the tumor tissue may not be sufficient to achieve sustained inhibition of the target MMPs.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in plasma and tumor tissue at various time points after administration. Correlate drug levels with MMP inhibition in the tumor (e.g., by ex vivo zymography).

    • Optimize Dosing Regimen: Based on PK/PD data, adjust the dose and/or frequency of this compound administration.

Possible Cause 2: Redundant or Compensatory Pathways

  • Explanation: The tumor may be relying on other proteases or pathways for growth and invasion that are not inhibited by this compound.

  • Troubleshooting Steps:

    • Analyze Tumor Microenvironment: Use immunohistochemistry or other techniques to assess the expression of other proteases (e.g., other MMPs, cathepsins, ADAMs) in the tumor tissue from treated and untreated animals.

    • Combination Therapy: Consider combining this compound with inhibitors of other relevant pathways. For example, this compound has been shown to enhance the effectiveness of photodynamic therapy in a mouse tumor model.[12]

Possible Cause 3: Tumor Model Selection

  • Explanation: The chosen tumor model may not be appropriate for evaluating the efficacy of an MMP inhibitor. For example, some tumor models may be more dependent on angiogenesis, which is only one of the processes affected by MMPs.

  • Troubleshooting Steps:

    • Select an Appropriate Model: Choose a tumor model known to be highly dependent on MMP activity for its growth and metastasis.

    • Evaluate Metastasis: Design experiments to specifically assess the effect of this compound on metastasis, as this is a key process mediated by MMPs.

Data Presentation

Table 1: Inhibitory Potency of this compound Against Various MMPs
MMP TargetIC50 (nM)Ki (nM)Reference(s)
MMP-1798.3[1][10]
MMP-2-0.05[1]
MMP-36.30.3[1]
MMP-95.00.26[1]
MMP-13-0.03[1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Summary of Preclinical In Vivo Efficacy of this compound
Tumor ModelAnimal ModelThis compound EffectReference
Uveal Melanoma XenograftRabbitReduced tumor take rate and growth rate[2]
Mouse Mammary TumorMouseEnhanced response to photodynamic therapy[12]
Acute Myeloid Leukemia (MLL-AF9)MouseReduced AML growth and bone marrow infiltration[13]

Experimental Protocols

Protocol 1: Boyden Chamber Cell Migration Assay

This protocol is for assessing the effect of this compound on cell migration.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay to increase their sensitivity to the chemoattractant.

    • Harvest cells using a non-enzymatic cell dissociation solution to avoid damaging cell surface receptors.

    • Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.

    • Carefully place transwell inserts (e.g., 8 µm pore size for most cancer cells) into the wells, avoiding air bubbles.

    • In a separate tube, prepare the cell suspension containing the desired concentration of this compound or vehicle control (e.g., DMSO).

    • Seed 100 µL of the cell suspension into the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 6-24 hours, to be optimized for your cell line).

  • Analysis:

    • After incubation, remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.

    • Stain the fixed cells with 0.1% crystal violet for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the membrane using a microscope and count the number of migrated cells in several random fields.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is for detecting the activity of gelatinases in conditioned media from cell cultures.

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells twice with serum-free media.

    • Incubate cells in serum-free media for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove cell debris.

    • Determine the protein concentration of the conditioned media.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

    • Load the samples onto the gel and run the electrophoresis at 150V at 4°C until the dye front reaches the bottom of the gel.

  • MMP Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.

  • Staining and Analysis:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

    • The clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Protocol 3: Western Blot for MMP Expression

This protocol is for determining the protein levels of specific MMPs.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Gel Electrophoresis and Transfer:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the MMP of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis a Culture Cells b Treat with this compound (Dose-Response & Time-Course) a->b c Boyden Chamber Assay (Migration/Invasion) b->c d Gelatin Zymography (MMP-2/9 Activity) b->d e Western Blot (MMP/Integrin Expression) b->e f Quantify Migration c->f g Analyze Zymograms d->g h Densitometry of Blots e->h i Interpret Results f->i g->i h->i

Caption: Experimental workflow for investigating the effects of this compound.

paradoxical_effect cluster_short_term Short-Term this compound Treatment cluster_long_term Long-Term this compound Treatment a This compound b Inhibit MT1-MMP Matrix Degradation a->b d Increased Cell Migration b->d Allows c Existing Mature αvβ3 Integrin c->d e This compound f Inhibit MT1-MMP -dependent pro-αv Cleavage e->f g Reduced Mature αvβ3 Integrin f->g h Decreased Cell Migration g->h

Caption: Opposing effects of short-term vs. long-term this compound treatment.

troubleshooting_flowchart cluster_migration Migration/Invasion Troubleshooting cluster_invivo In Vivo Troubleshooting start Unexpected Result with this compound q1 Is the effect on cell migration/invasion? start->q1 q2 Is it an in vivo experiment? q1->q2 No a Check time-dependence (short vs. long-term) q1->a Yes d Perform PK/PD analysis q2->d Yes b Characterize MMP profile of cell line (Zymography/WB) a->b c Verify assay conditions (dose, ECM, pore size) b->c end Refined Experiment c->end e Investigate compensatory pathways d->e f Re-evaluate tumor model choice e->f f->end

References

Prinomastat Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Prinomastat dosage to minimize toxicity while leveraging its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (AG3340) is an orally active, synthetic hydroxamic acid derivative that functions as a potent and selective inhibitor of several matrix metalloproteinases (MMPs).[1][2] Specifically, it targets MMP-2, -3, -9, -13, and -14.[2][3][4][5] By inhibiting these enzymes, this compound prevents the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, angiogenesis, and metastasis.[2][4] this compound is also a lipophilic agent, which allows it to cross the blood-brain barrier.[2]

Q2: What are the primary toxicities associated with this compound?

The most common and dose-limiting toxicities associated with this compound are musculoskeletal.[3][6] These include joint pain (arthralgia), stiffness, joint swelling, and muscle pain (myalgia).[3][6][7][8] These side effects are generally reversible with treatment interruption or dose reduction.[3][5]

Q3: At what dosage levels do toxicities become significant?

In a phase I clinical trial, grade 2-3 arthralgias and myalgias were observed in over 25% of patients receiving doses greater than 25 mg twice a day, typically appearing 2-3 months after starting therapy.[3][5][9] The frequency and severity of these symptoms are dose-related.[3][5] Doses of 5-10 mg twice daily were found to be well-tolerated for at least 3 months.[3][9]

Q4: What is the recommended starting dose for preclinical in vivo studies?

Based on published preclinical data, a dose of 50 mg/kg/day administered intraperitoneally (i.p.) has been used in a human fibrosarcoma mouse model and was well-tolerated.[1] However, the optimal dose will depend on the specific animal model and experimental goals. It is advisable to conduct a pilot dose-escalation study to determine the maximum tolerated dose in your specific model.

Q5: Are there any known biomarkers to monitor for this compound-induced toxicity?

Currently, there are no specific molecular biomarkers established for monitoring this compound toxicity. The primary method for monitoring toxicity is through clinical observation of musculoskeletal side effects such as joint pain, stiffness, and swelling.[3][6][7][8] For preclinical studies, this would translate to regular monitoring of animal behavior, mobility, and signs of distress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
In Vivo Model: Animal shows signs of distress, reduced mobility, or swollen joints.This compound dosage is too high, leading to musculoskeletal toxicity.1. Temporarily halt this compound administration. 2. Once symptoms subside, restart treatment at a lower dose (e.g., reduce by 25-50%). 3. Consider a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific model.
In Vitro Assay: High levels of cytotoxicity observed in a cell line that is not the intended target.Off-target effects or non-specific toxicity at high concentrations.1. Perform a dose-response curve to determine the IC50 for both target and non-target cell lines. 2. Ensure that the concentrations used are relevant to the in vivo plasma concentrations achieved at therapeutic doses. 3. Use appropriate controls to rule out solvent-related toxicity.
Efficacy Study: Lack of anti-tumor effect in an in vivo model.1. Sub-optimal dosage. 2. Inappropriate tumor model. 3. Drug metabolism and clearance in the specific animal model.1. Verify that plasma concentrations of this compound are sufficient to inhibit the target MMPs.[3] 2. Ensure the chosen tumor model is known to be dependent on the MMPs inhibited by this compound. 3. Consider co-administration with chemotherapy, as some studies have explored this combination.[6]

Data Presentation

Table 1: this compound Inhibitory Activity

Target MMP IC50 (nM) Ki (nM)
MMP-1798.3
MMP-2-0.05
MMP-36.30.3
MMP-95.00.26
MMP-13-0.03
MMP-14-0.33

Data sourced from MedchemExpress and other publications.[1][10]

Table 2: Summary of Dose-Related Toxicities from Phase I Clinical Trial

This compound Dose (Twice Daily) Primary Toxicities Time to Onset Notes
1-2 mgMinimal joint complaints.-Plasma concentrations exceeded the Ki of MMP-1 for only 8 hours/day.[3]
5 mgArthralgias observed.-Plasma concentrations were above the Ki for MMP-1 for roughly 18 of every 24 hours.[3]
10 mgArthralgias requiring treatment rest.4-12 weeks-
>25 mgGrade 2-3 arthralgias and myalgias in >25% of patients.2-3 monthsDose-limiting toxicities were primarily observed at these higher doses.[3][5]
50-100 mgArthralgias appeared sooner.1-3 months-

This table summarizes findings from a Phase I dose-escalation study in patients with advanced cancer.[3]

Experimental Protocols

Protocol: In Vivo Assessment of this compound-Induced Musculoskeletal Toxicity in a Xenograft Mouse Model

1. Objective: To determine the maximum tolerated dose (MTD) and characterize the musculoskeletal toxicity of this compound in a mouse xenograft model.

2. Materials:

  • This compound (AG3340)
  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)
  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)
  • Human tumor cells for xenograft implantation
  • Calipers for tumor measurement
  • Animal balance
  • Gavage needles

3. Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
  • Grouping and Dosing: Randomize mice into groups (n=5-10 per group). A typical dose-escalation study might include:
  • Group 1: Vehicle control
  • Group 2: 25 mg/kg this compound, administered orally (p.o.) twice daily
  • Group 3: 50 mg/kg this compound, p.o. twice daily
  • Group 4: 100 mg/kg this compound, p.o. twice daily
  • Treatment Period: Administer this compound or vehicle for 21-28 days.
  • Monitoring:
  • Tumor Growth: Measure tumor volume with calipers twice weekly.
  • Body Weight: Record body weight twice weekly as a general indicator of health.
  • Clinical Observations: Perform daily checks for signs of toxicity, paying close attention to:
  • Gait and mobility (limping, reluctance to move)
  • Posture (hunching)
  • Joint appearance (swelling, redness)
  • General behavior (lethargy, ruffled fur)
  • Grip Strength: A quantitative measure of musculoskeletal function can be assessed weekly using a grip strength meter.
  • Endpoint: The study may be terminated if animals exhibit significant weight loss (>20%), severe signs of distress, or if tumors reach a predetermined maximum size.
  • Sample Collection: At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., joints, tumors) for histopathological examination.

4. Data Analysis:

  • Compare tumor growth inhibition across different dose groups.
  • Analyze changes in body weight and grip strength.
  • Score clinical observations of musculoskeletal toxicity.
  • Correlate pharmacokinetic data with efficacy and toxicity findings.

Mandatory Visualizations

Prinomastat_Signaling_Pathway This compound This compound MMPs MMP-2, -3, -9, -13, -14 This compound->MMPs Inhibits Degradation ECM Degradation MMPs->Degradation Promotes ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) ECM->Degradation TumorGrowth Tumor Growth & Invasion Degradation->TumorGrowth Angiogenesis Angiogenesis Degradation->Angiogenesis Metastasis Metastasis Degradation->Metastasis

Caption: this compound's mechanism of action via MMP inhibition.

Experimental_Workflow start Start: Tumor-bearing mice randomize Randomize into Dose Groups start->randomize treat Administer this compound (e.g., 21 days) randomize->treat monitor Monitor: - Tumor Volume - Body Weight - Clinical Signs (Mobility) - Grip Strength treat->monitor monitor->treat Daily/Weekly endpoint Endpoint: Collect Blood & Tissues monitor->endpoint analyze Analyze Data: - Efficacy (Tumor Growth) - Toxicity (Clinical Scores) - PK/PD Analysis endpoint->analyze conclusion Conclusion: Determine MTD analyze->conclusion

Caption: Workflow for in vivo toxicity and efficacy studies.

Troubleshooting_Logic issue Issue Observed: Animal shows signs of musculoskeletal distress is_dose_high Is the dose >25 mg/kg? issue->is_dose_high pause_tx Pause Treatment is_dose_high->pause_tx Yes monitor_closely Continue Monitoring Closely is_dose_high->monitor_closely No symptoms_resolve Symptoms Resolve? pause_tx->symptoms_resolve restart_lower Restart at Lower Dose (e.g., reduce by 50%) symptoms_resolve->restart_lower Yes re_evaluate Re-evaluate Model/ Consider Alternative Causes symptoms_resolve->re_evaluate No restart_lower->monitor_closely

Caption: Troubleshooting logic for in vivo musculoskeletal toxicity.

References

Technical Support Center: Prinomastat and Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) regarding the clinical trial failures of Prinomastat, a selective matrix metalloproteinase (MMP) inhibitor. The information is presented to help address specific issues that may be encountered during experiments with similar agents.

Frequently Asked Questions (FAQs)

This section addresses common questions about the clinical trial outcomes of this compound and the broader class of MMP inhibitors.

Q1: Why did this compound fail in Phase III clinical trials despite promising preclinical data?

A1: this compound failed primarily due to a lack of clinical efficacy. In a major Phase III trial for advanced non-small cell lung cancer (NSCLC), adding this compound to standard chemotherapy did not improve key outcomes such as overall survival, progression-free survival, or overall response rates compared to chemotherapy plus a placebo.[1] This failure is attributed to several factors that were not fully understood during its development:

  • Complex Role of MMPs: The initial hypothesis was that MMPs were exclusively pro-tumorigenic, facilitating cancer cell invasion and metastasis by degrading the extracellular matrix.[1][2] However, subsequent research has revealed that some MMPs have anti-tumorigenic (protective) functions, such as inhibiting angiogenesis and metastasis.[3][4] Broad-spectrum inhibitors block both "pro-tumor" and "anti-tumor" MMPs, which may neutralize any potential therapeutic benefit.[3]

  • Advanced Stage of Disease: Clinical trials for this compound, like many early MMP inhibitors, were conducted in patients with advanced, metastatic cancer.[1][5] It is now hypothesized that these agents might be more effective at earlier stages of the disease by preventing the initial steps of metastasis, rather than treating established metastatic tumors.[2]

  • Alternative Invasion Mechanisms: Research suggests that when MMPs are inhibited, cancer cells may switch to alternative, "brute force" methods to invade tissues, effectively bypassing the intended mechanism of the drug.[6]

Q2: What were the primary endpoints of the key this compound clinical trial, and were they met?

A2: The primary endpoint for the key Phase III trial in advanced NSCLC (NCT00004199) was overall survival.[7] The study was terminated early after an interim analysis showed a lack of efficacy.[1] The trial failed to meet its primary and secondary endpoints, as there were no statistically significant differences between the this compound and placebo groups.[1][8]

Q3: What specific toxicities were associated with this compound in clinical trials?

A3: The most significant and dose-limiting toxicities associated with this compound were musculoskeletal.[1] These adverse events included:

  • Arthralgia (joint pain)

  • Joint stiffness

  • Joint swelling

In the Phase III NSCLC trial, these toxicities were significant enough to require treatment interruption in 38% of patients receiving this compound, compared to only 12% of patients in the placebo group.[1][8] This musculoskeletal syndrome is a known class effect of MMP inhibitors and is thought to be related to the inhibition of MMPs involved in normal connective tissue remodeling.[3][4]

Q4: Was the dosing of this compound in the Phase III trials appropriate?

A4: Phase I dose-escalation studies determined that this compound doses of 5-10 mg twice daily were well-tolerated and achieved plasma concentrations significantly higher than the levels needed for in vitro inhibition of the target MMPs (MMP-2 and MMP-9).[9] The Phase III NSCLC trial used a dose of 15 mg twice daily.[1] While this dose was expected to be effective based on pharmacokinetic data, it also resulted in the significant musculoskeletal toxicity that complicated treatment.[1][10] Therefore, while the dose was sufficient to inhibit the target enzymes, it did not lead to a therapeutic benefit and caused notable side effects.

Troubleshooting Experimental Results

This guide is intended to help researchers interpret experimental outcomes that mirror the clinical failures of this compound.

Issue 1: My selective MMP inhibitor shows no anti-tumor or anti-metastatic effect in an in vivo model, replicating the this compound trial outcomes.

  • Possible Cause: The targeted MMP may not be the sole driver of progression in your model. Cancer cells can exhibit plasticity, upregulating other proteases or switching to non-proteolytic invasion methods when a specific MMP is blocked.[6] Furthermore, the specific MMP you are targeting may have a dual role, and its inhibition could inadvertently promote tumor growth by affecting other pathways.[3]

  • Troubleshooting Steps:

    • Confirm Target Engagement: First, verify that the inhibitor is reaching the tumor at a sufficient concentration to inhibit the target MMP.

    • Analyze the Proteome: Profile the expression of other MMPs and proteases in your model to identify potential compensatory mechanisms.

    • Evaluate at an Earlier Disease Stage: Test the inhibitor in a model of primary tumor growth or early metastatic seeding, rather than in a model with established metastases. The therapeutic window for MMP inhibition may be in preventing, not treating, metastasis.[2]

Issue 2: I am observing significant musculoskeletal toxicity (e.g., joint inflammation, reduced mobility) in my animal models treated with an MMP inhibitor.

  • Possible Cause: This is a well-documented class effect of MMP inhibitors, as seen with this compound.[1][3] MMPs are crucial for the normal turnover and maintenance of collagen and other extracellular matrix proteins in connective tissues like joints and tendons. Inhibiting these physiological processes can lead to inflammation, pain, and fibrosis.[4]

  • Troubleshooting Steps:

    • Dose Reduction: Perform a dose-response study to find the minimum effective dose that achieves a therapeutic effect while minimizing toxicity.

    • Use a More Selective Inhibitor: If using a broad-spectrum inhibitor, switch to one with higher selectivity for the specific MMP implicated in your cancer model, while avoiding MMPs crucial for joint health (like MMP-1).

    • Intermittent Dosing: Explore alternative dosing schedules (e.g., intermittent vs. continuous) that might preserve anti-tumor activity while allowing for recovery of normal tissue homeostasis.

Quantitative Data from Clinical Trials

The table below summarizes the key efficacy and toxicity data from the Phase III clinical trial of this compound in combination with chemotherapy for advanced non-small cell lung cancer.

EndpointThis compound + Chemo (n=181)Placebo + Chemo (n=181)P-value
Efficacy
Median Overall Survival11.5 months10.8 months0.82
1-Year Survival Rate43%38%0.45
Median Progression-Free Survival6.1 months5.5 months0.11
Overall Response Rate27%26%0.81
Safety
Treatment Interruption Required38%12%N/A

Data sourced from the Phase III study by Bissett D, et al. (2005).[1]

Experimental Protocols

Methodology of the Phase III this compound NSCLC Trial (NCT00004199)

This section details the methodology used in the pivotal clinical trial that led to the discontinuation of this compound's development for NSCLC.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.[1][7]

  • Patient Population: Chemotherapy-naive patients with advanced (Stage IIIB with T4 primary tumor, Stage IV, or recurrent) non-small-cell lung cancer.[1] A total of 362 patients were randomized.[1]

  • Treatment Arms:

    • This compound Arm: this compound 15 mg administered orally twice daily, continuously.[1][8]

    • Placebo Arm: A matching placebo administered orally twice daily, continuously.[1]

  • Chemotherapy Regimen (Both Arms):

    • Gemcitabine: 1,250 mg/m² administered intravenously on Days 1 and 8.[1]

    • Cisplatin: 75 mg/m² administered intravenously on Day 1.[1]

    • This chemotherapy cycle was repeated every 21 days for a maximum of six cycles.[1]

  • Primary and Secondary Endpoints:

    • Primary: Overall survival.[7]

    • Secondary: Progression-free survival, overall response rate, duration of response, and safety.[1][7]

Visualizations

Signaling Pathway Diagram

MMP_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_processes Tumor Progression Processes TC Tumor Cell GF Growth Factors (e.g., VEGF, FGF) TC->GF Secretion MMP MMPs (e.g., MMP-2, MMP-9) TC->MMP Upregulates Angiogenesis Angiogenesis GF->Angiogenesis Promotes ECM ECM Proteins (Collagen, Laminin) Invasion Invasion & Metastasis ECM->Invasion Blocks (Physically) MMP->ECM Degrades MMP->Angiogenesis Promotes (releases GFs) MMP->Invasion Enables This compound This compound This compound->MMP Inhibits

Caption: Proposed mechanism of MMPs in promoting tumor progression.

Experimental Workflow Diagram

Prinomastat_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment (Max 6 Cycles) cluster_followup Follow-up & Analysis P1 Recruit Patients (Advanced NSCLC, Chemo-naive) P2 Randomize (n=362) P1->P2 ArmA Arm A (n=181) This compound (15mg BID) + Gemcitabine/Cisplatin P2->ArmA ArmB Arm B (n=181) Placebo (BID) + Gemcitabine/Cisplatin P2->ArmB P3 Monitor for Toxicity & Response ArmA->P3 ArmB->P3 P4 Primary Endpoint: Overall Survival P3->P4 P5 Secondary Endpoints: PFS, ORR P4->P5 Result Result: No Significant Difference Trial Terminated P5->Result

Caption: Workflow of the Phase III this compound NSCLC clinical trial.

References

Prinomastat Technical Support Center: Addressing In Vivo Half-Life Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prinomastat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's short in vivo half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound?

This compound has a relatively short in vivo half-life, which has been reported to be between 2 and 5 hours in humans.[1][2] This rapid clearance necessitates strategies to maintain therapeutic concentrations for optimal efficacy.

Q2: Why is the short half-life of this compound a concern for in vivo experiments?

A short half-life can lead to sub-therapeutic plasma concentrations between doses, potentially reducing the overall efficacy of the compound. To maintain continuous inhibition of target matrix metalloproteinases (MMPs), frequent administration or a formulation that provides sustained release is often necessary. In a Phase I clinical trial, this compound was administered orally twice daily to maintain plasma concentrations above the inhibitory constants (Ki) for MMP-2 and MMP-9.[3][4]

Q3: What are the primary matrix metalloproteinase (MMP) targets of this compound?

This compound is a selective inhibitor of several MMPs, with potent activity against MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3][4] These enzymes are critically involved in the degradation of the extracellular matrix, a process implicated in tumor invasion, metastasis, and angiogenesis.[2][5]

Q4: Are there any known strategies to extend the in vivo half-life of small molecule inhibitors like this compound?

Yes, several formulation strategies can be employed to extend the in vivo half-life of small molecule drugs. These include:

  • Liposomal Formulations: Encapsulating the drug within lipid-based vesicles (liposomes) can protect it from rapid metabolism and clearance, leading to a longer circulation time.[6][7]

  • Nanoparticle Formulations: Polymeric nanoparticles can encapsulate drugs, providing a controlled-release profile and potentially improving bioavailability.[8]

  • Controlled-Release Formulations: Designing oral formulations with modified-release characteristics can slow down the absorption rate and prolong the drug's presence in the systemic circulation.

While specific preclinical studies on extended-release formulations of this compound are not widely published, these approaches are standard in pharmaceutical development for compounds with short half-lives.

Troubleshooting Guide

Problem: I am observing rapid clearance of this compound in my animal model, requiring frequent dosing.

Possible Solutions:

  • Formulation Modification:

    • Liposomal Encapsulation: Consider formulating this compound into liposomes. This can shield the compound from metabolic enzymes and reduce renal clearance, thereby extending its half-life.

    • Nanoparticle Encapsulation: Utilize biodegradable polymers to create nanoparticles containing this compound. This can provide a sustained release of the drug over an extended period.

  • Route of Administration:

    • While this compound is orally bioavailable, alternative routes of administration, such as subcutaneous or intraperitoneal injection of a controlled-release formulation, might provide a more sustained plasma concentration profile in preclinical models.

Problem: I am unsure how to design a pharmacokinetic study to evaluate a new formulation of this compound.

Solution:

A well-designed pharmacokinetic study is crucial to assess the impact of a new formulation on this compound's half-life. Key considerations include:

  • Animal Model: Rodent models (mice or rats) are commonly used for initial pharmacokinetic screening.

  • Dosing: Administer both the standard formulation and the new formulation to different groups of animals. Include an intravenous (IV) administration group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration to accurately profile the drug's concentration over time. A typical schedule for an oral study might include samples at 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours.

  • Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma samples.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound from a human Phase I clinical study.

Dose (mg, twice daily)Cmax (ng/mL)Tmax (h)t1/2 (h)
128 ± 111.0 (median)2.5 ± 0.8
259 ± 231.0 (median)2.4 ± 0.7
5148 ± 591.0 (median)2.6 ± 0.9
10297 ± 1181.0 (median)2.8 ± 1.0
25742 ± 2971.0 (median)3.0 ± 1.2
501484 ± 5941.0 (median)3.2 ± 1.3
1002968 ± 11871.0 (median)3.5 ± 1.4

Data adapted from a Phase I clinical trial in cancer patients.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To encapsulate this compound within liposomes to potentially increase its in vivo half-life.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Dissolve this compound and lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in the organic solvent in a round-bottom flask.[1][9]

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.

  • Hydrate the lipid film with the hydration buffer (PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[9]

  • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10]

  • Remove any unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice

Objective: To determine and compare the pharmacokinetic profiles of a standard this compound formulation and a novel extended-release formulation.

Materials:

  • Male or female mice (e.g., C57BL/6, 8-12 weeks old)

  • This compound formulations (standard and extended-release)

  • Dosing vehicles

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Anesthesia (if required for blood collection)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the mice overnight before oral dosing, with free access to water.[11]

  • Divide the mice into groups (e.g., n=3-5 per group) for each formulation and route of administration (oral and IV).

  • Administer the respective this compound formulation at a predetermined dose. For oral administration, use oral gavage. For IV administration, inject into the tail vein.[12][13]

  • Collect blood samples (e.g., 20-30 µL) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method like submandibular or saphenous vein bleeding.[12]

  • Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.[14]

  • Prepare plasma samples for analysis (e.g., by protein precipitation) and quantify this compound concentrations using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.[12]

Visualizations

Prinomastat_Action_Pathway cluster_MMPs Matrix Metalloproteinases (MMPs) cluster_ECM Extracellular Matrix (ECM) Degradation cluster_Downstream Downstream Effects This compound This compound MMP2 MMP-2 This compound->MMP2 Inhibits MMP3 MMP-3 This compound->MMP3 Inhibits MMP9 MMP-9 This compound->MMP9 Inhibits ECM_Degradation ECM Degradation MMP2->ECM_Degradation Promotes MMP3->ECM_Degradation Promotes MMP9->ECM_Degradation Promotes Tumor_Invasion Tumor Invasion ECM_Degradation->Tumor_Invasion Leads to Metastasis Metastasis ECM_Degradation->Metastasis Leads to Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Leads to

Caption: this compound's mechanism of action.

Experimental_Workflow_PK_Study start Start: Prepare this compound Formulations dosing Dose Animal Groups (Oral & IV) start->dosing sampling Serial Blood Sampling at Timed Intervals dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Quantification of this compound processing->analysis calculation Calculate Pharmacokinetic Parameters (t1/2, AUC, etc.) analysis->calculation end End: Compare Formulations calculation->end

Caption: Workflow for a pharmacokinetic study.

MMP9_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_growth_factors Growth Factor Activation cluster_cell_behavior Cellular Response MMP9 MMP-9 CollagenIV Collagen IV MMP9->CollagenIV Degrades Laminin Laminin MMP9->Laminin Degrades Fibronectin Fibronectin MMP9->Fibronectin Degrades proTGFb pro-TGF-β MMP9->proTGFb Activates proVEGF pro-VEGF MMP9->proVEGF Activates CellMigration Cell Migration CollagenIV->CellMigration Promotes Laminin->CellMigration Promotes Fibronectin->CellMigration Promotes TGFb Active TGF-β proTGFb->TGFb Invasion Invasion TGFb->Invasion Induces VEGF Active VEGF proVEGF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulates

Caption: Simplified MMP-9 signaling pathway.

References

Prinomastat Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve analysis of Prinomastat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AG3340) is a potent, broad-spectrum, and orally active inhibitor of matrix metalloproteinases (MMPs).[1][2] It is a synthetic hydroxamic acid derivative that selectively targets MMPs such as MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3][4] By inhibiting these enzymes, this compound blocks the degradation of extracellular matrix proteins, a critical process in tumor growth, invasion, angiogenesis, and metastasis.[2][3] This compound is also known to cross the blood-brain barrier.[1][2]

Q2: What are the reported IC50 and Ki values for this compound against various MMPs?

The inhibitory activity of this compound varies across different MMPs. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key indicators of its potency.

MMP TargetIC50 (nM)Ki (nM)
MMP-1798.3
MMP-2-0.05
MMP-36.30.3
MMP-95.00.26
MMP-13-0.03
MMP-14-0.33

Data compiled from multiple sources.[1][5]

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[6] It is recommended to prepare high-concentration stock solutions (e.g., 1-10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[1]

Q4: What is the stability of this compound in cell culture media?

While specific stability data in various media can vary, it is best practice to prepare fresh working dilutions of this compound from a frozen DMSO stock for each experiment. For longer-term experiments, consider replenishing the media with freshly diluted compound every 24-48 hours to maintain a consistent concentration.

Experimental Protocols

Detailed Methodology: In Vitro Cell Viability Dose-Response Assay

This protocol outlines a general procedure for determining the dose-response curve of this compound on a cancer cell line using a cell viability assay, such as the MTT or MTS assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cancer cell line of interest (e.g., HT1080 human fibrosarcoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). It is advisable to perform a 2-fold or 3-fold serial dilution.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibitory effect observed 1. Low MMP expression in the cell line: this compound's efficacy depends on the presence of its target MMPs. 2. Suboptimal concentration range: The tested concentrations may be too low. 3. Incorrect incubation time: The duration of treatment may be too short. 4. This compound degradation: The compound may have degraded due to improper storage or handling.1. Verify MMP expression: Confirm the expression of target MMPs (e.g., MMP-2, MMP-9) in your cell line using techniques like Western blot or zymography. 2. Expand concentration range: Test a broader range of concentrations, informed by the known IC50 values. 3. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Use fresh compound: Prepare fresh stock solutions and ensure proper storage in aliquots at -20°C or -80°C.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Pipetting errors: Inaccurate dispensing of cells or compound. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure proper cell suspension: Thoroughly mix the cell suspension before seeding. 2. Use calibrated pipettes: Ensure accurate and consistent pipetting. 3. Minimize edge effects: Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to maintain humidity.
Unexpected increase in cell activity at certain concentrations (Hormesis) 1. Complex biological response: Some compounds can exhibit a biphasic dose-response. 2. Off-target effects: At certain concentrations, this compound might interact with other cellular pathways.1. Acknowledge the effect: Note the hormetic effect in your analysis and consider its biological implications. 2. Investigate off-target effects: If the effect is significant, further experiments may be needed to explore potential off-target interactions.
This compound precipitation in media 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. High final DMSO concentration: While this compound is soluble in DMSO, a high percentage of DMSO in the final medium can be toxic to cells.1. Check final concentration: Ensure the final concentration of this compound in the medium is below its solubility limit. Gentle warming and vortexing of the stock solution before dilution may help. 2. Limit DMSO concentration: Keep the final DMSO concentration in the culture medium at or below 0.1%.

Visualizations

Prinomastat_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell Pro-MMPs Pro-MMPs Active MMPs Active MMPs (MMP-2, -9, -13, -14) Pro-MMPs->Active MMPs Activation ECM Extracellular Matrix (e.g., Collagen) Degraded ECM Degraded ECM ECM->Degraded ECM Tumor Growth Tumor Growth Degraded ECM->Tumor Growth Invasion Invasion Degraded ECM->Invasion Angiogenesis Angiogenesis Degraded ECM->Angiogenesis Active MMPs->ECM Degradation This compound This compound This compound->Active MMPs Inhibition

Caption: this compound's mechanism of action in inhibiting MMPs.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Prepare this compound Serial Dilutions C 3. Treat Cells with This compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Absorbance/ Fluorescence E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Experimental workflow for this compound dose-response analysis.

Troubleshooting_Logic Start Experiment Shows No/Weak Effect CheckMMP Is MMP expression confirmed in cell line? Start->CheckMMP CheckConc Is concentration range appropriate? CheckMMP->CheckConc Yes VerifyMMP Verify MMP expression (Western Blot/Zymography) CheckMMP->VerifyMMP No CheckTime Is incubation time optimal? CheckConc->CheckTime Yes ExpandConc Expand concentration range CheckConc->ExpandConc No CheckCompound Is this compound stock fresh and properly stored? CheckTime->CheckCompound Yes OptimizeTime Optimize incubation time CheckTime->OptimizeTime No NewStock Prepare fresh stock solution CheckCompound->NewStock No Success Re-run Experiment CheckCompound->Success Yes VerifyMMP->Success ExpandConc->Success OptimizeTime->Success NewStock->Success

Caption: Troubleshooting logic for weak inhibitory effects.

References

avoiding Prinomastat degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prinomastat (also known as AG-3340). This resource provides essential information and guidance to ensure the stability and integrity of your this compound stock solutions, helping you achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] While this compound is generally not soluble in water, it can be dissolved in acidic aqueous solutions (pH 3) with the aid of sonication.[3][4] The hydrochloride salt form of this compound shows much higher solubility in water.[5]

Q2: How should I store the solid this compound powder?

A: For long-term storage, the solid powder should be kept at -20°C for up to three years.[3] For shorter periods, storage at 4°C for up to two years is also acceptable.[4] It is recommended to store the powder in a dry, dark environment.[2]

Q3: What are the optimal storage conditions for this compound stock solutions in DMSO?

A: To ensure stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C for up to 6 months.[4][5] For shorter-term storage, -20°C is acceptable for up to one month.[4][5] It is critical to avoid repeated freeze-thaw cycles, as this can lead to product inactivation.[4][6]

Q4: Can I store my stock solution at -20°C instead of -80°C?

A: Yes, but for a much shorter duration. The recommended stability at -20°C is limited to one month, whereas storage at -80°C extends the stability to six months.[4] For any storage period longer than a month, -80°C is strongly advised.

Q5: Why is it important to aliquot my stock solution?

A: Aliquoting prevents the degradation that can occur with multiple freeze-thaw cycles.[4] Each time the stock solution is thawed and refrozen, the risk of degradation and concentration changes due to solvent evaporation increases. Single-use aliquots ensure that you are using a stable, reliable solution for each experiment.

Q6: I suspect my this compound stock solution has degraded. How can I verify its integrity?

A: The most reliable method to check for degradation is to use reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] This technique allows you to quantify the concentration of intact this compound and detect the presence of any degradation products. A comparison of the chromatogram from your stored sample with that of a freshly prepared standard will reveal any changes in purity.

Data Presentation: Storage and Solubility

The following tables summarize the key quantitative data for this compound handling and storage.

Table 1: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 years[3]Store in a dry, dark place.[2]
4°CUp to 2 years[4]Suitable for shorter-term storage.
Stock Solution -80°CUp to 6 months[4][5]Recommended for long-term solution storage.
(in DMSO)-20°CUp to 1 month[4][5]Suitable for short-term solution storage only.

Table 2: this compound Solubility

SolventConcentrationConditionsCitation(s)
DMSO ≥ 1 mg/mL (2.36 mM)Sonication recommended for dissolution.[1][3]
Water Insoluble-[2]
Acidic Water ~1 - 2.5 mg/mLAdjust to pH 3 with HCl; sonication required.[3][4]
Water (HCl Salt) 100 mg/mL (217.41 mM)This compound hydrochloride salt form.[5]
Troubleshooting Guide

Problem: I am observing a significant loss of this compound's inhibitory activity in my experiments.

  • Possible Cause 1: Stock Solution Degradation. Your stock solution may have degraded due to improper storage temperature, extended storage time, or multiple freeze-thaw cycles.[4]

    • Solution: Prepare a fresh stock solution from solid powder. If the issue persists, verify the integrity of your stored stock solution using the HPLC protocol detailed below. Use single-use aliquots stored at -80°C to prevent future degradation.[4][5]

  • Possible Cause 2: Working Solution Instability. this compound may be unstable in your final assay buffer or media, especially during long incubation periods at 37°C.

    • Solution: Prepare working solutions fresh from a reliable stock aliquot immediately before each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.

  • Possible Cause 3: Inaccurate Concentration. The concentration of your stock solution may be inaccurate due to pipetting errors or solvent evaporation from a stock vial that has been opened multiple times.

    • Solution: Re-prepare the stock solution, taking care to weigh the powder and measure the solvent volume accurately. Use freshly opened solvent. Seal vials tightly (e.g., with parafilm) and store them properly.

Troubleshooting_Flow start Unexpected Experimental Results (e.g., Loss of Activity) q1 Was the working solution prepared fresh from stock for this experiment? start->q1 sol1 Action: Always prepare working solutions fresh before each experiment. q1->sol1 No q2 Has the stock solution undergone multiple freeze-thaw cycles? q1->q2 Yes end_node Problem Resolved sol1->end_node sol2 Action: Discard old stock. Prepare new stock and create single-use aliquots. q2->sol2 Yes q3 Is the stock solution within the recommended storage time and temperature? q2->q3 No sol2->end_node sol3 Action: Discard expired stock. Prepare fresh solution and store at -80°C. q3->sol3 No check_integrity Action: Check stock integrity using HPLC analysis protocol. q3->check_integrity Yes sol3->end_node check_integrity->end_node

Caption: A logical workflow for troubleshooting this compound activity issues.
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound solid powder (MW: 423.51 g/mol )[4]

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and sonicator

Procedure:

  • Preparation: Work in a chemical fume hood. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh out 4.24 mg of this compound powder using a calibrated balance and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication step to ensure complete dissolution.[3] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting: Dispense the 10 mM stock solution into single-use, sterile cryovials (e.g., 20 µL aliquots).

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months).[4][5]

Stock_Prep_Workflow cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage p1 Equilibrate this compound Powder to Room Temp p2 Weigh 4.24 mg of Powder p1->p2 s1 Add 1.0 mL of DMSO p2->s1 s2 Vortex and Sonicate Until Dissolved s1->s2 st1 Dispense into Single-Use Aliquots s2->st1 st2 Store at -80°C st1->st2 end end st2->end Ready for Use

Caption: Workflow for preparing and storing this compound stock solutions.
Protocol 2: Quality Control of this compound Stock Solution by RP-HPLC

This protocol provides a general framework for assessing the stability of this compound. Method optimization may be required based on the specific equipment used.

Instrumentation & Reagents:

  • HPLC system with a UV detector and autosampler

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Freshly prepared this compound standard solution (e.g., 100 µM in DMSO)

  • Stored this compound stock solution for testing

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Standard: Dilute the freshly prepared 10 mM this compound stock to 100 µM in a 50:50 mixture of Mobile Phase A and B.

    • Test Sample: Dilute the stored this compound stock solution to be tested to the same final concentration (100 µM) using the same diluent.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 242 nm[1]

    • Gradient: 30% to 90% Mobile Phase B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of intact this compound.

    • Inject the test sample.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (indicating degradation products) in the test sample compared to the standard.

  • Interpretation: A significant decrease (>5-10%) in the main peak's area or the presence of new peaks in the test sample suggests that degradation has occurred.

Mechanism of Action Pathway

This compound is a potent inhibitor of Matrix Metalloproteinases (MMPs).[9] These enzymes are critical for degrading the extracellular matrix (ECM), a process required for tumor cells to invade surrounding tissues, metastasize to distant sites, and stimulate the formation of new blood vessels (angiogenesis).[10][11] By inhibiting MMPs, this compound blocks these pathways.[2]

Signaling_Pathway cluster_outcomes Tumor Progression Pathways This compound This compound MMPs Matrix Metalloproteinases (MMP-2, 9, 13, 14) This compound->MMPs Inhibition ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes Angiogenesis Angiogenesis ECM->Angiogenesis Invasion Tumor Invasion ECM->Invasion Metastasis Metastasis ECM->Metastasis

Caption: this compound's mechanism of action via MMP inhibition.

References

Technical Support Center: Prinomastat In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum on Prinomastat's activity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How does the presence of serum in cell culture media affect the in vitro activity of this compound?

A: The presence of serum is expected to significantly decrease the observed in vitro potency of this compound. This is primarily due to the binding of this compound to serum proteins, which reduces the concentration of the free, active drug available to inhibit its target Matrix Metalloproteinases (MMPs). Clinical data indicates that this compound is approximately 69% bound to human plasma proteins. This sequestration of the inhibitor by proteins like albumin and α2-macroglobulin means that a higher total concentration of this compound is required to achieve the same level of MMP inhibition as in a serum-free environment.

Q2: What are the main components in serum that interfere with this compound activity assays?

A: There are two main types of interfering components in serum:

  • Binding Proteins: High-abundance proteins, most notably albumin and α2-macroglobulin, can non-specifically bind to small molecule inhibitors like this compound. This reduces the effective concentration of the inhibitor.

  • Endogenous MMPs and TIMPs: Serum naturally contains various MMPs and their endogenous inhibitors (Tissue Inhibitors of Metalloproteinases, TIMPs). These can contribute to the enzymatic activity measured in an assay or inhibit the target MMP, leading to complex and potentially misleading results.

Q3: Should I use serum-free or serum-containing media for my this compound experiments?

A: The choice between serum-free and serum-containing media depends on the experimental question.

  • For determining the intrinsic potency (e.g., IC50) of this compound against a specific MMP , it is highly recommended to use a serum-free, purified system. This minimizes confounding variables and provides a clearer measure of the direct inhibitor-enzyme interaction.

  • For cell-based assays that aim to mimic a more physiological environment or require serum for cell viability and growth , serum-containing media may be necessary. In this case, it is crucial to be aware of the potential for reduced inhibitor potency and to include appropriate controls. When reporting results from serum-containing assays, the percentage of serum used should always be specified.

Q4: How can I account for the effect of serum in my experiments?

A: To account for the effect of serum, you can perform parallel experiments in both serum-free and serum-containing media. This will allow you to quantify the shift in this compound's potency. Additionally, for cell-based assays, consider a pre-incubation step where cells are washed with serum-free media before the addition of this compound to reduce the immediate impact of serum proteins.

Troubleshooting Guide

Problem Possible Causes Solutions
Reduced Potency of this compound (Higher IC50) Serum Protein Binding: this compound is binding to proteins like albumin in the serum, reducing its free concentration.- Perform assays in serum-free media to determine the baseline IC50.- If serum is necessary, use the lowest concentration that maintains cell health.- Quantify the protein concentration in your media and consider it when interpreting results.- Include a control with a known MMP inhibitor to assess the extent of serum interference.
High Background Signal in Fluorometric Assay Autofluorescence of Serum/Media: Components in serum and some culture media (like phenol (B47542) red) can be inherently fluorescent.Endogenous MMP Activity: Serum contains active MMPs that can cleave the fluorescent substrate.- Use serum-free, phenol red-free media for the assay.- Include a "no enzyme" control with your serum-containing media to measure the background fluorescence from endogenous MMPs and media components. Subtract this background from your measurements.- Use a specific inhibitor for the MMP of interest to confirm that the measured activity is from the target enzyme.
Inconsistent or Irreproducible Results Variability in Serum Lots: Different batches of serum can have varying concentrations of proteins, MMPs, and TIMPs.Presence of Endogenous Inhibitors (TIMPs): Serum contains TIMPs which can inhibit MMP activity, leading to variability.- Use a single, qualified lot of serum for an entire set of experiments.- Consider using heat-inactivated serum to reduce the activity of some endogenous enzymes.- If possible, use purified recombinant MMPs in a defined buffer system for inhibitor screening.
No or Very Low MMP Activity Detected in Zymography Presence of Endogenous Inhibitors (TIMPs) in Serum: TIMPs in the serum are inhibiting the MMP activity.- When preparing samples from serum-containing conditioned media, consider methods to dissociate MMP-TIMP complexes, although this can be challenging.- For clearer results, culture cells in serum-free media for a period before collecting the conditioned media for zymography.

Data Presentation

Table 1: Inhibitory Activity of this compound and Impact of Serum Protein Binding

ParameterValueReference
This compound Ki (MMP-2) 0.05 nM[1]
This compound Ki (MMP-9) 0.26 nM[1]
This compound Ki (MMP-3) 0.3 nM[1]
This compound Ki (MMP-13) 0.03 nM[1]
This compound IC50 (MMP-1) 79 nM[1]
This compound IC50 (MMP-3) 6.3 nM[1]
This compound IC50 (MMP-9) 5.0 nM[1]
Plasma Protein Binding 69% in human plasma[1]
Estimated Free Fraction ~31%Calculated
Implication The effective concentration of this compound is reduced by approximately 69% in the presence of plasma.

Experimental Protocols

Detailed Methodology 1: Fluorometric MMP Inhibition Assay

This protocol is for determining the IC50 of this compound against a specific MMP in a 96-well plate format.

Materials:

  • Recombinant active MMP enzyme

  • Fluorogenic MMP substrate

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound

  • DMSO (for dissolving this compound)

  • Black, flat-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold Assay Buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the this compound dilutions to the sample wells.

    • Add 10 µL of Assay Buffer with the same DMSO concentration to the control wells.

    • Add 20 µL of the diluted MMP enzyme to all wells except the "no enzyme" blank.

    • Add 20 µL of Assay Buffer to the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity in a kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the slope of the "no enzyme" blank from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the control (enzyme only).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Methodology 2: Gelatin Zymography

This protocol is for detecting the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of this compound.

Materials:

  • Conditioned cell culture media (collected from cells grown in serum-free or serum-containing media)

  • SDS-PAGE equipment

  • 10% Polyacrylamide gels containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned media and centrifuge to remove cell debris. Determine the protein concentration. Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load equal amounts of protein per lane and run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature.

  • Incubation:

    • To test the effect of this compound, cut the gel in half.

    • Incubate one half in developing buffer and the other half in developing buffer containing this compound at the desired concentration.

    • Incubate overnight (16-24 hours) at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

  • Analysis: Image the gel. The reduction in the intensity of the clear bands in the presence of this compound indicates its inhibitory activity.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate) add_reagents Add Buffer, Enzyme, & This compound to Plate reagents->add_reagents inhibitor Prepare this compound Serial Dilutions inhibitor->add_reagents enzyme Dilute MMP Enzyme enzyme->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_velocity Calculate Initial Velocity read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for a fluorometric MMP inhibition assay.

G cluster_extracellular Extracellular Space (with Serum) Prinomastat_total Total this compound Prinomastat_free Free this compound Prinomastat_total->Prinomastat_free Equilibrium Serum_Protein Serum Protein (e.g., Albumin) Prinomastat_total->Serum_Protein Binding (69%) MMP_active Active MMP Prinomastat_free->MMP_active Inhibition MMP_inhibited Inhibited MMP MMP_active->MMP_inhibited

Caption: Mechanism of serum interference with this compound activity.

References

Validation & Comparative

A Comparative Guide to Prinomastat and Marimastat in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent matrix metalloproteinase (MMP) inhibitors, Prinomastat (AG3340) and Marimastat (B1683930) (BB-2516), based on their performance in preclinical cancer models. This document synthesizes available experimental data to inform researchers and drug development professionals on their mechanisms of action, inhibitory profiles, and efficacy in various cancer models.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1] In the context of cancer, MMPs are implicated in tumor growth, invasion, angiogenesis, and metastasis.[1][2] Both this compound and Marimastat were developed as therapeutic agents to target these processes. Marimastat is a broad-spectrum MMP inhibitor, while this compound was designed with greater selectivity, particularly to spare MMP-1, in an effort to reduce the musculoskeletal side effects observed with broader-spectrum inhibitors.[3][4]

Mechanism of Action and Inhibitory Profile

Both this compound and Marimastat are synthetic, orally active hydroxamic acid derivatives that function by chelating the zinc ion essential for the catalytic activity of MMPs.[3] This action blocks the enzymatic degradation of the ECM. However, their potency and selectivity against different MMP subtypes vary significantly.

Quantitative Inhibition Profile

The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound and Marimastat against key MMPs. It is important to note that assay conditions can influence absolute values.[3][5]

Table 1: Comparative Inhibitory Activity of this compound and Marimastat (IC50 in nM)

Matrix Metalloproteinase (MMP)This compound IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)795
MMP-2 (Gelatinase-A)-6
MMP-3 (Stromelysin-1)6.3230
MMP-7 (Matrilysin)-13
MMP-9 (Gelatinase-B)5.03
MMP-14 (MT1-MMP)-9
MMP-26-10000[6]

Data compiled from multiple sources.[3]

Table 2: Comparative Inhibitory Activity of this compound (Ki in nM)

Matrix Metalloproteinase (MMP)This compound Ki (nM)
MMP-18.3
MMP-20.05
MMP-30.3
MMP-90.26
MMP-130.03

Data compiled from multiple sources.[3]

Performance in Preclinical Cancer Models

Both this compound and Marimastat have demonstrated anti-tumor activity in a variety of preclinical cancer models, showing effects on primary tumor growth, metastasis, and angiogenesis.

This compound: Preclinical Efficacy

This compound has shown efficacy in several murine and human xenograft tumor models.[4] Studies have reported that this compound can reduce the rate of primary tumor growth and decrease the number and size of distant metastases.[7] It has also been shown to inhibit tumor growth and improve the survival of nude mice bearing PC-3 prostatic tumors.[7] In a mouse mammary tumor model, the administration of this compound significantly enhanced the tumor response to photodynamic therapy.[8]

Table 3: Summary of this compound Preclinical Efficacy

Cancer ModelKey Findings
PC-3 Prostate Cancer (nude mice)Inhibited tumor growth and increased survival.[7]
Murine and Human XenograftsDemonstrated antitumor activity, inhibiting the growth of subcutaneously implanted human tumors.[4]
Mouse Mammary TumorSignificantly improved tumor response to photodynamic therapy.[8]
Metastasis ModelsReduced the number and size of metastases in both induced and spontaneous metastasis models.[4]
Marimastat: Preclinical Efficacy

Marimastat has also been extensively studied in preclinical models and has been shown to prevent or reduce the spread and growth of various malignant tumors in animal models.[2] In a human gastric cancer xenograft model (MGLVA1), Marimastat treatment resulted in a 48% reduction in tumor growth rate and increased the median survival time from 19 to 30 days.[9] Furthermore, Marimastat has been shown to inhibit angiogenesis in in vivo models.[10][11]

Table 4: Summary of Marimastat Preclinical Efficacy

Cancer ModelKey Findings
Human Gastric Cancer Xenograft (MGLVA1)Reduced tumor growth rate by 48% and increased median survival.[9]
Various Malignant Tumors (animal models)Prevented or reduced tumor spread and growth.[2]
In vivo Angiogenesis ModelsInhibited the development of new blood vessels.[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP Inhibition in Cancer

The primary mechanism of action for both this compound and Marimastat involves the direct inhibition of MMPs, which in turn affects downstream processes critical for cancer progression. The following diagram illustrates the simplified signaling pathway.

cluster_0 MMP Inhibitors cluster_1 Matrix Metalloproteinases (MMPs) cluster_2 Extracellular Matrix (ECM) cluster_3 Cancer Progression Hallmarks This compound This compound MMPs MMP-2, MMP-9, etc. This compound->MMPs Inhibit Tumor_Growth Tumor Growth This compound->Tumor_Growth Invasion Invasion This compound->Invasion Metastasis Metastasis This compound->Metastasis Angiogenesis Angiogenesis This compound->Angiogenesis Marimastat Marimastat Marimastat->MMPs Inhibit Marimastat->Tumor_Growth Marimastat->Invasion Marimastat->Metastasis Marimastat->Angiogenesis ECM Collagen, Laminin, etc. MMPs->ECM Degrade

MMP inhibition blocks key steps in cancer progression.
General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of MMP inhibitors like this compound and Marimastat typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Analysis Enzymatic_Assay Enzymatic Assay (IC50/Ki) Cell_Proliferation Cell Proliferation Assay Enzymatic_Assay->Cell_Proliferation Invasion_Assay Cell Invasion Assay Cell_Proliferation->Invasion_Assay Xenograft_Model Tumor Xenograft Model Invasion_Assay->Xenograft_Model Metastasis_Model Metastasis Model Xenograft_Model->Metastasis_Model Angiogenesis_Model Angiogenesis Model Metastasis_Model->Angiogenesis_Model Data_Comparison Head-to-Head Comparison (Efficacy, Potency, Toxicity) Angiogenesis_Model->Data_Comparison

A typical workflow for comparing MMP inhibitors.

Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Marimastat against specific MMPs.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, -2, -9)

  • MMP activator (e.g., 4-aminophenylmercuric acetate, APMA)

  • Quenched fluorescent MMP substrate

  • This compound and Marimastat

  • Assay buffer

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate the pro-MMP enzyme according to the manufacturer's instructions, typically by incubation with APMA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Marimastat in an appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.

  • Assay Reaction:

    • Add assay buffer to each well of the 96-well plate.

    • Add the serially diluted inhibitors or a vehicle control.

    • Add the activated MMP enzyme to each well and incubate to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic MMP substrate.

  • Data Acquisition: Immediately monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[3]

In Vivo Tumor Xenograft Model

Objective: To evaluate the effect of this compound or Marimastat on the growth of primary tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel or a similar basement membrane matrix

  • This compound or Marimastat formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or Marimastat according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection, or subcutaneous osmotic pump). The control group receives a vehicle control.

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers. Monitor the general health and body weight of the animals.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.[3]

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the ability of this compound and Marimastat to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel

  • Cancer cell line

  • Serum-free and serum-containing cell culture media

  • This compound and Marimastat

  • Staining reagents (e.g., crystal violet or Diff-Quik)

Procedure:

  • Chamber Preparation: Coat the upper surface of the Transwell inserts with a layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound, Marimastat, or a vehicle control.

    • Seed the cell suspension into the upper chamber of the coated inserts.

  • Chemoattraction: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plates for a suitable period (e.g., 24-48 hours) to allow for cell invasion.

  • Quantification:

    • Remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells in multiple fields of view under a microscope to determine the extent of invasion. The percentage of invasion inhibition is calculated relative to the control.

Conclusion

Both this compound and Marimastat have demonstrated significant anti-cancer activity in a range of preclinical models by effectively inhibiting matrix metalloproteinases. Marimastat acts as a broad-spectrum inhibitor, while this compound exhibits a more selective inhibition profile, which was designed to mitigate some of the side effects associated with broader MMP inhibition. The choice between these inhibitors for research purposes may depend on the specific MMPs implicated in the cancer model under investigation and the desired selectivity profile. Despite promising preclinical data, both agents faced challenges in clinical trials, highlighting the complexities of translating preclinical efficacy to clinical success in oncology.

References

A Comparative Efficacy Analysis of Prinomastat and Batimastat in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of oncology drug development, matrix metalloproteinase (MMP) inhibitors have been a significant area of investigation due to their potential to counteract tumor invasion, metastasis, and angiogenesis. This guide provides a detailed, objective comparison of two prominent MMP inhibitors, Prinomastat (AG3340) and Batimastat (B1663600) (BB-94), focusing on their efficacy as demonstrated in preclinical studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Batimastat

This compound and Batimastat are potent, broad-spectrum inhibitors of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] While both compounds operate by chelating the zinc ion in the active site of MMPs, they exhibit different selectivity and potency profiles.[1] Batimastat was one of the first MMP inhibitors to enter clinical trials and is known for its broad-spectrum activity.[1] this compound was developed with the aim of greater selectivity for MMPs highly associated with invasive tumors, such as MMP-2, MMP-9, MMP-13, and MMP-14, while having reduced activity against MMP-1 to potentially minimize musculoskeletal side effects.[1] Despite promising preclinical data, both agents faced challenges in clinical trials, which has been attributed to factors like lack of specificity and unforeseen side effects.[1]

In Vitro Inhibitory Profile: A Quantitative Comparison

The inhibitory activity of this compound and Batimastat against various MMPs has been quantified through IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The following tables summarize these findings from multiple sources.

Table 1: IC50 Values (nM) of this compound and Batimastat Against Key MMPs

MMP TargetThis compound (IC50 in nM)Batimastat (IC50 in nM)
MMP-1793
MMP-2Not Widely Reported4
MMP-36.320
MMP-7Not Widely Reported6
MMP-95.04

Note: IC50 values can vary between studies depending on the specific assay conditions.

Table 2: Ki Values (nM) of this compound and Batimastat Against Key MMPs

MMP TargetThis compound (Ki in nM)Batimastat (Ki in nM)
MMP-18.3Not Widely Reported
MMP-20.05Not Widely Reported
MMP-30.3Not Widely Reported
MMP-90.26Not Widely Reported
MMP-130.03Not Widely Reported

Note: Ki values provide a measure of the inhibitor's binding affinity to the enzyme.

Preclinical In Vivo Efficacy

While direct head-to-head in vivo comparative studies are limited, data from separate preclinical trials in similar cancer models provide insights into the relative efficacy of this compound and Batimastat.

This compound In Vivo Efficacy:

In a study utilizing a human breast cancer xenograft model with MDA-MB-231 cells in nude mice, this compound administered at 50 or 100 mg/kg twice daily demonstrated inhibition of tumor growth when treatment was initiated at the time of tumor palpability.[2] However, its efficacy was diminished when administered to mice with larger, established tumors.[2] In the same study, this compound showed a considerable delay in the onset of osteolytic bone damage in a model of bone metastasis using MDA-MB-231 cells.[2]

Batimastat In Vivo Efficacy:

In a breast cancer xenograft model using the similar MDA-MB-435 cell line, daily intraperitoneal injections of Batimastat (30 mg/kg) significantly inhibited the regrowth of resected tumors.[3] Furthermore, Batimastat treatment reduced the incidence, number, and total volume of lung metastases.[3] In an orthotopic rat model of prostate cancer, Batimastat treatment resulted in significantly lower tumor weights compared to control groups.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both this compound and Batimastat is the direct inhibition of MMP activity. This inhibition of ECM degradation interferes with crucial processes for tumor progression, including invasion and angiogenesis.

General Mechanism of MMP Inhibition MMP_Inhibitor This compound / Batimastat MMP Matrix Metalloproteinase (MMP) MMP_Inhibitor->MMP Inhibits ECM_Degradation Extracellular Matrix (ECM) Degradation MMP->ECM_Degradation Promotes Tumor_Progression Tumor Invasion, Angiogenesis, Metastasis ECM_Degradation->Tumor_Progression Leads to

Mechanism of MMP Inhibition

Beyond direct MMP inhibition, Batimastat has been shown to influence key intracellular signaling pathways. By inhibiting MMPs, Batimastat can indirectly affect the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.

Downstream Signaling Effects of Batimastat Batimastat Batimastat MMPs MMPs Batimastat->MMPs Inhibits Growth_Factors Growth Factor Release/Activation MMPs->Growth_Factors Modulates Receptors Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptors Activates PI3K_AKT PI3K/AKT Pathway Receptors->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway Receptors->MAPK_ERK Activates Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes

Batimastat's Impact on Signaling

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in this guide.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

  • Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions (e.g., with APMA for pro-MMPs).

  • Inhibitor Preparation: this compound or Batimastat is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in assay buffer.

  • Assay Reaction: The activated MMP enzyme is incubated with the different concentrations of the inhibitor (or vehicle control) in a 96-well plate.

  • Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated and compared to the control to determine the IC50 value.

In Vivo Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Implantation 2. Orthotopic/Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment 4. Treatment Initiation (this compound/Batimastat or Vehicle) Tumor_Growth->Treatment Monitoring 5. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Weight, Metastasis) Monitoring->Endpoint

Typical In Vivo Xenograft Workflow

In Vivo Tumor Xenograft Model

  • Cell Preparation: Human cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: A suspension of cancer cells is injected into the mammary fat pad (orthotopic) or subcutaneously.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The animals are then randomized into treatment (this compound or Batimastat, typically administered orally or via intraperitoneal injection) and control (vehicle) groups.

  • Monitoring: Tumor size is measured regularly with calipers, and the general health of the animals is monitored.

  • Endpoint Analysis: At the end of the study, the animals are euthanized, and the primary tumors are excised and weighed. Metastatic lesions in other organs, such as the lungs, are also quantified.

Conclusion

Both this compound and Batimastat have demonstrated significant anti-tumor and anti-metastatic effects in preclinical cancer models. Batimastat exhibits a broader spectrum of MMP inhibition based on IC50 values, while this compound was designed for greater selectivity, which is reflected in its potent inhibition of specific MMPs at the Ki level. The available in vivo data, although not from direct comparative studies, suggests that both compounds are effective in reducing tumor growth and metastasis in relevant cancer models. The choice between these inhibitors for future research may depend on the specific MMPs implicated in the cancer type under investigation and the desired balance between broad-spectrum efficacy and potential off-target effects. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for the design and interpretation of future studies in the field of MMP inhibition.

References

Lack of Synergistic Efficacy Observed in Clinical Trials of Prinomastat and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to preclinical promise, extensive clinical data from Phase III trials have demonstrated that the matrix metalloproteinase (MMP) inhibitor Prinomastat does not produce a synergistic or additive therapeutic effect when combined with cisplatin-based chemotherapy in patients with advanced non-small-cell lung cancer (NSCLC). Multiple large-scale, randomized controlled trials have consistently shown no significant improvement in overall survival, progression-free survival, or overall response rates with the addition of this compound to standard chemotherapy regimens.

While the initial hypothesis was that inhibiting MMPs—enzymes crucial for tumor growth, invasion, and angiogenesis—would enhance the efficacy of cytotoxic agents like cisplatin (B142131), this has not been borne out in clinical practice. This guide provides a comprehensive comparison of the outcomes from these pivotal studies, presenting the experimental data, methodologies, and a summary of the preclinical findings that prompted these investigations.

Clinical Trial Data: this compound plus Chemotherapy vs. Chemotherapy Alone

The following tables summarize the key efficacy endpoints from a major Phase III clinical trial investigating the addition of this compound to a gemcitabine (B846) and cisplatin regimen in chemotherapy-naive patients with advanced NSCLC.

Overall Survival and Progression-Free Survival
OutcomeThis compound + Gemcitabine/Cisplatin (n=181)Placebo + Gemcitabine/Cisplatin (n=181)P-value
Median Overall Survival11.5 months10.8 months0.82[1][2]
1-Year Survival Rate43%38%0.45[1][2]
Median Progression-Free Survival6.1 months5.5 months0.11[1][2]
Overall Response Rates
ResponseThis compound + Gemcitabine/Cisplatin (n=181)Placebo + Gemcitabine/Cisplatin (n=181)P-value
Overall Response Rate27%26%0.81[1][2]

Experimental Protocols of Clinical Trials

The data presented above are derived from a Phase III, multicenter, randomized, double-blind, placebo-controlled trial. The methodology was as follows:

  • Patient Population: Chemotherapy-naive patients with advanced non-small-cell lung cancer (Stage IIIB with T4 primary tumor, Stage IV, or recurrent disease).[1][2]

  • Treatment Arms:

    • Experimental Arm: this compound (15 mg) administered orally twice daily, in combination with gemcitabine (1,250 mg/m²) on days 1 and 8, and cisplatin (75 mg/m²) on day 1, every 21 days for up to six cycles.[1][2]

    • Control Arm: Placebo administered orally twice daily, in combination with the same gemcitabine and cisplatin regimen.[1][2]

  • Endpoints:

    • Primary Endpoint: Overall survival.

    • Secondary Endpoints: Progression-free survival and overall response rate.

Preclinical Studies with Platinum-Based Agents

It is important to note that the clinical trials were initiated based on promising preclinical data. For instance, a study using an orthotopic lung cancer model in mice investigated the combination of this compound with carboplatin (B1684641), another platinum-based chemotherapeutic agent. This study found that the combination of this compound and a low dose of carboplatin significantly enhanced survival compared to control animals or those treated with carboplatin alone.[3] However, this effect was not observed at higher doses of carboplatin, where toxicity became a limiting factor.[3]

Signaling Pathways and Mechanisms of Action

The proposed mechanism for the potential synergy between this compound and cisplatin was based on their distinct but complementary anti-cancer activities.

  • Cisplatin: Exerts its cytotoxic effects primarily by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[4][5]

  • This compound: As a matrix metalloproteinase inhibitor, it was hypothesized to inhibit tumor growth, invasion, and angiogenesis by preventing the degradation of the extracellular matrix.[1][2][6]

The lack of clinical synergy suggests that the inhibition of MMPs by this compound does not sufficiently enhance the DNA-damaging effects of cisplatin in the complex human tumor microenvironment.

Below is a diagram illustrating the workflow of the Phase III clinical trials that evaluated the combination of this compound and cisplatin-based chemotherapy.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis p1 Chemotherapy-Naive Patients with Advanced NSCLC rand Randomization p1->rand arm1 This compound + Gemcitabine/Cisplatin rand->arm1 Experimental Arm arm2 Placebo + Gemcitabine/Cisplatin rand->arm2 Control Arm followup Treatment up to 6 Cycles arm1->followup arm2->followup analysis Efficacy Analysis: - Overall Survival - Progression-Free Survival - Response Rate followup->analysis

Figure 1. Workflow of the Phase III clinical trials.

Conclusion

References

Prinomastat's Anti-Angiogenic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Prinomastat with Alternative Matrix Metalloproteinase Inhibitors, Supported by Experimental Data.

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. A key family of enzymes involved in the degradation of the extracellular matrix to facilitate this process is the matrix metalloproteinases (MMPs). This compound (AG3340), a synthetic hydroxamic acid derivative, is a potent inhibitor of several MMPs and has been investigated for its anti-angiogenic and anti-tumor activities. This guide provides a comparative analysis of this compound's anti-angiogenic effects against other well-known MMP inhibitors, Marimastat and Batimastat (B1663600), supported by in vitro and in vivo experimental data.

Comparative Inhibitory Activity

This compound was designed for greater selectivity towards MMPs highly associated with invasive tumors, such as MMP-2, MMP-9, MMP-13, and MMP-14, while showing reduced activity against MMP-1. This targeted approach aimed to minimize the musculoskeletal side effects observed with broader-spectrum inhibitors. The following tables summarize the in vitro inhibitory activity of this compound, Marimastat, and Batimastat against a range of MMPs, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Inhibitor MMP-1 MMP-2 MMP-3 MMP-7 MMP-9 MMP-13 MMP-14
This compound 79 nM-6.3 nM-5.0 nM--
Marimastat 5 nM6 nM-13 nM3 nM-9 nM
Batimastat 3 nM4 nM20 nM6 nM4 nM--
Caption: Comparative IC50 values of this compound, Marimastat, and Batimastat against various Matrix Metalloproteinases.
Inhibitor MMP-2 MMP-3 MMP-9 MMP-13
This compound 0.05 nM0.3 nM0.26 nM0.03 nM
Caption: Ki values of this compound against key Matrix Metalloproteinases.

In Vivo Anti-Angiogenic and Anti-Tumor Efficacy

Direct comparative in vivo studies of these three inhibitors are limited. However, individual studies in various animal models provide insights into their anti-angiogenic and anti-tumor potential.

Inhibitor Animal Model Tumor Cell Line Dosage & Administration Key Findings Citation
This compound Mouse Mammary Tumor Model--Significantly improved PDT-mediated tumor response.[1]
Batimastat MiceB16F1 Melanoma50 mg/kg i.p. daily54% reduction in tumor volume; inhibited angiogenesis.[2][3]
Batimastat Nude MiceHuman Colon Carcinoma30 mg/kg i.p. daily for 60 days, then 3x/weekReduced median primary tumor weight from 293 mg to 144 mg; reduced local invasion and metastasis.[3]
Marimastat SCID Mice--Stimulated angiogenesis in a Matrigel plug assay.[4]
Caption: Summary of in vivo studies on the anti-tumor and anti-angiogenic effects of this compound, Batimastat, and Marimastat.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these MMP inhibitors are provided below.

In Vivo Matrigel Plug Assay

This assay is a widely used in vivo model to assess angiogenesis.

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenic factor (e.g., bFGF or VEGF)

  • Test inhibitor (this compound or alternative)

  • Anesthetic

  • Syringes and needles

  • Drabkin's reagent for hemoglobin quantification or materials for immunohistochemical analysis.

Procedure:

  • Thaw Matrigel on ice.

  • Mix the angiogenic factor and the test inhibitor (or vehicle control) with the liquid Matrigel on ice.

  • Anesthetize the mice.

  • Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content in the plugs using Drabkin's reagent or by immunohistochemical staining of endothelial cell markers (e.g., CD31) to determine microvessel density.

Aortic Ring Assay

This ex vivo assay assesses the formation of new blood vessels from aortic explants.

Materials:

  • Thoracic aorta from rats or mice

  • Collagen or fibrin (B1330869) gel

  • Serum-free culture medium

  • Test inhibitor (this compound or alternative)

  • Microscope for imaging.

Procedure:

  • Dissect the thoracic aorta and cut it into 1-2 mm thick rings.

  • Embed the aortic rings in a collagen or fibrin gel in a culture plate.

  • Add serum-free culture medium containing the test inhibitor or vehicle control.

  • Incubate the plate and monitor the outgrowth of microvessels from the aortic rings over several days using a microscope.

  • Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a chick embryo.

Materials:

  • Fertilized chicken eggs

  • Test inhibitor (this compound or alternative) loaded on a carrier (e.g., filter paper or sponge)

  • Stereomicroscope.

Procedure:

  • Incubate fertilized chicken eggs for 3-4 days.

  • Create a small window in the eggshell to expose the CAM.

  • Place the carrier with the test inhibitor or vehicle control on the CAM.

  • Reseal the window and continue incubation for another 2-3 days.

  • Observe and quantify the effect on blood vessel formation around the carrier using a stereomicroscope. Inhibition is indicated by an avascular zone.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in angiogenesis and a typical experimental workflow for evaluating anti-angiogenic compounds.

Angiogenesis_Signaling_Pathway GF Growth Factors (e.g., VEGF, FGF) Receptor Receptor Tyrosine Kinases (RTKs) GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Proliferation Endothelial Cell Proliferation PI3K->Proliferation Migration Endothelial Cell Migration PI3K->Migration RAS->Proliferation RAS->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation Angiogenesis Angiogenesis TubeFormation->Angiogenesis ECM Extracellular Matrix (ECM) ECM->Migration Degradation MMPs MMPs (e.g., MMP-2, MMP-9) MMPs->ECM This compound This compound & Alternatives This compound->MMPs Inhibition

Caption: Angiogenesis signaling pathway and the inhibitory role of MMP inhibitors.

Anti_Angiogenic_Drug_Evaluation_Workflow Start Hypothesis: Compound has anti-angiogenic activity InVitro In Vitro Assays (e.g., Endothelial Cell Proliferation, Migration, Tube Formation) Start->InVitro ExVivo Ex Vivo Assays (e.g., Aortic Ring Assay) InVitro->ExVivo InVivo In Vivo Models (e.g., Matrigel Plug Assay, CAM Assay, Tumor Xenograft Models) ExVivo->InVivo DataAnalysis Data Analysis and Quantification (e.g., Microvessel Density, Tumor Volume) InVivo->DataAnalysis Conclusion Conclusion on Anti-Angiogenic Efficacy DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating anti-angiogenic compounds.

References

A Comparative Analysis: Prinomastat Versus Selective MMP Inhibitors in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy, selectivity, and safety profiles of the broad-spectrum MMP inhibitor, Prinomastat, in comparison to the newer generation of selective MMP inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.

The landscape of cancer therapy has seen a significant focus on targeting the tumor microenvironment, with matrix metalloproteinases (MMPs) emerging as key players in tumor growth, invasion, and angiogenesis. This has led to the development of MMP inhibitors (MMPIs) as potential therapeutic agents. This guide provides a comprehensive comparison of this compound, a broad-spectrum MMPI, with the more recent class of selective MMP inhibitors.

Shifting Paradigms in MMP Inhibition: From Broad-Spectrum to Selective Targeting

The initial approach to MMP inhibition involved the development of broad-spectrum inhibitors that targeted multiple MMPs. The rationale was that since numerous MMPs are upregulated in tumors, a wide-ranging inhibition would be most effective. This compound (AG-3340) is a prominent example of this class. It is a synthetic hydroxamic acid derivative that potently inhibits several MMPs, including MMP-2, -3, -9, -13, and -14, which are crucial for extracellular matrix degradation, tumor invasion, and angiogenesis.[1][2][3] this compound was specifically designed to have reduced activity against MMP-1, with the hypothesis that this would minimize the musculoskeletal side effects observed with other broad-spectrum inhibitors.[1]

However, the clinical outcomes of broad-spectrum MMPIs, including this compound, were largely disappointing. Phase III clinical trials in patients with non-small cell lung cancer, for instance, showed no survival benefit when this compound was added to standard chemotherapy.[3][4] Furthermore, dose-limiting toxicities, particularly arthralgias (joint pain), were a significant issue.[1] These setbacks prompted a strategic shift towards the development of highly selective MMP inhibitors. The rationale behind this new approach is that targeting specific MMPs that are critical for a particular cancer's progression, while sparing others, could lead to improved efficacy and a better safety profile.[5][6]

Comparative Efficacy and Selectivity: A Data-Driven Overview

The inhibitory activity of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates greater potency. The following tables summarize the available data comparing the inhibitory profiles of this compound and representative selective MMP inhibitors.

MMP Subtype This compound (IC50/Ki in nM) Selective MMP Inhibitor (Name) Selective MMP Inhibitor (IC50/Ki in nM)
MMP-179 (IC50) / 8.3 (Ki)[1][7]Batimastat (Broad-Spectrum)-
MMP-20.05 (Ki)[1]GS-5745 (Andecaliximab)Highly selective for MMP-9[8]
MMP-36.3 (IC50) / 0.3 (Ki)[7]--
MMP-95.0 (IC50) / 0.26 (Ki)[1][7]GS-5745 (Andecaliximab)Potent and highly selective[8]
MMP-130.03 (Ki)[7]--
MMP-14Selective inhibitor[2][3]DX-2400High-affinity, highly selective[6]

Table 1: Inhibitory Activity of this compound vs. Selective MMP Inhibitors. This table highlights the broad-spectrum nature of this compound, with potent inhibition of multiple MMPs. In contrast, selective inhibitors like GS-5745 and DX-2400 are designed to target specific MMPs with high affinity.

Preclinical and Clinical Findings: A Head-to-Head Comparison

Preclinical studies with this compound demonstrated promising anti-tumor activity in various cancer models, showing inhibition of tumor growth, metastasis, and angiogenesis.[1][9] However, these encouraging preclinical results did not translate into clinical success. In a Phase I study, while plasma concentrations of this compound sufficient to inhibit MMP-2 and MMP-9 were achieved, the primary toxicities were joint and muscle-related pain.[1][10] A subsequent Phase III trial in non-small-cell lung cancer confirmed the lack of survival benefit and the presence of arthralgia as a significant side effect.[4][11]

In contrast, preclinical studies with selective MMP inhibitors have shown more promising results with potentially better safety profiles. For example, the selective MMP-9 inhibitor GS-5745 (andecaliximab) was shown to reduce disease severity in a mouse model of ulcerative colitis and decrease tumor growth and metastasis in a colorectal cancer model without inducing the musculoskeletal syndrome characteristic of pan-MMP inhibitors.[8][12] Clinical trials with GS-5745 have also indicated that it is well-tolerated.[13]

Signaling Pathways and Mechanisms of Action

MMPs exert their effects on tumor progression through various mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates cell migration and invasion, and the release and activation of growth factors and cytokines. Both this compound and selective MMP inhibitors act by binding to the zinc ion at the active site of the MMPs, thereby blocking their enzymatic activity.[14]

MMP_Inhibition_Pathway cluster_0 MMP Activation and Function cluster_1 Inhibitor Action Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Growth Factor Release Growth Factor Release Active MMPs->Growth Factor Release Tumor Growth & Invasion Tumor Growth & Invasion ECM Degradation->Tumor Growth & Invasion Growth Factor Release->Tumor Growth & Invasion This compound This compound This compound->Active MMPs Broad-spectrum inhibition Selective MMPi Selective MMPi Selective MMPi->Active MMPs Selective inhibition

Figure 1: Mechanism of MMP Inhibition. This diagram illustrates the activation of MMPs and their role in promoting tumor progression. Both this compound and selective MMP inhibitors block the activity of active MMPs.

Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate)

  • Objective: To determine the in vitro potency of an inhibitor against a specific MMP.

  • Principle: The assay measures the cleavage of a fluorogenic MMP substrate. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is released, resulting in an increase in fluorescence.

  • Procedure:

    • Recombinant human MMP enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or a selective inhibitor) in assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • Fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of an MMP inhibitor in a living organism.

  • Procedure:

    • Human cancer cells (e.g., non-small cell lung cancer A549 cells) are subcutaneously injected into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, selective MMP inhibitor).

    • The inhibitors are administered orally or via another appropriate route at a predetermined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis MMP_Inhibition_Assay MMP Inhibition Assay (IC50/Ki determination) Tumor_Xenograft Tumor Xenograft Model (Efficacy & Toxicity) MMP_Inhibition_Assay->Tumor_Xenograft Candidate Selection Data_Analysis Tumor Growth Inhibition & Survival Analysis Tumor_Xenograft->Data_Analysis

Figure 2: Experimental Workflow. This diagram outlines the typical workflow for evaluating MMP inhibitors, from in vitro characterization to in vivo efficacy studies.

Conclusion: The Future of MMP Inhibition is Selective

The journey from broad-spectrum MMP inhibitors like this compound to the development of highly selective agents reflects a significant evolution in our understanding of MMP biology and cancer therapeutics. While this compound represented a rational design approach at the time, its clinical failures underscored the challenges of non-selective targeting and the importance of a favorable therapeutic window. The current focus on selective MMP inhibitors, with their potential for improved efficacy and reduced side effects, holds greater promise for the future of this class of anti-cancer drugs. Continued research into identifying the specific MMPs that drive different cancers and developing exquisitely selective inhibitors will be crucial for realizing the full therapeutic potential of MMP inhibition.

References

Comparative Analysis of Prinomastat and Doxycycline as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a key target for therapeutic intervention. This guide provides an objective, data-driven comparison of two notable MMP inhibitors: Prinomastat, a synthetic hydroxamate inhibitor, and Doxycycline (B596269), a tetracycline (B611298) antibiotic with secondary MMP-inhibiting properties.

Mechanism of Action and Inhibitory Profile

This compound (AG3340) is a potent, synthetic hydroxamic acid derivative designed as a selective inhibitor of specific MMPs.[1] Its primary mechanism involves the hydroxamate group chelating the essential zinc ion within the catalytic site of the MMP, thereby blocking its enzymatic activity.[2] this compound exhibits high affinity for MMPs closely associated with tumor invasion and angiogenesis, including MMP-2, -3, -9, -13, and -14.[1][3] This selectivity was intended to spare other MMPs like MMP-1, potentially reducing the musculoskeletal side effects observed with earlier broad-spectrum inhibitors.[2][4]

Doxycycline , a widely used tetracycline antibiotic, inhibits MMPs independently of its antimicrobial function, particularly at sub-antimicrobial doses.[5][6] Its inhibitory mechanism is also linked to the chelation of zinc and calcium ions required for MMP stability and activity.[5][7] Doxycycline's inhibitory effects are generally broader but less potent than synthetic inhibitors like this compound. It has been shown to inhibit MMP-2, -8, -9, and -13.[8][9][10] Beyond direct inhibition, doxycycline can also downregulate the expression of certain MMPs.[5][11]

G P_Node This compound (Hydroxamate) MMP_Active_Site MMP Active Site (with Zn²⁺ ion) P_Node->MMP_Active_Site High-affinity chelation D_Node Doxycycline (Tetracycline) D_Node->MMP_Active_Site Weaker chelation Inactive_MMP Inactive MMP MMP_Active_Site->Inactive_MMP

Comparative Inhibition Data

The potency of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate greater potency. The following tables summarize available data for this compound and Doxycycline against various MMPs. It is critical to note that these values are compiled from different studies, and direct comparison should be made with caution as experimental conditions can vary.

Table 1: Inhibitory Potency of this compound

MMP TargetIC50 (nM)Ki (nM)
MMP-179[12]-
MMP-2-0.05[4][12]
MMP-36.3[12]0.3[12]
MMP-95.0[12]0.26[4][12]
MMP-13-0.03[12]

Table 2: Inhibitory Potency of Doxycycline

MMP TargetIC50 (µM)Ki (µM)Notes
MMP-1280[9]-From human gingival fibroblasts
MMP-816 - 18[9]36[10]From polymorphonuclear leukocytes (PMNs)
MMP-930 - 50[9]-From inflamed gingival tissue
MMP-9608[7]-Zymography-based assay
MMP-13>90[10]-Activity against peptolide substrate

Note: 1 µM = 1000 nM. This compound's potency is in the nanomolar (nM) range, whereas Doxycycline's is in the micromolar (µM) range, indicating that this compound is several orders of magnitude more potent.

Experimental Protocols

The determination of inhibitor potency (IC50/Ki) is commonly performed using in vitro enzymatic assays. A generalized protocol for a fluorometric assay is provided below.

Protocol: In Vitro MMP Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing CaCl₂, ZnCl₂, and Brij-35 at a physiological pH.

    • Enzyme Activation: Recombinant pro-MMP is activated according to the manufacturer's instructions, often involving incubation with APMA (4-aminophenylmercuric acetate).

    • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor (this compound or Doxycycline) in the assay buffer. A vehicle control (e.g., DMSO) must be included.

    • Substrate: A fluorogenic peptide substrate specific to the MMP being tested is diluted in the assay buffer.

  • Assay Procedure:

    • Add a fixed amount of the activated MMP enzyme to the wells of a 96-well microplate.

    • Add the various concentrations of the inhibitor dilutions to the wells. Include wells for a positive control (enzyme only) and a negative control (buffer only).

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 325 nm Ex / 393 nm Em).[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep plate Add Enzyme and Inhibitor to 96-well plate prep->plate incubate Pre-incubate to allow Inhibitor-Enzyme binding plate->incubate add_sub Add Fluorogenic Substrate incubate->add_sub measure Kinetic Measurement of Fluorescence (Plate Reader) add_sub->measure analyze Calculate Reaction Rates & Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

Summary and Conclusion

This comparative guide highlights the significant differences between this compound and Doxycycline as MMP inhibitors.

  • This compound is a highly potent and selective synthetic inhibitor, with activity in the low nanomolar range against MMPs critical for cancer progression.[12] Its development, however, was met with challenges in clinical trials where it failed to demonstrate a significant survival benefit in late-stage cancers.[3][14]

  • Doxycycline acts as a less potent, broad-spectrum MMP inhibitor, with activity in the micromolar range.[7][9] Despite its lower potency, it is the only MMP inhibitor that has received clinical approval (as Periostat®) for therapeutic use in treating periodontitis, demonstrating its utility at pharmacological doses.[6][14]

For researchers, the choice between these inhibitors depends on the experimental context. This compound is a suitable tool for studies requiring potent and selective inhibition of specific MMPs in vitro and in preclinical models.[15] Doxycycline is relevant for studies exploring the effects of a clinically available, broad-spectrum MMP inhibitor and for investigating pathologies where both antimicrobial and anti-inflammatory/anti-MMP effects may be beneficial.

References

Prinomastat in Combination Therapy: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Prinomastat's performance in combination with chemotherapy, supported by experimental data. This compound (AG-3340) is a selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, -13, and -14.[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor growth, invasion, angiogenesis, and metastasis.[3][4] The rationale behind combining this compound with cytotoxic chemotherapy lies in its potential to inhibit these processes, thereby enhancing the anti-tumor effects of conventional cancer treatments.

Quantitative Data Summary

The efficacy of this compound in combination therapy has been evaluated in both preclinical and clinical settings. Below is a summary of key quantitative data from notable studies.

Preclinical Efficacy: this compound and Carboplatin (B1684641) in an Orthotopic Lung Cancer Model

A study utilizing a well-established NCI-H460 orthotopic lung cancer model in animals demonstrated that the combination of this compound with a low dose of carboplatin significantly enhanced survival compared to control animals or those treated with carboplatin alone.[5] As a single agent, this compound was found to significantly reduce the incidence of kidney metastasis.[5]

Treatment GroupMedian Survival (Days)p-value vs. Controlp-value vs. Carboplatin AloneReference
ControlNot Reported--[5]
This compound AloneNo significant enhancement>0.05-[5]
Carboplatin (Low Dose)Not Reported--[5]
This compound + Carboplatin (Low Dose)Significantly enhanced<0.05<0.05[5]
Clinical Efficacy: Phase III Trial of this compound with Gemcitabine (B846) and Cisplatin (B142131) in Non-Small-Cell Lung Cancer (NSCLC)

A phase III clinical trial was conducted to assess the effect of this compound on the survival of patients with advanced non-small-cell lung cancer (NSCLC) when administered with gemcitabine-cisplatin chemotherapy.[3] The study, however, was closed early due to a lack of efficacy observed in an interim analysis and another phase III trial.[3] The results showed no significant improvement in overall survival, progression-free survival, or overall response rates for patients receiving this compound compared to the placebo group.[3][6]

Outcome MeasureThis compound + Gemcitabine/Cisplatin (n=181)Placebo + Gemcitabine/Cisplatin (n=181)p-valueReference
Median Overall Survival11.5 months10.8 months0.82[3]
1-Year Survival Rate43%38%0.45[3]
Median Progression-Free Survival6.1 months5.5 months0.11[3]
Overall Response Rate27%26%0.81[3]
Toxicity Profile

In the phase III NSCLC trial, the primary toxicities associated with this compound were arthralgia, stiffness, and joint swelling.[3] Treatment interruption was required in 38% of patients receiving this compound compared to 12% of patients in the placebo group.[3]

Experimental Protocols

Preclinical Orthotopic Lung Cancer Model
  • Animal Model: A well-established NCI-H460 orthotopic lung cancer model was used, which is known for its predictable patterns of regional and systemic metastasis.[5]

  • Tumor Implantation: NCI-H460 human NSCLC cells were implanted into the lungs of the animals.

  • Treatment Initiation: Treatment with this compound and carboplatin (at two different dose levels) commenced when the primary lung tumor reached a size of approximately 200-300 mg, at which point there was no gross or microscopic evidence of metastases.[5]

  • Drug Administration: Specific dosages and administration schedules for this compound and carboplatin were implemented, though the exact details are not specified in the abstract.[5]

  • Efficacy Evaluation: The primary endpoints were survival and the incidence of metastasis to various organs. Microvessel counts in tumors were also assessed.[5]

Phase III Clinical Trial in NSCLC
  • Patient Population: The study enrolled chemotherapy-naive patients with advanced NSCLC (Stage IIIB with T4 primary tumor, Stage IV, or recurrent disease).[3]

  • Randomization: A total of 362 patients were randomized to receive either this compound or a placebo.[3]

  • Treatment Regimen:

    • This compound Group: this compound 15 mg was administered orally twice daily, continuously.[3] This was given in combination with gemcitabine (1,250 mg/m²) on days 1 and 8, and cisplatin (75 mg/m²) on day 1 of a 21-day cycle, for up to six cycles.[3]

    • Placebo Group: A placebo was given orally twice daily, continuously, in combination with the same gemcitabine and cisplatin regimen.[3]

  • Efficacy Evaluation: The primary endpoint was overall survival. Secondary endpoints included time to progression and overall response rate.[3]

Visualizations

This compound's Proposed Mechanism of Action in Combination Therapy

Prinomastat_Mechanism This compound This compound MMPs MMP-2, MMP-9, etc. This compound->MMPs Inhibits Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits TumorInvasion Tumor Invasion & Metastasis This compound->TumorInvasion Inhibits ECM Extracellular Matrix (ECM) MMPs->ECM Degrades MMPs->TumorInvasion Facilitates GrowthFactors Sequestered Growth Factors (e.g., VEGF) ECM->GrowthFactors Releases GrowthFactors->Angiogenesis Promotes Chemotherapy Chemotherapy (Gemcitabine/Cisplatin or Carboplatin) TumorCell Tumor Cell Chemotherapy->TumorCell Induces DNA damage Apoptosis Apoptosis TumorCell->Apoptosis Undergoes

Caption: Proposed mechanism of this compound in combination with chemotherapy.

Experimental Workflow for the Preclinical Orthotopic Lung Cancer Model

Preclinical_Workflow Start Start: NCI-H460 Cell Culture Implantation Orthotopic Implantation into Animal Lungs Start->Implantation TumorGrowth Tumor Growth Monitoring (to 200-300 mg) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Control Control Group Randomization->Control This compound This compound Alone Randomization->this compound Carboplatin Carboplatin Alone Randomization->Carboplatin Combination This compound + Carboplatin Randomization->Combination Treatment Treatment Administration Control->Treatment This compound->Treatment Carboplatin->Treatment Combination->Treatment Endpoint Endpoint Analysis: - Survival - Metastasis - Microvessel Density Treatment->Endpoint

Caption: Workflow of the preclinical study on this compound and carboplatin.

Signaling Pathway of MMP-2/9 in Angiogenesis and Metastasis

MMP_Signaling_Pathway TumorCell Tumor Cell ProMMP Pro-MMP-2 / Pro-MMP-9 TumorCell->ProMMP Secretes ActiveMMP Active MMP-2 / MMP-9 ProMMP->ActiveMMP Activated by other proteases ECM ECM Degradation (e.g., Collagen IV) ActiveMMP->ECM BasementMembrane Basement Membrane Degradation ActiveMMP->BasementMembrane VEGF VEGF Release ECM->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Invasion Tumor Cell Invasion BasementMembrane->Invasion Metastasis Metastasis Invasion->Metastasis This compound This compound This compound->ActiveMMP Inhibits

Caption: Role of MMP-2/9 in angiogenesis and metastasis and inhibition by this compound.

References

Validating Prinomastat's Inhibition of MMP-9 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Prinomastat's performance in inhibiting Matrix Metalloproteinase-9 (MMP-9) in vivo, contrasted with other relevant MMP inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in oncology and drug development.

Comparative Analysis of MMP-9 Inhibitors

This compound (AG3340) is a potent, orally administered, and selective inhibitor of several matrix metalloproteinases, with particularly high affinity for MMP-2 and MMP-9.[1][2] Its development was guided by the hypothesis that selectively targeting MMPs directly involved in tumor invasion and angiogenesis, while sparing others like MMP-1, could reduce the musculoskeletal side effects observed with broad-spectrum MMP inhibitors.[3] For comparison, this guide includes Marimastat, a broad-spectrum MMP inhibitor, and Tanomastat (BAY 12-9566), another selective inhibitor with a preference for gelatinases.

Inhibitory Profile and Potency

The in vitro inhibitory activity of this compound against MMP-9, compared to other MMPs and alternative inhibitors, is summarized below. This data provides a quantitative measure of the potency and selectivity of these compounds.

Matrix Metalloproteinase (MMP)This compound Kᵢ (nM)Marimastat IC₅₀ (nM)Tanomastat Kᵢ (nM)
MMP-9 (Gelatinase B) 0.26 9 301
MMP-2 (Gelatinase A)0.05411
MMP-1 (Collagenase-1)8.35-
MMP-3 (Stromelysin-1)0.3325143
MMP-13 (Collagenase-3)0.03-1470
MMP-14 (MT1-MMP)0.33--
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are compiled from multiple sources. Lower values indicate greater potency. Assay conditions can influence absolute values.[3]

In Vivo Validation of this compound's Efficacy

Preclinical studies have demonstrated this compound's ability to inhibit tumor growth and metastasis in various animal models.[4] In a mouse mammary tumor model, the administration of this compound in conjunction with photodynamic therapy (PDT) led to a significant improvement in tumor response (P = 0.02).[5] Analysis of tumor extracts from this study confirmed the inhibition of both latent and active forms of MMP-9 through gelatin zymography and enzyme activity assays.[5]

Despite promising preclinical data, Phase III clinical trials of this compound in non-small-cell lung cancer did not demonstrate a significant improvement in overall survival when combined with chemotherapy.[6] This outcome is similar to that of other MMP inhibitors like Marimastat and Tanomastat, which also failed to show survival benefits in late-stage clinical trials for various cancers, often due to a combination of insufficient efficacy and dose-limiting toxicities.[2][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of MMP-9 inhibition are provided below.

Gelatin Zymography for MMP-9 Activity in Tissue Extracts

This protocol is used to detect and quantify the enzymatic activity of MMP-9 in biological samples.

1. Sample Preparation:

  • Excise tumor tissue from control and treated animals and snap-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

2. Electrophoresis:

  • Mix equal amounts of protein from each sample with a non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto a polyacrylamide gel (e.g., 10%) containing gelatin (e.g., 1 mg/mL).

  • Perform electrophoresis under non-reducing conditions at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

3. Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) with gentle agitation to remove SDS.

  • Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) overnight at 37°C.

4. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.

  • Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9 (and MMP-2).

  • Quantify the band intensity using densitometry software.

Immunohistochemistry for MMP-9 Expression in Tumor Tissue

This protocol allows for the visualization of MMP-9 protein expression and its localization within the tumor microenvironment.

1. Tissue Preparation:

  • Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

  • Cut 5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

  • Heat slides in an oven at 60°C for 1 hour.

  • Deparaffinize the sections by immersing them in xylene, followed by rehydration through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Allow the slides to cool to room temperature.

4. Staining:

  • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

  • Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum).

  • Incubate the sections with a primary antibody specific for MMP-9 overnight at 4°C.

  • Wash the slides and incubate with a biotinylated secondary antibody.

  • Apply an avidin-biotin-peroxidase complex and develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).

  • Counterstain with hematoxylin.

5. Visualization:

  • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

  • Examine the slides under a light microscope to assess the intensity and localization of MMP-9 staining.

Signaling Pathways and Visualizations

MMP-9 plays a crucial role in tumor progression by remodeling the extracellular matrix (ECM), which in turn can release and activate signaling molecules that promote angiogenesis and cell migration.

MMP-9's Role in Angiogenesis

MMP-9 contributes to the "angiogenic switch" by degrading components of the ECM, thereby releasing pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[8] These growth factors then bind to their receptors on endothelial cells, initiating signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor.

MMP9_Angiogenesis_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell ECM_Components ECM Components (Collagen, etc.) VEGF_sequestered Sequestered VEGF bFGF_sequestered Sequestered bFGF VEGFR VEGF Receptor VEGF_sequestered->VEGFR Binds FGFR FGF Receptor bFGF_sequestered->FGFR Binds Tumor_Cell Tumor Cell MMP9 MMP-9 Tumor_Cell->MMP9 Secretes MMP9->ECM_Components Degrades MMP9->VEGF_sequestered Releases MMP9->bFGF_sequestered Releases Endothelial_Cell Endothelial Cell Angiogenesis Angiogenesis (Proliferation, Migration) Endothelial_Cell->Angiogenesis VEGFR->Endothelial_Cell Activates FGFR->Endothelial_Cell Activates This compound This compound This compound->MMP9

Caption: MMP-9 mediated release of pro-angiogenic factors from the ECM.

Experimental Workflow for In Vivo Validation

The general workflow for assessing the in vivo efficacy of an MMP-9 inhibitor like this compound in a tumor xenograft model is depicted below.

InVivo_Workflow start Tumor Cell Implantation (e.g., subcutaneous in nude mice) tumor_growth Tumor Growth Monitoring (Calipers) start->tumor_growth treatment Treatment Initiation (this compound vs. Vehicle vs. Comparator) tumor_growth->treatment continued_monitoring Continued Tumor Growth and Body Weight Monitoring treatment->continued_monitoring endpoint Study Endpoint (e.g., tumor volume, time) continued_monitoring->endpoint tissue_harvest Tumor and Organ Harvest endpoint->tissue_harvest analysis Ex Vivo Analysis tissue_harvest->analysis zymography Gelatin Zymography (MMP-9 Activity) analysis->zymography ihc Immunohistochemistry (MMP-9 Expression) analysis->ihc wb Western Blot (Protein Levels) analysis->wb

Caption: General workflow for in vivo validation of an MMP-9 inhibitor.

References

Prinomastat as a Control Compound in MMP Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is fundamental to physiological processes like development and wound healing, but their dysregulation is implicated in pathologies such as cancer metastasis, arthritis, and cardiovascular disease. Consequently, MMP inhibitors are vital tools in studying these processes and as potential therapeutic agents.

This guide provides a comparative analysis of Prinomastat (AG-3340), a well-characterized MMP inhibitor, often used as a control compound in MMP research. We will compare its performance with other common broad-spectrum inhibitors, supported by quantitative data and detailed experimental protocols.

This compound: Mechanism of Action and Inhibitory Profile

This compound is a synthetic, orally active hydroxamic acid derivative.[1] Its mechanism of action involves the hydroxamate moiety chelating the essential zinc ion within the catalytic site of MMPs, thereby reversibly inhibiting their enzymatic activity.[2]

Developed as a more selective agent, this compound potently inhibits MMPs closely associated with tumor invasion and angiogenesis, including MMP-2, -3, -9, -13, and -14.[1][3][4] A key design feature was its reduced activity against MMP-1, a strategy aimed at minimizing the dose-limiting musculoskeletal side effects observed with earlier, less selective inhibitors like Marimastat.[2][5] Despite promising preclinical results, this compound did not demonstrate a survival benefit in Phase III clinical trials for non-small-cell lung cancer.[3] Nevertheless, its well-documented inhibitory profile and ability to cross the blood-brain barrier make it a valuable control compound for in vitro and in vivo research.[1][6]

Comparison with Alternative MMP Inhibitors

This compound is often compared against other broad-spectrum MMP inhibitors, such as Batimastat (BB-94) and Marimastat (BB-2516). Like this compound, these are hydroxamate-based compounds that function as active-site zinc chelators.[7] Marimastat, an oral analogue of the early inhibitor Batimastat, exhibits broad activity against MMP-1, -2, -3, -7, -9, and others.[7][8] However, the clinical application of these first-generation inhibitors was frequently hampered by a lack of specificity, leading to significant side effects.[8][9]

The choice of a control inhibitor depends on the specific MMPs being investigated and the experimental context. This compound offers a balance of broad-spectrum activity against key cancer-related MMPs with reduced MMP-1 inhibition.

Data Presentation: Comparative Inhibitory Activity

The potency of an MMP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), where a lower value indicates greater potency. The following table summarizes the reported inhibitory activities of this compound and its common alternatives against several key MMPs.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)
This compound IC50: 79 nM[6]Ki: 0.05 nM[6]IC50: 6.3 nM[6], Ki: 0.3 nM[6]IC50: 5.0 nM[6], Ki: 0.26 nM[6]Ki: 0.03 nM[6]
Batimastat IC50: 4 nM[10]IC50: 8 nM[10]IC50: 20 nM[10]IC50: 4 nM[10]N/A
Marimastat IC50: 5 nM[10]IC50: 9 nM[10]IC50: 13 nM[10]IC50: 3 nM[10]N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results when using MMP inhibitors. Below are standard protocols for key assays.

Protocol 1: Fluorogenic MMP Activity Assay (FRET-based)

This in vitro assay measures the enzymatic activity of a purified MMP and is used to determine the IC50 value of an inhibitor like this compound. The principle relies on a quenched fluorogenic substrate; upon cleavage by an active MMP, fluorescence is emitted.[11]

Materials:

  • Purified, recombinant human pro-MMP enzyme (e.g., pro-MMP-9).

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.[10]

  • Activation Agent: 1 mM 4-aminophenylmercuric acetate (B1210297) (APMA).[12]

  • This compound and other test inhibitors, dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Methodology:

  • Enzyme Activation: Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation.[12] To activate, incubate the pro-MMP enzyme with 1 mM APMA in assay buffer for 1-2 hours at 37°C.[12][13]

  • Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of activated MMP enzyme to each well.[14]

    • Add 20 µL of each this compound dilution to the respective wells. Include a vehicle control (DMSO in assay buffer) for 100% enzyme activity and a no-enzyme control for background fluorescence.[14]

    • Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add 10-20 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.[12][14]

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths for the substrate (e.g., Ex/Em = 328/393 nm).[12][15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the slope of the linear portion of the fluorescence vs. time curve.[10]

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

Protocol 2: Cell Invasion Assay (Boyden Chamber/Transwell)

This cell-based assay assesses the ability of an MMP inhibitor to block cancer cell invasion through an ECM barrier, mimicking a key step in metastasis.[16]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

  • ECM component for coating (e.g., Matrigel® Basement Membrane Matrix).[17]

  • Invasive cancer cell line (e.g., HT-1080 fibrosarcoma).

  • Cell culture medium (serum-free for assay, serum-containing as chemoattractant).

  • This compound or other inhibitors.

  • Reagents for fixing (e.g., methanol) and staining (e.g., crystal violet).

Methodology:

  • Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium to a final concentration of 200-300 µg/mL.[16] Add a thin layer to the top chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify into a gel.[18]

  • Cell Preparation: Culture cells to ~80% confluency. Prior to the assay, starve the cells in serum-free medium for 18-24 hours.[14] Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the 24-well plate.[14]

    • Resuspend the starved cells in serum-free medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Seed the cell suspension (e.g., 2.5 x 10⁴ to 5 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.[14][16]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[14]

  • Quantification:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.[14]

    • Fix the invading cells on the bottom surface of the membrane with methanol.

    • Stain the fixed cells with a solution such as 0.5% crystal violet.

    • Wash the inserts to remove excess stain and allow them to dry.

    • Count the number of stained, invaded cells in several microscopic fields per insert. Alternatively, the dye can be eluted and the absorbance measured to quantify invasion.[14]

  • Data Analysis: Compare the number of invaded cells in this compound-treated wells to the vehicle control to determine the extent of invasion inhibition.

Mandatory Visualizations

MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis p1 Activate pro-MMP with APMA p2 Prepare Serial Dilutions of this compound p3 Prepare Fluorogenic Substrate a1 Add Activated MMP & this compound p3->a1 a2 Pre-incubate (30-60 min at 37°C) a1->a2 a3 Initiate with Substrate a2->a3 a4 Measure Fluorescence Kinetics a3->a4 d1 Calculate Reaction Velocity (V₀) a4->d1 d2 Determine % Inhibition d1->d2 d3 Calculate IC50 Value d2->d3

Caption: Workflow for determining inhibitor potency using a FRET-based MMP activity assay.

// Nodes CancerCell [label="Invasive Cancer Cell", fillcolor="#FBBC05"]; MMP [label="Secreted MMPs\n(e.g., MMP-2, MMP-9)", fillcolor="#FBBC05"]; ECM [label="Extracellular Matrix (ECM)\n(Basement Membrane)", shape=cylinder, fillcolor="#F1F3F4"]; Degradation [label="ECM Degradation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Invasion [label="Cell Invasion &\nMetastasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CancerCell -> MMP [label=" secretes "]; MMP -> Degradation [label=" catalyzes ", arrowhead=vee, color="#4285F4"]; ECM -> Degradation [arrowhead=none, style=dashed, color="#4285F4"]; Degradation -> Invasion [label=" enables ", arrowhead=vee, color="#4285F4"];

// Inhibition Edge this compound -> MMP [label=" inhibits ", arrowhead=tee, color="#EA4335", style=bold]; } dot

Caption: Simplified pathway of MMP-mediated cancer cell invasion and its inhibition by this compound.

References

Prinomastat in the Crosshairs: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prinomastat (AG3340), a selective inhibitor of matrix metalloproteinases (MMPs), once held promise as a novel anti-cancer agent. By targeting MMPs, enzymes crucial for tumor invasion, metastasis, and angiogenesis, this compound was investigated in a series of clinical trials across various cancer types. This guide provides a comprehensive cross-study comparison of available clinical trial data for this compound, offering an objective look at its performance against placebos and the standard of care at the time.

Quantitative Data Summary

The clinical development of this compound included Phase III trials in advanced non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer, as well as a Phase II trial in newly diagnosed glioblastoma multiforme (GBM). Here, we summarize the key quantitative outcomes from these studies.

Table 1: Phase III Trial of this compound in Advanced Non-Small Cell Lung Cancer (NSCLC)
EndpointThis compound + Chemotherapy (n=181)Placebo + Chemotherapy (n=181)P-value
Median Overall Survival 11.5 months10.8 months0.82[1][2][3]
1-Year Survival Rate 43%38%0.45[1][2][3]
Median Progression-Free Survival 6.1 months5.5 months0.11[1][2][3]
Overall Response Rate 27%26%0.81[2][3]
Treatment Interruption due to Toxicity 38%12%-
Table 2: Phase II Trial of this compound in Glioblastoma Multiforme (GBM)
EndpointThis compound + Temozolomide (B1682018) (n=43)Placebo + Temozolomide (n=43)
Median Survival 12 months15 months
Progression-Free Survival 4.5 months6.3 months
1-Year Survival Rate 44%58%
Moderate Musculoskeletal Toxicity 55%20%
Discontinued Phase III Trial in Hormone-Refractory Prostate Cancer

A Phase III clinical trial of this compound in combination with standard chemotherapy for advanced hormone-refractory prostate cancer was initiated. However, the trial was halted prematurely due to a lack of observed efficacy. Detailed quantitative data from this trial were not formally published.

Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below.

Phase III NSCLC Trial Protocol
  • Objective: To determine the effect of this compound on the survival of patients with advanced NSCLC when combined with gemcitabine-cisplatin chemotherapy.[1][2]

  • Patient Population: Chemotherapy-naive patients with Stage IIIB with T4 primary tumor, Stage IV, or recurrent NSCLC.[2][3]

  • Treatment Regimen:

    • Experimental Arm: this compound (15 mg orally twice daily) continuously, in combination with gemcitabine (B846) (1,250 mg/m² on days 1 and 8) and cisplatin (B142131) (75 mg/m² on day 1) every 21 days for up to six cycles.[1]

    • Control Arm: Placebo orally twice daily with the same chemotherapy regimen.[1]

  • Primary Endpoint: Overall survival.

  • Secondary Endpoints: Progression-free survival, response rate, duration of response, and 1-year survival.

  • Statistical Analysis: The trial was designed with a planned sample size of 420 patients to detect a specific improvement in overall survival.[1][3] Efficacy analyses were based on the intent-to-treat population. Survival distributions were estimated using the Kaplan-Meier method and compared using the log-rank test.

Phase II GBM Trial Protocol (NCT00004200)
  • Objective: To compare the one-year survival rate and progression-free survival of patients with newly diagnosed glioblastoma multiforme treated with this compound or placebo in combination with temozolomide following radiotherapy.[4]

  • Patient Population: Patients with newly diagnosed glioblastoma multiforme who had undergone surgery and radiation therapy.

  • Treatment Regimen:

    • Experimental Arm: this compound (25 mg orally twice daily) in combination with temozolomide (200 mg/m²/day for 5 days every 28 days).

    • Control Arm: Placebo orally twice daily with the same temozolomide regimen.[4]

  • Primary Endpoints: One-year survival rate and progression-free survival.[4]

  • Secondary Endpoints: Safety and quality of life.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action: MMP Inhibition

This compound functions as a potent and selective inhibitor of several matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1] In the context of cancer, MMPs are involved in several key processes that promote tumor progression.

MMP_Signaling_Pathway This compound's Mechanism of Action cluster_0 Tumor Microenvironment cluster_1 MMP Regulation & Activity cluster_2 Downstream Effects Tumor Cells Tumor Cells MMP Gene Expression MMP Gene Expression Tumor Cells->MMP Gene Expression Growth Factors Growth Factors Growth Factors->MMP Gene Expression Inflammatory Cells Inflammatory Cells Inflammatory Cells->MMP Gene Expression Pro-MMPs (inactive) Pro-MMPs (inactive) MMP Gene Expression->Pro-MMPs (inactive) Active MMPs Active MMPs Pro-MMPs (inactive)->Active MMPs ECM Degradation ECM Degradation Active MMPs->ECM Degradation Release of Growth Factors Release of Growth Factors ECM Degradation->Release of Growth Factors Tumor Invasion & Metastasis Tumor Invasion & Metastasis ECM Degradation->Tumor Invasion & Metastasis Angiogenesis Angiogenesis Release of Growth Factors->Angiogenesis Angiogenesis->Tumor Invasion & Metastasis This compound This compound This compound->Active MMPs Inhibition Clinical_Trial_Workflow This compound Clinical Trial Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm (this compound + SoC) Treatment Arm (this compound + SoC) Randomization->Treatment Arm (this compound + SoC) Control Arm (Placebo + SoC) Control Arm (Placebo + SoC) Randomization->Control Arm (Placebo + SoC) Treatment Cycles Treatment Cycles Treatment Arm (this compound + SoC)->Treatment Cycles Control Arm (Placebo + SoC)->Treatment Cycles Follow-up & Data Collection Follow-up & Data Collection Treatment Cycles->Follow-up & Data Collection Efficacy & Safety Analysis Efficacy & Safety Analysis Follow-up & Data Collection->Efficacy & Safety Analysis

References

Evaluating Prinomastat Analogues for Improved Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prinomastat and its analogues, focusing on their potency as inhibitors of Matrix Metalloproteinases (MMPs). The information presented is intended to assist researchers in drug discovery and development by offering a clear evaluation of these compounds based on available experimental data.

This compound (also known as AG3340) is a synthetic, broad-spectrum inhibitor of several MMPs, enzymes that play a crucial role in the degradation of the extracellular matrix.[1] This activity is vital in physiological processes like tissue remodeling, but its dysregulation is implicated in pathological conditions, notably cancer metastasis and angiogenesis.[1][2] this compound, a hydroxamic acid derivative, specifically targets MMP-2, -3, -9, -13, and -14.[1][2] The exploration of this compound analogues is driven by the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles.

Comparative Analysis of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and selected alternative MMP inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of a drug's potency.

CompoundTarget MMPIC50 (nM)Ki (nM)Reference
This compound MMP-179-[3]
MMP-2-0.05[3]
MMP-36.30.3[3]
MMP-95.00.26[3]
MMP-13-0.03[3]
Marimastat Various MMPsBroad-spectrum-[4][5]
Batimastat Various MMPsBroad-spectrum-[5]

Experimental Protocols

The determination of the inhibitory potency of this compound and its analogues relies on robust in vitro assays. A commonly employed method is the fluorometric inhibitor screening assay.

Fluorometric MMP Inhibitor Screening Assay

Principle: This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A quenched fluorogenic peptide substrate, containing a sequence specifically recognized and cleaved by the target MMP, is used. In its intact form, the fluorescence of a donor fluorophore on the peptide is quenched by a proximal acceptor moiety. Upon enzymatic cleavage by the active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased fluorescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically composed of 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35, with a pH of 7.5.

    • MMP Enzyme: Recombinant human MMP of interest is reconstituted and diluted in assay buffer to a predetermined optimal concentration.

    • Fluorogenic Substrate: A specific fluorogenic substrate for the target MMP is dissolved in DMSO to create a stock solution, which is then diluted to the working concentration in the assay buffer.

    • Inhibitor Solutions: this compound and its analogues are dissolved in DMSO to create stock solutions, from which a series of dilutions are prepared in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells of a black 96-well microplate, add the assay buffer.

    • Add the diluted inhibitor solutions to the test wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

    • Add the diluted MMP enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for Mca/Dpa substrates). Readings are typically taken kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • The initial reaction velocity (V₀) is calculated from the linear portion of the fluorescence versus time plot for each well.

    • The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound and its analogues on MMPs has significant implications for various signaling pathways involved in cancer progression.

MMP-Mediated Signaling in Cancer

MMPs are key regulators of the tumor microenvironment. Their inhibition by compounds like this compound can disrupt several cancer-promoting signaling cascades. For instance, MMPs are known to cleave and activate growth factors, such as Vascular Endothelial Growth Factor (VEGF), which in turn stimulates angiogenesis through the VEGFR signaling pathway. By inhibiting MMPs, this compound can indirectly suppress this pro-angiogenic signaling. Furthermore, MMPs can modulate cell-cell and cell-matrix interactions, influencing pathways that control cell proliferation, migration, and invasion.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell This compound This compound Analogues MMPs Active MMPs This compound->MMPs Inhibition ECM ECM Components MMPs->ECM Degradation GF_inactive Inactive Growth Factors (e.g., pro-VEGF) MMPs->GF_inactive Cleavage & Activation Pro_MMPs Pro-MMPs Pro_MMPs->MMPs Activation GF_active Active Growth Factors (e.g., VEGF) GF_inactive->GF_active GF_Receptor Growth Factor Receptor (e.g., VEGFR) GF_active->GF_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade GF_Receptor->Signaling_Cascade Activation Cellular_Response Proliferation, Angiogenesis, Metastasis Signaling_Cascade->Cellular_Response Stimulation

Caption: Inhibition of MMPs by this compound analogues blocks ECM degradation and growth factor activation.

Experimental Workflow for Potency Evaluation

The process of evaluating the potency of new this compound analogues follows a structured workflow, from initial screening to the determination of precise inhibitory constants.

Experimental_Workflow cluster_workflow Potency Evaluation Workflow start Synthesize this compound Analogues primary_screen Primary Screening: Fluorometric Assay vs. Panel of MMPs start->primary_screen hit_id Identify 'Hit' Compounds (Significant Inhibition) primary_screen->hit_id dose_response Dose-Response Analysis: Determine IC50 Values hit_id->dose_response selectivity Assess Selectivity Profile (IC50 across different MMPs) dose_response->selectivity kinetic_studies Kinetic Studies: Determine Ki and Mechanism of Inhibition selectivity->kinetic_studies lead_optimization Lead Optimization kinetic_studies->lead_optimization

Caption: Workflow for the evaluation of this compound analogue potency.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Prinomastat

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – In the dynamic landscape of pharmaceutical research, the safe handling and disposal of investigational compounds like Prinomastat are paramount to ensuring laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper disposal of this compound, a potent matrix metalloproteinase (MMP) inhibitor used in antineoplastic research. Adherence to these protocols is critical for minimizing exposure risks and complying with regulatory standards.

This compound is classified as a hazardous substance due to its potential to damage fertility or an unborn child, cause skin and eye irritation, and potentially lead to respiratory irritation.[1] As an antineoplastic agent, all materials contaminated with this compound must be treated as hazardous waste.[2] It is crucial to prevent its release into the environment, as it is slightly hazardous to aquatic life and should not enter groundwater, water courses, or sewage systems.[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure.

Personal Protective Equipment (PPE) and Engineering Controls
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Engineering Controls

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and any contaminated materials involves a systematic process of segregation, containment, and removal by a certified hazardous waste management service. There is no single, universally accepted method for the chemical deactivation of all antineoplastic agents; therefore, the primary method of disposal is high-temperature incineration by a licensed facility.

1. Waste Segregation:

  • All materials that have come into contact with this compound must be segregated as hazardous chemical waste.

  • This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated laboratory consumables (pipette tips, vials, tubes, etc.).

    • Materials used for cleaning spills (absorbent pads, wipes).

  • Crucially, do not mix this compound waste with regular trash, biohazardous waste, or other non-hazardous chemical waste streams.

2. Waste Containment:

  • Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing chemotherapy waste.

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous Waste with this compound").

  • Keep waste containers sealed when not in use.

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.

4. Decontamination of Reusable Equipment:

  • Initial Rinse: Glassware and other reusable equipment should be rinsed with an appropriate solvent (such as ethanol (B145695) or acetone) to remove residual this compound. This rinsate must be collected and disposed of as hazardous liquid waste.

  • Washing: After the initial rinse, wash the equipment with a laboratory detergent and water.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing the appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a detergent solution, followed by water.

  • All materials used to clean the spill must be disposed of as hazardous waste.

6. Final Disposal:

  • Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and documentation.

Quantitative Data and Properties of this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and the preparation of solutions.

Property Value Source
Molecular Weight 423.51 g/mol [3]
Solubility in DMSO 1 mg/mL (2.36 mM)[3]
Solubility in Water 1 mg/mL (2.36 mM) with pH adjusted to 3 with HCl[3]
Solubility of Hydrochloride Salt in Water 15 mg/mL
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]
Biological Half-Life 1.6 - 5 hours[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Prinomastat_Disposal_Workflow start Material Potentially Contaminated with this compound is_contaminated Is the material contaminated? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_contaminated->non_hazardous No waste_type Determine Waste Type is_contaminated->waste_type Yes solid_waste Solid Waste (PPE, vials, wipes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, broken glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Chemotherapy Sharps Container sharps_waste->collect_sharps store Store Sealed Containers in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup end Incineration by Licensed Hazardous Waste Facility pickup->end

This compound Disposal Workflow

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. It is the responsibility of all researchers to be familiar with and adhere to their institution's specific hazardous waste management policies.

References

Personal protective equipment for handling Prinomastat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Prinomastat. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. This compound is a matrix metalloproteinase (MMP) inhibitor and requires careful handling due to its potential health hazards.[1]

Hazard Identification:

This compound has been identified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is also classified as a reproductive toxin, with the potential to damage fertility or the unborn child.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound. All PPE should be donned before handling the compound and disposed of or decontaminated properly after use.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsTo prevent eye irritation from splashes or dust.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile)To prevent skin irritation upon contact.
Body Protection Impervious clothing, such as a lab coat or gownTo protect skin from exposure.
Respiratory Protection Suitable respirator (e.g., N95 or higher)To prevent respiratory tract irritation from dust or aerosols.

Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Ensure all manipulations of solid this compound are conducted within a certified chemical fume hood or other suitable containment device to minimize the risk of dust and aerosol formation.

  • Before handling, don all required PPE as specified in the table above.

  • Use dedicated and calibrated equipment for weighing the compound.

  • Avoid creating dust during handling.

2. Dissolution:

  • When preparing a solution, slowly add the solvent to the weighed this compound to prevent splashing.

  • Securely cap the container before any agitation or mixing.

3. General Use and Storage:

  • Avoid all direct contact with the substance.

  • Do not eat, drink, or smoke in the designated work area.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • An accessible safety shower and eyewash station must be available in the immediate work area.

4. Spill and Emergency Procedures:

  • Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing full PPE, contain the spill.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills, absorb with an inert, non-combustible material.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.

  • Decontaminate the spill area and all equipment used for cleanup.

  • First Aid Measures:

    • If on Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

    • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

5. Disposal Plan:

  • Dispose of all waste materials, including contaminated PPE and unused this compound, in accordance with local, state, and federal regulations for hazardous waste.

  • Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[2] Contaminated material should be disposed of as waste according to section 13 of the safety data sheet.[2]

Workflow for Handling this compound

Prinomastat_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_weigh Weigh this compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve (if applicable) prep_weigh->prep_dissolve handle_exp Conduct Experiment prep_dissolve->handle_exp cleanup_decon Decontaminate Work Area & Equipment handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste (Chemical & PPE) cleanup_doff->cleanup_dispose emergency_firstaid First Aid emergency_spill->emergency_firstaid

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.